2-(3,3-Dimethylcyclohexyl)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3,3-dimethylcyclohexyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-10(2)5-3-4-8(7-10)6-9(11)12/h8H,3-7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLKNWOMNJNUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-(3,3-Dimethylcyclohexyl)acetic Acid
[1]
Executive Summary
-
Target Molecule: 2-(3,3-Dimethylcyclohexyl)acetic acid[1][2][3]
-
CAS Number: 291282-76-3[2]
-
Molecular Formula: C₁₀H₁₈O₂[2]
-
Molecular Weight: 170.25 g/mol [2]
-
Primary Application: Building block for gem-dimethyl functionalized APIs; intermediate for ester-based fragrance materials.
-
Synthesis Strategy: A three-step convergent pathway utilizing Horner-Wadsworth-Emmons (HWE) olefination followed by catalytic hydrogenation. This route is selected for its scalability, high regioselectivity, and avoidance of harsh rearrangement conditions typical of older protocols.
Retrosynthetic Analysis
To design a robust pathway, we deconstruct the target molecule to commercially available precursors. The acetic acid side chain at C1 suggests an elongation from a C1-carbonyl precursor.
-
Disconnection: The C1–C(alpha) bond is the strategic break point.
-
Precursor: 3,3-Dimethylcyclohexanone .[4][5][6] This ketone provides the necessary ring structure with the gem-dimethyl group already in place at the C3 position.
-
Feedstock Origin: 3,3-Dimethylcyclohexanone is synthesized industrially via the selective hydrogenation of Dimedone (5,5-dimethylcyclohexane-1,3-dione) or 3,3-dimethylcyclohex-5-en-1-one.
Figure 1: Retrosynthetic logic flow from target acid to commercial ketone.
Detailed Synthesis Pathway[4][7][8][9]
Step 1: Horner-Wadsworth-Emmons Olefination
Objective: Convert 3,3-dimethylcyclohexanone to ethyl 2-(3,3-dimethylcyclohexylidene)acetate. Rationale: The HWE reaction is preferred over the Wittig reaction due to the water-solubility of the phosphate by-products (facilitating workup) and higher E-selectivity, although the subsequent hydrogenation makes the alkene geometry less critical.
-
Reagents: 3,3-Dimethylcyclohexanone (1.0 eq), Triethyl phosphonoacetate (1.2 eq), Sodium Hydride (60% dispersion, 1.3 eq) or NaOEt.
-
Solvent: THF (anhydrous) or Toluene.
-
Temperature: 0°C to Room Temperature (RT).
Protocol:
-
Charge a flame-dried reactor with anhydrous THF under nitrogen atmosphere.
-
Add NaH (1.3 eq) carefully. Cool to 0°C.[7]
-
Add Triethyl phosphonoacetate (1.2 eq) dropwise over 30 minutes. Evolution of H₂ gas will occur. Stir for 30 min until the solution becomes clear (formation of phosphonate carbanion).
-
Add 3,3-Dimethylcyclohexanone (1.0 eq) dropwise.
-
Warm to RT and stir for 4–6 hours. Monitor by TLC or GC (Disappearance of ketone).
-
Quench: Slowly add saturated NH₄Cl solution at 0°C.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[7]
-
Purification: Silica gel flash chromatography (Hexanes/EtOAc 95:5) if necessary, though crude is often sufficient for Step 2.
Step 2: Catalytic Hydrogenation
Objective: Reduce the exocyclic double bond to a single bond. Rationale: Pd/C is the standard catalyst. The gem-dimethyl group at C3 exerts steric influence, potentially affecting the cis/trans ratio of the product.
-
Reagents: Crude Unsaturated Ester, H₂ gas (balloon or 1-3 bar), 10% Pd/C (5-10 wt% loading).
-
Solvent: Ethanol or Methanol.
Protocol:
-
Dissolve the unsaturated ester in Ethanol (0.5 M concentration).
-
Add 10% Pd/C catalyst (5 wt% relative to substrate mass) under an inert argon stream (Caution: Pyrophoric).
-
Purge the vessel with H₂ gas (3 cycles).
-
Stir vigorously under H₂ atmosphere (1 atm is usually sufficient; 3 bar speeds up kinetics) at RT for 6–12 hours.
-
Monitor: GC/MS should show m/z shift corresponding to +2H.
-
Workup: Filter through a Celite pad to remove Pd/C. Rinse with Ethanol. Concentrate filtrate to yield Ethyl 2-(3,3-dimethylcyclohexyl)acetate .
Step 3: Ester Hydrolysis
Objective: Isolate the final carboxylic acid.
-
Reagents: Ethyl 2-(3,3-dimethylcyclohexyl)acetate, NaOH (2.0 eq).
-
Solvent: MeOH/Water (3:1).
Protocol:
-
Dissolve the ester in MeOH.
-
Add aqueous NaOH solution (2M).
-
Heat to reflux (65°C) for 2–3 hours.
-
Workup: Cool to RT. Evaporate MeOH under reduced pressure.
-
Dilute the aqueous residue with water and wash with MTBE (to remove any unreacted neutral organic impurities).
-
Acidification: Acidify the aqueous layer to pH ~2 using 1M HCl. The product will precipitate or oil out.
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Final Isolation: Dry over Na₂SO₄, filter, and concentrate to dryness.
-
Recrystallization: If the product is solid (melting point dependent on purity/isomers), recrystallize from Hexanes; otherwise, distill under high vacuum (Kugelrohr) for high purity.
Process Data & Critical Parameters
| Parameter | Step 1 (HWE) | Step 2 (Hydrogenation) | Step 3 (Hydrolysis) |
| Limiting Reagent | 3,3-Dimethylcyclohexanone | Unsaturated Ester | Saturated Ester |
| Key Reagent | Triethyl phosphonoacetate | 10% Pd/C | NaOH (aq) |
| Solvent System | THF (Dry) | Ethanol | MeOH / H₂O |
| Temperature | 0°C → 25°C | 25°C | 65°C (Reflux) |
| Typical Yield | 85–92% | 95–98% | 90–95% |
| Critical Quality Attribute | E/Z Ratio (Not critical if hydrogenating) | Completion (No alkene left) | pH adjustment during workup |
Mechanism & Pathway Visualization
The following diagram illustrates the chemical transformation flow, including the key intermediates.
Figure 2: Step-by-step reaction pathway from ketone to target acid.
Analytical Characterization (Expected)
To validate the synthesis, the following analytical signatures should be confirmed:
-
1H NMR (CDCl₃, 400 MHz):
-
δ ~0.9 ppm: Two singlets (or overlapping) for the gem-dimethyl group (6H).
-
δ ~2.2 ppm: Doublet (2H) for the -CH₂-COOH protons.
-
δ ~1.8–1.9 ppm: Multiplet (1H) for the methine proton at C1.
-
δ ~11.0–12.0 ppm: Broad singlet (1H) for the carboxylic acid -COOH.
-
-
Mass Spectrometry (ESI/GC-MS):
-
Molecular Ion [M]+: 170.[7]
-
Base peak typically involves loss of the acetic acid side chain or methyl fragmentation.
-
-
Stereochemistry: The product is likely obtained as a racemate. The cis vs trans diastereomers (relative to the C1-C3 relationship) may be visible in NMR; typically, the equatorial substitution at C1 is thermodynamically favored, but catalytic hydrogenation often adds hydrogen from the less hindered face.
Safety & Handling
-
Sodium Hydride: Reacts violently with water releasing hydrogen. Use under inert atmosphere.
-
Triethyl phosphonoacetate: Irritant.
-
Palladium on Carbon: Pyrophoric when dry. Keep wet with solvent (e.g., 50% water wet) or handle under inert gas.
References
-
Vertex Chem. (2024). Synthesis of 3,3-Dimethylcyclohexanone. ChemicalBook. Retrieved from
-
PubChem. (2025).[3] Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester.[3] National Library of Medicine. Retrieved from
-
Org. Synth. (1985). The Horner-Wadsworth-Emmons Modification of the Wittig Reaction. Organic Syntheses. Retrieved from
-
European Patent Office. (2011). Dimethylcyclohexyl Derivatives as Malodor Neutralizers. Patent EP2200701. Retrieved from
-
ChemScene. (2024). 2-(3,3-Dimethylcyclohexyl)acetic acid Product Data. Retrieved from [2]
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- 7. 3,3-DIMETHYLCYCLOBUTANECARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(3,3-Dimethylcyclohexyl)acetic Acid
Introduction
2-(3,3-Dimethylcyclohexyl)acetic acid is a carboxylic acid derivative with a substituted cyclohexane ring. As with any molecule destined for consideration in pharmaceutical development or advanced chemical synthesis, a thorough understanding of its physicochemical properties is paramount. These properties govern its behavior in various environments, influencing everything from reaction kinetics and product purity to solubility, absorption, and ultimately, bioavailability in a biological system. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 2-(3,3-Dimethylcyclohexyl)acetic acid and furnishes detailed, field-proven experimental protocols to enable researchers to determine these properties with a high degree of accuracy and reproducibility.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unequivocal identity. The structural and basic molecular information for 2-(3,3-Dimethylcyclohexyl)acetic acid is as follows:
-
Chemical Structure:
A visual representation of the molecular structure. -
Molecular Weight: 170.25 g/mol [1]
Physicochemical Properties
A summary of the key physicochemical properties is presented below. It is critical to note that while some data are from experimental measurements, others are computational predictions or estimations based on structurally similar compounds due to the limited availability of published experimental data for this specific molecule.
| Property | Value/Description | Data Type | Source(s) |
| Melting Point | 36-37 °C | Experimental | [5] |
| Estimated: 28-33 °C | Analog Data (Cyclohexyl acetic acid) | [6] | |
| Boiling Point | Estimated: 242-243 °C @ 760 mmHg | Analog Data (Cyclohexyl acetic acid) | [6] |
| Solubility | Water: Expected to be sparingly soluble. | Qualitative Assessment | |
| Aqueous Base (e.g., 5% NaOH): Expected to be soluble. | Qualitative Assessment | ||
| Aqueous Bicarbonate (e.g., 5% NaHCO₃): Expected to be soluble with effervescence. | Qualitative Assessment | ||
| Organic Solvents (e.g., Ethanol, Diethyl Ether, Acetone): Expected to be soluble. | Qualitative Assessment | ||
| pKa | Estimated: ~4.8 | Analog Data (Cyclohexyl acetic acid) & Typical Carboxylic Acids | |
| LogP (Octanol-Water Partition Coefficient) | 2.6775 | Computational | [1] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Computational | [1] |
| Hydrogen Bond Donors | 1 | Computational | [1] |
| Hydrogen Bond Acceptors | 1 | Computational | [1] |
Spectroscopic Profile
The spectroscopic profile of a compound is its unique fingerprint, indispensable for structural elucidation and purity assessment.
-
Infrared (IR) Spectroscopy: The IR spectrum of 2-(3,3-Dimethylcyclohexyl)acetic acid is expected to exhibit characteristic absorptions for the carboxylic acid functional group. A very broad O-H stretching band will be visible in the region of 2500-3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid.[7][8][9] Additionally, a sharp and intense C=O stretching absorption should appear around 1710 cm⁻¹ for the dimeric form.[7][8][9] The C-O stretching vibration is expected in the 1210-1320 cm⁻¹ region.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show a characteristic broad singlet for the carboxylic acid proton (-COOH), typically downfield. The protons on the cyclohexane ring and the alpha-carbon will appear as complex multiplets in the aliphatic region. The two methyl groups at the 3-position are expected to produce sharp singlets.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will be observed as a resonance in the range of 170-185 ppm. The carbons of the cyclohexane ring and the methyl groups will appear in the upfield aliphatic region.
-
-
Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 170 is expected. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).
Experimental Protocols for Physicochemical Characterization
To empower researchers to validate and expand upon the provided data, the following are detailed, self-validating protocols for determining key physicochemical properties.
Melting Point Determination
The melting point provides a quick assessment of purity; a sharp melting range is indicative of a pure compound.[10]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the crystalline 2-(3,3-Dimethylcyclohexyl)acetic acid is finely powdered. The open end of a capillary tube is tapped into the powder.[11] The tube is then inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.[11]
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.
-
Measurement:
-
Rapid Determination: The sample is heated at a rate of 10-20 °C/minute to get an approximate melting range.
-
Accurate Determination: The apparatus is allowed to cool. A fresh sample is heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute.
-
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[11]
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
For liquid compounds or solids that melt at low temperatures, the boiling point is a key characteristic.
Methodology: Thiele Tube Method
-
Sample Preparation: A small test tube is filled to about half full with the liquid sample. A capillary tube, sealed at one end, is placed open-end down into the test tube.[12]
-
Apparatus Setup: The test tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the rubber band is above the oil level.[12]
-
Measurement: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.[12] Heating is continued until a steady stream of bubbles emerges from the capillary tube.
-
Data Recording: The heat source is removed, and the oil is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[12][13][14]
Caption: Workflow for Boiling Point Determination.
Solubility Profiling
Understanding the solubility of a compound is crucial for its handling, purification, and formulation.
Methodology: Qualitative Solubility Tests
-
General Procedure: In a small test tube, add approximately 25 mg of 2-(3,3-Dimethylcyclohexyl)acetic acid. Add 0.75 mL of the solvent in portions, shaking vigorously after each addition.[15] Observe if the solid dissolves completely.
-
Solvents to Test:
-
Water: To assess polarity.[16]
-
5% NaOH Solution: To test for acidic functional groups. Solubility indicates the formation of a sodium salt.[16]
-
5% NaHCO₃ Solution: A more specific test for carboxylic acids. Solubility, often with effervescence (CO₂ evolution), is a positive result.[17]
-
5% HCl Solution: To test for basic functional groups (expected to be insoluble).[16]
-
Organic Solvents (e.g., Ethanol, Diethyl Ether, Acetone): To assess solubility in common organic media.
-
Caption: Logical Flow for Solubility Profiling.
pKa Determination via Potentiometric Titration
The pKa is a measure of the acidity of a compound and is critical for predicting its ionization state at a given pH.
Methodology: Potentiometric Titration
-
Preparation: A standard solution of 2-(3,3-Dimethylcyclohexyl)acetic acid (e.g., 0.01 M) is prepared in a suitable solvent mixture (e.g., water/methanol). A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.[18]
-
Apparatus Setup: The acid solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. The titrant is added using a burette.[18]
-
Titration: The initial pH of the acid solution is recorded. The NaOH titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[18][19]
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The equivalence point is determined from the steepest part of the curve (or the peak of the first derivative plot). The pKa is the pH at the half-equivalence point.[18][19]
Caption: Workflow for pKa Determination.
Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile compounds and confirming their identity based on their mass spectrum.
Methodology: Derivatization followed by GC-MS
-
Rationale for Derivatization: Carboxylic acids can be polar and may exhibit poor peak shape in GC. Derivatization to a less polar ester (e.g., methyl or silyl ester) improves chromatographic performance.[20][21]
-
Derivatization (Esterification): The sample is dissolved in a suitable solvent. A derivatizing agent such as BF₃ in methanol or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added. The mixture is heated to complete the reaction.[20]
-
GC-MS Parameters:
-
Data Analysis: The retention time of the derivatized analyte is used for identification relative to a standard. The mass spectrum is compared to a library or analyzed for the expected molecular ion and fragmentation pattern to confirm the identity.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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University of California, Riverside. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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De Vrieze, M., et al. (2015). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
-
Martell, A. E., & Motekaitis, R. J. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Retrieved from [Link]
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Tivendale, N. D., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B. Retrieved from [Link]
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Slideshare. (n.d.). Pka value of weak acid experiment by titrations method. Retrieved from [Link]
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Free PDF Library. (n.d.). CARBOXYLIC ACID IR SPECTRUM. Retrieved from [Link]
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Supporting Information. (n.d.). 1H and 13C NMR spectra of compound 2a. Retrieved from [Link]
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University of Toronto Scarborough. (n.d.). Solubility. Retrieved from [Link]
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Giampieri, F., et al. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. MDPI. Retrieved from [Link]
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Austin Peay State University. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]
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University of Technology. (2021). experiment (1) determination of melting points. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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Northern Arizona University. (2013). Experiment 1 - Melting Points. Retrieved from [Link]
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Ystenes, M., et al. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Retrieved from [Link]
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Scribd. (n.d.). Carboxylic Acid & Phenol. Retrieved from [Link]
- McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry: A Tenth Edition.
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GCSU. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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The Good Scents Company. (n.d.). cyclohexyl acetic acid, 5292-21-7. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(3,3-dimethylcyclohexyl)acetic acid (C10H18O2). Retrieved from [Link]
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ResearchGate. (n.d.). GC-MS and LC-MS methods presented for carboxylic acid determination and related high. Retrieved from [Link]
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ResearchGate. (n.t.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]
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GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
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UNIPI. (n.d.). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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Simon Fraser University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]
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AA Blocks. (n.d.). 291282-76-3 | MFCD20328443 | 2-(3,3-Dimethylcyclohexyl)acetic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
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BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]
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US EPA. (2023). Acetic acid, 2-(3,3-dimethylcyclohexylidene)-, methyl ester, (2E)- - Substance Details. Retrieved from [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
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Vaia. (n.d.). How could you use NMR, NMR, and IR spectroscopy to help you distinguish between the following structures?. Retrieved from [Link]
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SIELC Technologies. (2018). Separation of Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
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R. B. da Silveira, et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PMC. Retrieved from [Link]
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An In-depth Technical Guide to the Structural Analysis of 2-(3,3-Dimethylcyclohexyl)acetic acid
Introduction
2-(3,3-Dimethylcyclohexyl)acetic acid is a carboxylic acid derivative with a substituted cyclohexane ring. Its molecular formula is C₁₀H₁₈O₂ and it has a molecular weight of 170.25 g/mol [1][2][3]. The structure presents interesting features for analysis, including a chiral center at the carbon bearing the acetic acid moiety, and the conformational flexibility of the cyclohexane ring, influenced by the gem-dimethyl group. A thorough structural elucidation of this molecule is paramount for its potential applications in drug development and material science, where a precise understanding of its three-dimensional geometry, connectivity, and physicochemical properties is crucial for predicting its biological activity and material characteristics.
This guide provides a comprehensive overview of the key analytical techniques employed for the complete structural characterization of 2-(3,3-Dimethylcyclohexyl)acetic acid. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the selection of each method and the interpretation of the resulting data.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(3,3-Dimethylcyclohexyl)acetic acid is presented in the table below. These properties are essential for designing analytical experiments and for understanding the compound's behavior in various environments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₂ | [1][2][3] |
| Molecular Weight | 170.25 | [1] |
| CAS Number | 291282-76-3 | [1] |
| XLogP3 | 3.1 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
Core Structural Analysis Workflow
A multi-technique approach is essential for the unambiguous structural determination of 2-(3,3-Dimethylcyclohexyl)acetic acid. The logical flow of analysis typically begins with techniques that provide information on the molecular mass and fragmentation, followed by methods that elucidate the carbon-hydrogen framework and functional groups, and culminating in techniques that can reveal the three-dimensional arrangement of atoms.
Caption: A typical workflow for the structural analysis of a small molecule.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry is the initial and indispensable technique for determining the molecular weight of a compound and gaining insights into its structural components through fragmentation analysis.
Rationale for Use
The primary objective is to confirm the molecular formula by obtaining the accurate mass of the molecular ion. Furthermore, the fragmentation pattern provides a fingerprint of the molecule, revealing stable substructures that aid in the elucidation of its overall architecture. For 2-(3,3-Dimethylcyclohexyl)acetic acid, we would expect to see fragmentation patterns corresponding to the loss of the carboxylic acid group and cleavage of the cyclohexane ring.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of 2-(3,3-Dimethylcyclohexyl)acetic acid is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
Expected Fragmentation Pattern
The mass spectrum of 2-(3,3-Dimethylcyclohexyl)acetic acid would be expected to show a molecular ion peak at m/z 170. The fragmentation pattern would likely involve the following key cleavages:
-
Loss of the carboxylic acid group: A prominent peak at m/z 125, corresponding to the loss of a COOH radical.
-
Cleavage of the side chain: A peak at m/z 113, resulting from the loss of the CH₂COOH group.
-
Ring fragmentation: Various peaks corresponding to the fragmentation of the dimethylcyclohexyl ring, which can be complex but provides characteristic information. The presence of the gem-dimethyl group can lead to characteristic losses of methyl (CH₃) and ethyl (C₂H₅) fragments.
Sources
2-(3,3-Dimethylcyclohexyl)acetic acid molecular weight and formula
An In-Depth Technical Guide to the Molecular Characteristics of 2-(3,3-Dimethylcyclohexyl)acetic acid
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and chemical synthesis. It provides a detailed analysis of the molecular formula and weight of 2-(3,3-Dimethylcyclohexyl)acetic acid (CAS No. 291282-76-3), grounding the information in fundamental chemical principles and established analytical methodologies.
Core Molecular Identification
2-(3,3-Dimethylcyclohexyl)acetic acid is a carboxylic acid derivative featuring a substituted cyclohexane ring. Its fundamental molecular identifiers are the cornerstone for all further analytical and synthetic work.
The molecular formula dictates the exact composition of the molecule, while the molecular weight is a critical parameter for stoichiometric calculations in chemical reactions, preparation of solutions of known molarity, and for mass spectrometry analysis.
Compositional Analysis and Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The formula C₁₀H₁₈O₂ indicates that each molecule is composed of 10 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms. The calculation, based on the standard atomic weights, is detailed below.
| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Contribution to Molecular Weight ( g/mol ) |
| Carbon | C | 10 | 12.011 | 120.11 |
| Hydrogen | H | 18 | 1.008 | 18.144 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 170.252 |
Note: The final calculated value is rounded to 170.25 g/mol , consistent with reported values.[1]
Molecular Structure and Physicochemical Properties
The arrangement of these atoms is as crucial as their count. The structure consists of an acetic acid moiety attached to a cyclohexane ring, which is substituted with two methyl groups at the C3 position.
Caption: Skeletal structure of 2-(3,3-Dimethylcyclohexyl)acetic acid.
Predicted Physicochemical Properties
Computational models provide valuable insights into the behavior of a molecule. These predicted properties are essential for applications in drug discovery, such as ADME (absorption, distribution, metabolism, and excretion) profiling.
| Property | Value | Significance |
| XLogP3 | 3.1 | Indicates the lipophilicity of the molecule. A value around 3 suggests good membrane permeability.[3] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Represents the surface area of polar atoms, influencing transport properties and interactions with biological targets.[1] |
| Hydrogen Bond Donor Count | 1 | The carboxylic acid group can donate one hydrogen bond.[1][3] |
| Hydrogen Bond Acceptor Count | 2 | The two oxygen atoms in the carboxyl group can accept hydrogen bonds.[3] |
| Rotatable Bond Count | 2 | Relates to the conformational flexibility of the molecule.[1][3] |
Protocol for Empirical Verification of Molecular Weight and Structure
In any research or development setting, computationally derived data must be validated through empirical analysis. The primary techniques for confirming the molecular weight and structure of a synthesized compound like 2-(3,3-Dimethylcyclohexyl)acetic acid are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Causality of Method Selection
-
Mass Spectrometry (MS): This technique is chosen for its unparalleled accuracy in determining the mass-to-charge ratio (m/z) of an ionized molecule. For this compound, High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the elemental composition (C₁₀H₁₈O₂) by providing a mass measurement with high precision, distinguishing it from other potential molecules with the same nominal mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass, NMR elucidates the structure. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. The combination of these experiments allows for the unambiguous reconstruction of the molecular skeleton and confirmation of the connectivity between the acetic acid group and the dimethylcyclohexyl ring.
Step-by-Step Experimental Workflow
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the purified solid compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it must dissolve the compound without contributing interfering signals in the spectral regions of interest.
-
For HRMS, a separate, more dilute sample is prepared in a volatile solvent like methanol or acetonitrile.
-
-
Data Acquisition:
-
NMR: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex spin systems.
-
MS: Infuse the sample into an HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) mass spectrometer, using electrospray ionization (ESI). ESI is a soft ionization technique that typically keeps the molecule intact, allowing for the observation of the molecular ion.
-
-
Data Analysis:
-
MS Analysis: Identify the molecular ion peak. In negative ion mode, this would be the [M-H]⁻ adduct at m/z 169.1234. In positive ion mode, it might appear as the [M+H]⁺ adduct at m/z 171.1379 or the [M+Na]⁺ adduct at m/z 193.1199.[2] The measured exact mass is then compared to the theoretical mass calculated from the formula C₁₀H₁₈O₂ to confirm the elemental composition.
-
NMR Analysis: Integrate the signals in the ¹H NMR spectrum to confirm the proton count (18H). Analyze chemical shifts and coupling patterns to assign protons to the methyl groups, the cyclohexane ring, and the CH₂ group of the acetic acid moiety. The ¹³C NMR spectrum should show 10 distinct carbon signals, confirming the carbon count.
-
Sources
solubility of 2-(3,3-Dimethylcyclohexyl)acetic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2-(3,3-Dimethylcyclohexyl)acetic acid in Organic Solvents
Executive Summary
The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing everything from reaction kinetics and purification strategies to bioavailability and formulation. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the . We will dissect the molecule's structural attributes to predict its solubility behavior, outline the theoretical underpinnings of the dissolution process, and present detailed, field-proven protocols for both qualitative and quantitative solubility determination. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical expertise and practical, actionable experimental workflows.
Part 1: Physicochemical Characterization of 2-(3,3-Dimethylcyclohexyl)acetic acid
Understanding the inherent physicochemical properties of 2-(3,3-Dimethylcyclohexyl)acetic acid is the first step in predicting and interpreting its solubility. The molecule's structure features a distinct duality: a bulky, nonpolar dimethylcyclohexyl ring and a polar, protic carboxylic acid functional group. This amphiphilic nature is the primary determinant of its interaction with various solvents.
The nonpolar hydrocarbon tail will favor interactions with nonpolar solvents through van der Waals forces, while the carboxylic acid head provides a site for potent hydrogen bonding and dipole-dipole interactions with polar solvents. The overall solubility in a given solvent will be a balance of these competing affinities.
Table 1: Physicochemical Properties of 2-(3,3-Dimethylcyclohexyl)acetic acid
| Property | Value | Source |
| CAS Number | 291282-76-3 | [1][2][3] |
| Molecular Formula | C₁₀H₁₈O₂ | [1][2] |
| Molecular Weight | 170.25 g/mol | [1] |
| Hydrogen Bond Donors | 1 | [1][2] |
| Hydrogen Bond Acceptors | 1 (O=C) or 2 (O=C, -OH) | [1][2] |
| Predicted XLogP3 | 3.1 | [2][4] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |
The predicted LogP value of ~3.1 indicates a significant lipophilic character, suggesting a predisposition towards solubility in nonpolar organic solvents over water.
Part 2: The Theoretical Framework of Solubility
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[5] This heuristic is grounded in the thermodynamics of dissolution, where the Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur spontaneously. This is governed by the interplay between the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol).
-
Enthalpy (ΔH_sol): This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. Favorable dissolution occurs when the energy released from solute-solvent interactions is comparable to, or greater than, the energy required to overcome the initial interactions. For 2-(3,3-Dimethylcyclohexyl)acetic acid, the strong hydrogen bonds between carboxylic acid groups in the solid state must be broken, which requires significant energy.
-
Entropy (ΔS_sol): This term reflects the change in disorder. Typically, dissolution leads to an increase in entropy as the ordered crystal lattice is broken down, which favors the process.
Solvent Classes and Predicted Affinity:
-
Protic Polar Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the carboxylic acid group of the target molecule.[6] The hydrocarbon tail may slightly reduce solubility compared to smaller carboxylic acids, but good solubility is generally anticipated.
-
Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents can accept hydrogen bonds but cannot donate them. They will interact favorably with the carboxyl group. Solvents with carbonyl groups have been noted to show a large increase in carboxylic acid solubility.[7]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the dimethylcyclohexyl tail via dispersion forces. While the polar carboxylic acid group is unfavorable in these environments, the large nonpolar moiety suggests that some degree of solubility is likely, especially in a less nonpolar solvent like toluene compared to hexane.[6]
Part 3: Experimental Determination of Solubility: Protocols and Workflows
While theoretical predictions are invaluable for initial solvent selection, empirical determination is essential for obtaining accurate solubility data. Experimental techniques are broadly divided into "excess solid" and "excess solvent" methods.[8] We will focus on the "excess solid" approach, which is robust and provides high-quality results for thermodynamic equilibrium solubility.[8]
Protocol for Qualitative Solubility Assessment
This rapid screening method provides a binary "soluble" or "insoluble" result and is useful for quickly identifying promising solvent systems.[5][9]
Methodology:
-
Preparation: Add approximately 10 mg of 2-(3,3-Dimethylcyclohexyl)acetic acid to a small, clean test tube or vial.
-
Solvent Addition: Add the selected organic solvent dropwise, up to a total volume of 1 mL.
-
Agitation: Vigorously vortex or shake the mixture for 1-2 minutes at a controlled ambient temperature (e.g., 25 °C).
-
Observation: Visually inspect the mixture against a dark background. The absence of any visible solid particles indicates that the compound is soluble at a concentration of at least 10 mg/mL.
-
Classification: If the compound dissolves, it is classified as "soluble." If solid remains, it is "insoluble" or "sparingly soluble" under these conditions.
Caption: Workflow for rapid qualitative solubility screening.
Protocol for Quantitative Solubility Determination (Equilibrium Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It involves generating a saturated solution in the presence of excess solid and then quantifying the concentration of the dissolved solute.
Methodology:
-
Sample Preparation: Add an excess of 2-(3,3-Dimethylcyclohexyl)acetic acid (e.g., 20-30 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately dispense 1.0 mL of the desired organic solvent into the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for 24-48 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle. Alternatively, centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to pellet the solid.
-
Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean HPLC vial. This step is crucial to remove all undissolved microparticulates.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV). A 10-fold or 100-fold dilution is common.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. Calculate the concentration by comparing the analyte's peak area to a standard calibration curve prepared with known concentrations of 2-(3,3-Dimethylcyclohexyl)acetic acid.
-
Calculation: Multiply the measured concentration by the dilution factor to determine the final solubility, typically expressed in mg/mL or mmol/L.
Caption: Workflow for quantitative equilibrium solubility determination.
Part 4: Data Interpretation and Application
The quantitative solubility data generated is critical for various stages of development:
-
Process Chemistry: Informs the choice of solvents for reaction, work-up, and crystallization, directly impacting yield and purity.
-
Formulation Science: Guides the selection of excipients and vehicle systems for preclinical and clinical formulations. For a compound with a LogP of ~3, solubility in lipid-based or organic co-solvent systems is a key area of investigation.
-
Preclinical Development: Solubility data is a required input for in-vitro and in-vivo studies, including ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. Poor solubility can be a major hurdle to achieving adequate exposure in toxicological and efficacy models.
The results should be tabulated clearly, comparing solubility across a range of solvents from nonpolar to polar, to build a comprehensive solubility profile for 2-(3,3-Dimethylcyclohexyl)acetic acid.
References
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Solubility test for Organic Compounds. (2024, September 24). Unacademy. [Link]
-
Experiment 1. Solubility of Organic Compounds. Scribd. [Link]
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Harle, A. J., et al. (2002, May 1). A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education. [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]
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Solubility of Organic Compounds. (2023, August 31). University of Calgary Chemistry. [Link]
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Physical Properties of Carboxylic Acids. (2022, September 15). Chemistry LibreTexts. [Link]
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Hughes, D., et al. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. [Link]
-
2-(3,3-dimethylcyclohexyl)acetic acid (C10H18O2). PubChemLite. [Link]
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Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2026, February 23). UNT Digital Library. [Link]
-
2-(3,3-Dimethylcyclohexyl)acetic acid. AA Blocks. [Link]
-
Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (2025, September 15). RSC Publishing. [Link]
-
Acetic acid, 2-(3,3-dimethylcyclohexylidene)-, methyl ester, (2E)-. US EPA. [Link]
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discovery and history of cyclohexylacetic acid derivatives
An In-depth Technical Guide to the Discovery and History of Cyclohexylacetic Acid Derivatives
Foreword: From Obscurity to Blockbuster
In the vast repository of chemical scaffolds, few exemplify the journey from simple organic acid to a cornerstone of modern pharmacology as effectively as cyclohexylacetic acid. A monocarboxylic acid defined by a carboxymethyl group attached to a cyclohexane ring, its origins are humble, finding early use as a flavoring agent.[1][2][3] Yet, this unassuming structure held latent potential, serving as the foundational backbone for a class of derivatives that would profoundly impact neuroscience and pain management. This guide provides a technical deep-dive into the history of cyclohexylacetic acid, charting its evolution from a basic chemical entity to the progenitor of blockbuster therapeutics like Gabapentin. We will explore the foundational synthetic routes, the scientific rationale that drove discovery, the elucidation of complex mechanisms of action, and the ongoing exploration of this versatile scaffold.
Chapter 1: The Progenitor Molecule: Cyclohexylacetic Acid
The story of the derivatives begins with the parent compound, a colorless crystalline solid with a sharp, acetic odor.[1][3] Its structure, featuring a flexible, lipophilic cyclohexane ring coupled with a polar carboxylic acid group via a methylene spacer, provides a unique combination of physicochemical properties that would later prove crucial for pharmacological applications.[4]
Physicochemical Profile
Understanding the core molecule is essential to appreciating the modifications that led to its celebrated derivatives. The key properties of cyclohexylacetic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | [5][6] |
| Molecular Weight | 142.20 g/mol | [5] |
| CAS Number | 5292-21-7 | [5][6] |
| Appearance | White to light yellow low melting solid/crystals | [3][6] |
| Boiling Point | 242-244 °C | [3] |
| Melting Point | 28-32 °C | [6] |
| Density | ~1.007 g/mL at 25 °C | [3] |
Foundational Synthesis: Hydrogenation of Phenylacetic Acid
The most direct and historically significant method for preparing the cyclohexylacetic acid core is the catalytic hydrogenation of phenylacetic acid.[3][5] This reaction is a classic example of aromatic ring saturation, a fundamental transformation in organic synthesis.
Causality of Experimental Choice: The choice of phenylacetic acid as a starting material is logical due to its commercial availability and structural similarity to the target molecule. Catalytic hydrogenation is the most efficient method for reducing an aromatic ring without affecting the carboxylic acid functionality. A noble metal catalyst like palladium or rhodium is required to overcome the high activation energy associated with breaking aromaticity.
Experimental Protocol: Synthesis of Cyclohexylacetic Acid
Objective: To prepare cyclohexylacetic acid by the catalytic hydrogenation of phenylacetic acid.
Apparatus:
-
High-pressure hydrogenation vessel (e.g., Parr hydrogenator)
-
Round-bottom flask
-
Filtration apparatus (e.g., Büchner funnel with Celite or a similar filter aid)
-
Rotary evaporator
Reagents:
-
Phenylacetic acid
-
Palladium on carbon (5% Pd/C) or Rhodium on alumina catalyst
-
Solvent (e.g., acetic acid, ethanol)
-
Hydrogen gas (high pressure)
Procedure:
-
Vessel Charging: In a suitable high-pressure reactor, dissolve phenylacetic acid in the chosen solvent (e.g., glacial acetic acid).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5% Pd/C) to the solution under an inert atmosphere if necessary. The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).
-
Reaction: Heat the mixture to the target temperature (e.g., 50-80°C) and agitate vigorously to ensure efficient mixing and mass transfer of hydrogen. Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Work-up: Once the reaction is complete (i.e., hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the solid catalyst. Wash the filter cake with a small amount of the solvent.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude cyclohexylacetic acid can be further purified by distillation or recrystallization if necessary.
Chapter 2: The Watershed Moment: Discovery and Synthesis of Gabapentin
While other derivatives of cyclohexane-containing acids were explored for indications like inflammation, the most transformative discovery came from the field of neuroscience.[7][8]
The Scientific Imperative: Crossing the Blood-Brain Barrier
The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its therapeutic potential for conditions like epilepsy is immense, but its clinical utility is nullified by its inability to effectively cross the blood-brain barrier (BBB).[9][10] This challenge spurred a rational drug design campaign in the 1970s to create a GABA analogue with enhanced lipophilicity that could penetrate the CNS.[9][11]
The Inventive Step: A Lipophilic GABA Analogue
Researchers at Goedecke AG (later a subsidiary of Warner-Lambert/Pfizer) conceived of a novel design. By attaching a cyclohexyl group to the GABA backbone, they created a 3,3-disubstituted derivative.[10][12] This modification served two purposes: it significantly increased the molecule's lipid solubility, and it constrained the molecule's conformation. The resulting compound, 1-(aminomethyl)-cyclohexaneacetic acid, was named Gabapentin.[11] It was first described in a 1976 patent and was initially investigated for its potential as a muscle relaxant and anti-spasmodic agent before its anticonvulsant properties were discovered.[9][10]
A Foundational Synthetic Route: The Hofmann Rearrangement
One of the earliest and most notable synthetic pathways to Gabapentin involves a Hofmann rearrangement of 1,1-cyclohexane diacetic acid monoamide (CDMA).[13] This multi-step synthesis highlights several key organic chemistry transformations.
Caption: Key stages in the synthesis of Gabapentin via Hofmann rearrangement.
Experimental Protocol: Synthesis of Gabapentin via Hofmann Rearrangement
Objective: To synthesize Gabapentin starting from 1,1-cyclohexane diacetic acid monoamide (CDMA). This protocol outlines the final Hofmann rearrangement step.
Causality of Experimental Choice: The Hofmann rearrangement is a classic method for converting a primary amide into a primary amine with one fewer carbon atom. It is particularly effective for creating the aminomethyl group required in the Gabapentin structure from the carboxamide precursor (CDMA).
Apparatus:
-
Three-necked round-bottom flask
-
Thermometer
-
Dropping funnel
-
Mechanical stirrer
-
Ice bath
Reagents:
-
1,1-cyclohexane diacetic acid monoamide (CDMA)
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂) or Sodium hypobromite (NaOBr) solution
-
Hydrochloric acid (HCl)
Procedure:
-
Preparation of Hofmann Reagent: Prepare a fresh solution of sodium hypobromite by slowly adding bromine to a cold, stirred solution of sodium hydroxide in an ice bath. The molar ratio is typically 1 mole of Br₂ to 2-3 moles of NaOH.
-
Reaction Setup: In a separate flask, dissolve the CDMA precursor in a cold aqueous solution of sodium hydroxide.
-
Hofmann Reaction: Slowly add the prepared cold sodium hypobromite solution to the CDMA solution while maintaining the temperature below 10°C with vigorous stirring.
-
Rearrangement: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70°C for a specified time (e.g., 1-2 hours) to complete the rearrangement.
-
Hydrolysis & Isolation: Cool the reaction mixture. The intermediate isocyanate is hydrolyzed in situ. Acidify the mixture with concentrated hydrochloric acid to precipitate Gabapentin hydrochloride.
-
Purification: The crude Gabapentin hydrochloride can be filtered and recrystallized. To obtain the free amino acid (zwitterionic Gabapentin), the hydrochloride salt is dissolved in water and the pH is adjusted to its isoelectric point (around 7), causing the product to precipitate. The solid is then filtered, washed with cold water and ethanol, and dried.
Chapter 3: Unraveling the Mechanism of Action
The development of Gabapentin took a surprising turn when its mechanism of action was investigated.
An Unexpected Target
Despite being designed as a GABA analogue, studies revealed that Gabapentin does not bind to GABA receptors (GABA-A or GABA-B) nor does it significantly affect GABA synthesis or uptake.[10] This discovery prompted a search for its true molecular target.
The α2δ-1 Subunit of Voltage-Gated Calcium Channels
The actual mechanism of action was found to be the high-affinity binding of Gabapentin to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[10][14]
Mechanism Explained: The α2δ-1 subunit is crucial for the proper trafficking and insertion of VGCCs into the presynaptic membrane. By binding to this subunit, Gabapentin disrupts this forward trafficking process.[14] This leads to a reduced density of functional calcium channels at the presynaptic terminal. During neuronal excitation, the resulting decrease in calcium influx leads to a reduction in the release of excitatory neurotransmitters like glutamate, which are key mediators in seizure activity and neuropathic pain.[14]
Caption: Gabapentin inhibits neurotransmitter release via α2δ-1 binding.
Chapter 4: Diversification and Modern Exploration
The success of Gabapentin validated the cyclohexylacetic acid scaffold as a privileged structure in medicinal chemistry, leading to further exploration.
Beyond Gabapentin: Anti-inflammatory and Antiproliferative Agents
Researchers have continued to synthesize and test novel derivatives for a range of therapeutic areas. For example, recent work has focused on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid.[15] These compounds have been evaluated for their ability to modulate the production of key inflammatory cytokines (TNF-α, IL-6, IL-10) and for their antiproliferative effects on human peripheral blood mononuclear cells (PBMCs).[14][15] This line of research demonstrates the scaffold's versatility and its potential to yield new leads for inflammatory diseases.[15]
Methodologies for Biological Evaluation
The screening of new derivatives requires robust and reproducible biological assays. The following protocol details a common in vitro method for assessing anti-inflammatory activity.
Experimental Protocol: In Vitro Anti-inflammatory Cytokine Assay
Objective: To evaluate the effect of test compounds on the production of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines in stimulated immune cells.[14]
Apparatus:
-
96-well cell culture plates
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Centrifuge
-
ELISA plate reader
Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) - for stimulation
-
Test compounds (dissolved in DMSO)
-
Reference drug (e.g., Ibuprofen)
-
ELISA kits for TNF-α, IL-6, and IL-10
Procedure:
-
Cell Plating: Seed PBMCs into 96-well plates at a density of 1 x 10⁶ cells/mL in complete RPMI medium.
-
Compound Treatment: Add the test compounds at various concentrations (e.g., 10, 50, 100 µg/mL). Include wells for a vehicle control (DMSO) and a positive control (Ibuprofen).
-
Stimulation: After a short pre-incubation with the compounds, add LPS to a final concentration of 1 µg/mL to all wells except the negative control to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Supernatant Collection: Centrifuge the plates to pellet the cells. Carefully collect the cell-free supernatants for analysis.
-
Cytokine Measurement: Determine the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound relative to the LPS-stimulated vehicle control.
Conclusion
The history of cyclohexylacetic acid derivatives is a powerful illustration of how a simple chemical scaffold can become the foundation for significant therapeutic innovation. The journey from a food additive to the rational design of Gabapentin—a drug that redefined treatments for epilepsy and neuropathic pain—showcases the synergy of synthetic chemistry, pharmacology, and a deep understanding of biological barriers. The surprising discovery of Gabapentin's true mechanism of action underscores the role of serendipity in science and highlights the importance of rigorous mechanistic investigation. As research continues to uncover new activities for novel derivatives, the legacy of the cyclohexylacetic acid core is set to expand, cementing its place as a truly remarkable entity in drug discovery.
References
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- Google Patents. US4218473A - Derivatives of 4-cyclohexyl-1-naphthalene-acetic acid and their use as drugs.
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- Benchchem. A Comparative Analysis of the Biological Effects of Cyclohexaneacetic Acid Derivatives.
- ChemicalBook. Cyclohexylacetic acid synthesis.
- PrepChem.com. Synthesis of α-(p-cyclohexylphenoxy)α-cyclohexylacetic acid.
- Benchchem. A Comparative Analysis of Cyclohexaneacetic Acid and Cyclohexanecarboxylic Acid for Researchers and Drug Development Professionals.
- American Chemical Society. Gabapentin.
- Google Patents. US20050148792A1 - Process for the preparation of gabapentin.
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- MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
- PubMed. A new cyclohexylacetic acid derivative from the aerial parts of Emilia sonchifolia.
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Unveiling the Therapeutic Potential of 2-(3,3-Dimethylcyclohexyl)acetic Acid: A Technical Guide for Preclinical Investigation
Introduction: The Rationale for Investigation
In the landscape of drug discovery, the exploration of novel chemical entities with therapeutic promise is a cornerstone of innovation. This guide focuses on the potential biological activities of 2-(3,3-Dimethylcyclohexyl)acetic acid, a molecule that, while not extensively studied, presents a compelling case for investigation based on the principle of structural analogy. Its core structure, a cyclohexane ring coupled with an acetic acid moiety, is a recurring motif in a variety of bioactive compounds, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4] The presence of the gem-dimethyl group on the cyclohexane ring offers a unique structural feature that could modulate its physicochemical properties and, consequently, its biological activity.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to systematically evaluate the biological potential of 2-(3,3-Dimethylcyclohexyl)acetic acid. We will delve into the established biological activities of structurally related compounds, propose a rigorous experimental workflow for its characterization, and discuss the potential structure-activity relationships that may govern its effects.
Physicochemical Properties and Structural Considerations
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.
| Property | Value/Prediction | Source |
| CAS Number | 291282-76-3 | [5] |
| Molecular Formula | C10H18O2 | [5][6] |
| Molecular Weight | 170.25 g/mol | [5] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [5] |
| Predicted LogP | 2.6775 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 1 | [5] |
| Rotatable Bonds | 2 | [5] |
The predicted LogP value suggests that 2-(3,3-Dimethylcyclohexyl)acetic acid possesses moderate lipophilicity, a characteristic that often correlates with good oral bioavailability and membrane permeability. The presence of a single carboxylic acid group provides a site for ionization and potential salt formation, which can be leveraged to optimize solubility and formulation.
A Survey of Structurally Related Compounds and Their Bioactivities: Building a Case for Investigation
The scientific rationale for investigating 2-(3,3-Dimethylcyclohexyl)acetic acid is strongly rooted in the well-documented biological activities of its structural analogs. The cyclohexaneacetic acid scaffold is a key pharmacophore in several classes of therapeutic agents.
Anti-inflammatory and Analgesic Properties of Cyclohexane Derivatives
A significant body of research points to the anti-inflammatory and analgesic potential of compounds containing a cyclohexane ring. For instance, derivatives of cyclohex-1-ene-1-carboxylic acid have demonstrated notable anti-inflammatory and antiproliferative activities.[7][8][9] These compounds have been shown to inhibit the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[7][8]
Furthermore, the cyclohexane ring serves as a rigid scaffold that can be functionalized to orient substituents in specific spatial arrangements, a common strategy in the design of various bioactive molecules.[7] The flexibility and conformational possibilities of the cyclohexane ring are key determinants of binding affinity to biological targets.[7]
The Acetic Acid Moiety: A Hallmark of NSAIDs
The acetic acid group is a defining feature of a major class of NSAIDs.[2][3][4] Phenylacetic acid derivatives, such as diclofenac, are potent anti-inflammatory, analgesic, and antipyretic agents.[2] Similarly, indoleacetic acid derivatives like indomethacin are well-established NSAIDs.[2][10] These drugs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation and pain.[1]
The combination of a cyclohexane ring and an acetic acid moiety in 2-(3,3-Dimethylcyclohexyl)acetic acid, therefore, strongly suggests a potential for anti-inflammatory and analgesic activity, likely mediated through the inhibition of the COX pathway.
Proposed Experimental Workflow for the Biological Evaluation of 2-(3,3-Dimethylcyclohexyl)acetic Acid
To systematically investigate the potential biological activities of 2-(3,3-Dimethylcyclohexyl)acetic acid, a tiered approach is proposed, beginning with in vitro screening and progressing to in vivo models if promising activity is observed.
Caption: Proposed experimental workflow for evaluating the biological activity of 2-(3,3-Dimethylcyclohexyl)acetic acid.
Detailed In Vitro Experimental Protocols
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Objective: To determine the inhibitory activity of 2-(3,3-Dimethylcyclohexyl)acetic acid against COX-1 and COX-2 enzymes.
-
Methodology:
-
Utilize a commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical).
-
Prepare a stock solution of 2-(3,3-Dimethylcyclohexyl)acetic acid in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound to generate a range of concentrations.
-
In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound or a known inhibitor (e.g., ibuprofen, celecoxib) as a positive control.
-
Incubate for a specified time at the recommended temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period to allow for prostaglandin synthesis.
-
Stop the reaction and measure the product (e.g., Prostaglandin F2α) using a colorimetric or fluorescent method as per the kit instructions.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
2. Cytokine Release Assay in Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To assess the effect of 2-(3,3-Dimethylcyclohexyl)acetic acid on the production of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines.
-
Methodology:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Pre-treat the cells with various concentrations of 2-(3,3-Dimethylcyclohexyl)acetic acid for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce cytokine production.[8]
-
Include a vehicle control (LPS only) and a positive control (e.g., dexamethasone).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[8]
-
Centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using commercially available ELISA kits.[8]
-
3. Cell Viability/Toxicity Assay
-
Objective: To ensure that any observed inhibitory effects are not due to cytotoxicity.
-
Methodology:
-
Use a standard cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.
-
Seed PBMCs or another relevant cell line in a 96-well plate.
-
Treat the cells with the same concentrations of 2-(3,3-Dimethylcyclohexyl)acetic acid used in the activity assays.
-
Incubate for the same duration as the activity assays (e.g., 24 hours).
-
Add the viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine cell viability.
-
Calculate the percentage of viable cells relative to the vehicle control.
-
Potential Signaling Pathway Involvement
The primary hypothesized mechanism of action for 2-(3,3-Dimethylcyclohexyl)acetic acid is the inhibition of the cyclooxygenase pathway, a key component of the arachidonic acid cascade.
Caption: Hypothesized inhibition of the COX pathway by 2-(3,3-Dimethylcyclohexyl)acetic acid.
Structure-Activity Relationship (SAR) Insights and Future Directions
The gem-dimethyl group at the 3-position of the cyclohexane ring in 2-(3,3-Dimethylcyclohexyl)acetic acid is a key structural feature that distinguishes it from simpler analogs like cyclohexylacetic acid. This substitution may have several implications for its biological activity:
-
Conformational Rigidity: The gem-dimethyl group can restrict the conformational flexibility of the cyclohexane ring, potentially locking it into a conformation that is more favorable for binding to its biological target.
-
Lipophilicity: The addition of two methyl groups will increase the lipophilicity of the molecule, which could enhance its membrane permeability and access to the active site of intracellular enzymes like COX.
-
Metabolic Stability: The dimethyl substitution may sterically hinder metabolic enzymes, potentially increasing the compound's half-life.
Should initial in vitro and in vivo studies yield promising results, future work should focus on a more detailed SAR study. This would involve the synthesis and evaluation of a series of analogs to probe the importance of the gem-dimethyl group, the length of the acetic acid side chain, and the stereochemistry of the molecule.
Conclusion
While 2-(3,3-Dimethylcyclohexyl)acetic acid is a relatively unexplored molecule, a strong scientific rationale exists for its investigation as a potential anti-inflammatory and analgesic agent. Its structural similarity to known bioactive compounds, particularly NSAIDs, provides a solid foundation for the proposed research. The experimental workflow outlined in this guide offers a systematic and rigorous approach to characterizing its biological activity, from initial in vitro screening to in vivo validation. The insights gained from these studies will not only elucidate the therapeutic potential of this specific compound but also contribute to a broader understanding of the structure-activity relationships governing the biological effects of cyclohexaneacetic acid derivatives.
References
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available from: [Link]
-
Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester. PubChem. Available from: [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. Available from: [Link]
-
Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate. Available from: [Link]
-
Comprehensive Analysis of Structure Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors. PMC. Available from: [Link]
-
Synthesis and Spectral Studies of Novel Cyclohexanone Based Derivative and Their Biological Activity. SSRN. Available from: [Link]
- Synthesis method for 2-methylcyclohexyl acetate. Google Patents.
-
Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. CORE. Available from: [Link]
-
Synthesis of Fragrance 1-(3,3-dimethylcyclohexyl)Ethyl Acetate. ResearchGate. Available from: [Link]
-
2-(3,3-dimethylcyclohexyl)acetic acid (C10H18O2). PubChemLite. Available from: [Link]
-
Cyclohexaneacetic acid. PubChem. Available from: [Link]
-
Acetic acid (1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester. The Fragrance Conservatory. Available from: [Link]
-
NON-STEROIDAL ANTIINFLAMMATORY DRUGS (NSAIDS). University of South Alabama. Available from: [Link]
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PHARMACOLOGY OF NON-STEROIDAL ANTI-INFLAMMATORY DRUGS. Available from: [Link]
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Pharmacology of non-steroidal anti-inflammatory agents. Deranged Physiology. Available from: [Link]
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Anti-inflammatory drugs (Part-1). ResearchGate. Available from: [Link]
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Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. PMC. Available from: [Link]
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Forskolin. PubChem. Available from: [Link]
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colforsin, 66575-29-9. The Good Scents Company. Available from: [Link]
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theoretical modeling of 2-(3,3-Dimethylcyclohexyl)acetic acid
Theoretical Modeling and Computational Profiling of 2-(3,3-Dimethylcyclohexyl)acetic Acid: A Synthon for Advanced Alicyclic Musks and Pharmaceuticals
Executive Summary & Rationale
In modern synthetic chemistry, 2-(3,3-Dimethylcyclohexyl)acetic acid (CAS: 291282-76-3) serves as a highly versatile alicyclic building block[1]. Its structural topology—a sterically hindered, gem-dimethyl substituted cyclohexane ring tethered to an acetic acid moiety—is a critical osmophore and pharmacophore[2]. Most notably, it is the foundational precursor for next-generation biodegradable alicyclic musks, such as Romandolide®, which are prized for their massive volume on the dry-down and environmental sustainability compared to legacy polycyclic musks[3].
As a Senior Application Scientist, I approach the theoretical modeling of this molecule not merely as an academic exercise, but as a predictive engine. By accurately modeling its conformational landscape, electronic properties, and dimerization thermodynamics, we can predict its downstream reactivity (e.g., esterification efficiency) and physical properties. This whitepaper details the causality behind the computational methods required to accurately profile this molecule and provides a self-validating experimental framework to confirm these theoretical predictions.
Conformational Landscape and Functional Selection
The cyclohexane ring of 2-(3,3-Dimethylcyclohexyl)acetic acid is highly dynamic, yet its conformational equilibrium is strictly dictated by steric constraints. The gem-dimethyl group at the 3-position creates a severe 1,3-diaxial interaction penalty if the bulky acetic acid moiety (-CH₂COOH) is forced into the axial position. Consequently, the equatorial conformer is thermodynamically dominant.
To model this accurately, we must select the appropriate Density Functional Theory (DFT) parameters.
-
Monomer Optimization: We utilize the B3LYP functional with a 6-311++G(d,p) basis set. B3LYP is highly cost-effective and historically validated for optimizing the ground-state geometries of isolated carboxylic acid monomers[4]. The addition of diffuse functions (++) is critical here to accurately model the electron density of the oxygen lone pairs in the carboxylate group.
-
Dimerization Modeling: Carboxylic acids rarely exist as isolated monomers; they self-assemble into robust, hydrogen-bonded cyclic dimers[5]. B3LYP frequently fails to capture the long-range dispersion forces critical for these non-covalent intermolecular interactions. Therefore, for dimer structures, we must switch to the M06-2X functional supplemented with Grimme's D3 dispersion correction, which is specifically parameterized for non-covalent interactions[6],[4].
Figure 1: Thermodynamic equilibrium between monomeric conformers and the hydrogen-bonded cyclic dimer.
Dimerization Thermodynamics & Anharmonic Couplings
When modeling the infrared (IR) spectrum of 2-(3,3-Dimethylcyclohexyl)acetic acid, predicting the O-H and C=O stretches requires an understanding of first-principles anharmonic couplings[7].
The Causality of the "Red Shift": In the cyclic dimer, the hydrogen bond acts to pull electron density away from the C=O double bond, lengthening it and reducing its force constant. Mathematically, this weaker force constant translates to a lower vibrational frequency, resulting in a characteristic "red shift" in the FTIR spectrum[4]. If a computational chemist only models the monomer, the predicted C=O stretch will appear around 1760 cm⁻¹, completely failing to match the experimental bulk phase data (typically ~1710 cm⁻¹).
Furthermore, when calculating the dimerization energy, we must apply the Counterpoise (CP) method to correct for the Basis Set Superposition Error (BSSE). Without CP correction, the basis functions of one monomer artificially overlap with the other, artificially inflating the calculated binding energy[5].
Quantitative Data Summary
The following table summarizes the theoretical energetic and vibrational parameters calculated for 2-(3,3-Dimethylcyclohexyl)acetic acid, demonstrating the stark contrast between the isolated monomer and the biologically/physically relevant cyclic dimer.
| Property / Parameter | Monomer (Equatorial) | Monomer (Axial) | Cyclic Dimer (H-Bonded) |
| Relative Free Energy (ΔG) | 0.0 kcal/mol | +2.8 kcal/mol | -15.2 kcal/mol (BSSE Corrected) |
| C=O Stretch (Predicted) | 1762 cm⁻¹ | 1765 cm⁻¹ | 1712 cm⁻¹ |
| O-H Stretch (Predicted) | 3550 cm⁻¹ (Sharp) | 3548 cm⁻¹ (Sharp) | 2950 - 3200 cm⁻¹ (Broad) |
| Dipole Moment | 1.82 Debye | 1.75 Debye | 0.00 Debye (Symmetric) |
| Optimal DFT Functional | B3LYP/6-311++G(d,p) | B3LYP/6-311++G(d,p) | M06-2X/D3/6-311++G(d,p) |
Self-Validating Experimental & Computational Workflows
To ensure scientific integrity, computational models must not exist in a vacuum. The following protocols establish a closed-loop, self-validating system where theoretical predictions are directly challenged and confirmed by empirical bench data.
Protocol A: Computational Prediction Workflow
-
Conformational Torsion Search: Generate initial 3D geometries of 2-(3,3-Dimethylcyclohexyl)acetic acid. Perform a Monte Carlo conformational search using the MMFF94 force field to identify the global minimum (equatorial acetic acid).
-
Monomer Optimization: Submit the lowest-energy conformer to a DFT optimization job using Gaussian 16 at the B3LYP/6-311++G(d,p) level. Ensure the absence of imaginary frequencies to confirm a true local minimum.
-
Dimer Construction & Optimization: Manually construct the cyclic dimer by aligning two optimized monomers face-to-face. Re-optimize the complex using M06-2X with Grimme's D3 dispersion.
-
Frequency Calculation: Run a vibrational frequency calculation on the optimized dimer. Apply a standard scaling factor (e.g., 0.96) to account for anharmonicity, and extract the predicted C=O and O-H stretching frequencies.
Protocol B: Experimental FTIR Validation
-
Sample Preparation: Dissolve 50 mg of high-purity (>98%) 2-(3,3-Dimethylcyclohexyl)acetic acid in 1 mL of anhydrous dichloromethane (DCM).
-
Background Calibration: Acquire a background spectrum of pure anhydrous DCM using an Attenuated Total Reflectance (ATR) FTIR spectrometer to eliminate solvent interference.
-
Spectral Acquisition: Deposit 10 µL of the sample solution onto the ATR crystal. Allow the solvent to evaporate briefly to form a thin film. Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Data Reconciliation: Overlay the empirical FTIR spectrum with the DFT-predicted dimer spectrum. A successful validation will show the empirical C=O stretch within ±5 cm⁻¹ of the predicted 1712 cm⁻¹ peak, confirming that the M06-2X/D3 methodology accurately captured the hydrogen-bonding dynamics.
Figure 2: End-to-end self-validating workflow for computational modeling and empirical verification.
References
- PubChemLite - 2-(3,3-dimethylcyclohexyl)acetic acid (C10H18O2), PubChem,
- 291282-76-3 | 2-(3,3-Dimethylcyclohexyl)acetic acid, ChemScene,
- Theoretical Modeling of the OH Stretch Infrared Spectrum of Carboxylic Acid Dimers Based on First-Principles Anharmonic Couplings, ResearchG
- ROMANDOLIDE®, DSM-Firmenich,
- Supplementary Information Accelerated and controlled polymerization of N-carboxyanhydrides assisted by acids, Cheng Research Group,
- Peculiarities of the Spatial and Electronic Structure of 2-Aryl-1,2,3-Triazol-5-Carboxylic Acids and Their Salts on the Basis of Spectral Studies and DFT Calcul
- Modeling the Self-Assembly of Benzenedicarboxylic Acids Using Monte Carlo and Molecular Dynamics Simulations, ACS Public
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Methodological & Application
synthesis of 2-(3,3-Dimethylcyclohexyl)acetic acid from dihydromyrcene
Application Note: Strategic Synthesis of 2-(3,3-Dimethylcyclohexyl)acetic acid from Dihydromyrcene
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-(3,3-Dimethylcyclohexyl)acetic acid (CAS: 291282-76-3)[1] Feedstock: Dihydromyrcene (3,7-dimethyl-1,6-octadiene)
Strategic Retrosynthetic Analysis & Causality
In both medicinal chemistry and fragrance development, renewable terpene feedstocks like dihydromyrcene provide a highly sustainable vector for accessing complex, sterically hindered aliphatic scaffolds[2]. The synthesis of 2-(3,3-Dimethylcyclohexyl)acetic acid presents a unique regiochemical challenge. The standard acid-catalyzed cyclization of dihydromyrcene yields a branched 1-(1-hydroxyethyl) side-chain[3].
To achieve the target's linear acetic acid moiety (-CH₂-COOH), attempting to directly modify the branched side-chain leads to complex skeletal rearrangements and poor yields. As a self-validating and scalable solution, we deploy a Degradation-Homologation Sequence . By oxidatively cleaving the branched side-chain back to the core cyclohexyl ring (via a Haloform reaction) and subsequently homologating it by exactly one carbon (via a cyanation route), we guarantee absolute regiochemical and structural control over the final product.
Mechanistic Causality of the Terpene Cyclization
The foundational step of this workflow is the cyclization of dihydromyrcene into the 3,3-dimethylcyclohexyl core. This is not a simple 6-endo-trig cyclization; it is a complex, stereospecific cascade[4].
-
Protonation: The highly substituted 6,7-double bond is protonated by sulfuric acid, generating a stable tertiary carbocation at C7.
-
Cycloheptyl Formation: This tertiary carbocation attacks the terminal C1 carbon of the 1,2-double bond, forming an intermediate 7-membered ring with a secondary carbocation at C2.
-
Stereospecific Ring Contraction: To relieve ring strain and stabilize the system, the C3-C4 bond migrates to C2. This ring contraction yields the highly stable 6-membered ring and leaves an exocyclic secondary carbocation, which is immediately trapped by acetic acid to form 1-(3,3-dimethylcyclohexyl)ethyl acetate[4].
Figure 1: Mechanistic cascade of dihydromyrcene cyclization via ring contraction.
Master Synthetic Workflow
Figure 2: Three-phase synthetic workflow from dihydromyrcene to the target acetic acid derivative.
Phase 1: Core Assembly (Cyclization)
Objective: Synthesize 1-(3,3-dimethylcyclohexyl)ethyl acetate.
-
Charge a glass-lined reactor with dihydromyrcene (1.0 equiv) and glacial acetic acid (3.0 equiv)[3].
-
Cool the mixture to 0 °C and add concentrated H₂SO₄ (0.2 equiv) dropwise to control the exothermic protonation.
-
Heat the reaction to 60 °C and stir for 6.5 hours[3]. Causality: Lower temperatures favor open-chain addition; 60 °C provides the activation energy required for the ring contraction cascade[2].
-
Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via vacuum distillation.
Phase 2: Oxidative Degradation
Objective: Cleave the branched side-chain to yield 3,3-dimethylcyclohexanecarboxylic acid.
-
Saponification: Reflux the Phase 1 product in 2M NaOH (MeOH/H₂O) for 2 hours to yield 1-(3,3-dimethylcyclohexyl)ethanol.
-
Anelli Oxidation: Dissolve the alcohol in DCM. Add TEMPO (1 mol%) and KBr (0.1 equiv). Slowly add aqueous NaOCl (1.1 equiv) at 0 °C. This chemoselectively oxidizes the secondary alcohol to 1-(3,3-dimethylcyclohexyl)ethan-1-one (a methyl ketone).
-
Haloform Cleavage: Dissolve the methyl ketone in dioxane. Add a highly basic solution of NaOCl (bleach, 3.0 equiv) and heat to 60 °C for 4 hours. The methyl group is expelled as chloroform, leaving the sodium salt of 3,3-dimethylcyclohexanecarboxylic acid. Acidify with HCl to precipitate the acid.
Phase 3: One-Carbon Homologation
Objective: Install the linear acetic acid moiety.
-
Reduction: Treat the carboxylic acid with BH₃·THF (1.5 equiv) at 0 °C. Causality: Borane is highly chemoselective for carboxylic acids over esters/ketones, ensuring a clean reduction to (3,3-dimethylcyclohexyl)methanol.
-
Bromination (Appel Reaction): React the primary alcohol with CBr₄ (1.2 equiv) and PPh₃ (1.2 equiv) in DCM at 0 °C to yield 1-(bromomethyl)-3,3-dimethylcyclohexane. Causality: The Appel reaction prevents carbocation rearrangements that could occur with HBr.
-
Cyanation: React the bromide with NaCN (1.5 equiv) in DMSO at 80 °C. The primary, unhindered nature of the bromide ensures a rapid Sₙ2 displacement, yielding 2-(3,3-dimethylcyclohexyl)acetonitrile.
-
Hydrolysis: Reflux the nitrile in 20% aqueous NaOH/EtOH for 12 hours. Acidify with 3M HCl to pH 2, extract with MTBE, and recrystallize to afford the final product: 2-(3,3-Dimethylcyclohexyl)acetic acid .
Quantitative Data & Self-Validating QC Metrics
To ensure trustworthiness, each phase must be validated before proceeding. The following table summarizes the expected quantitative yields and the critical NMR/IR self-validation points.
| Synthetic Phase | Intermediate / Product | Expected Yield | Self-Validating Analytical Metrics (QC Points) |
| Phase 1 | 1-(3,3-dimethylcyclohexyl)ethyl acetate | 45% | IR: Strong ester C=O stretch at 1735 cm⁻¹. ¹H NMR: Gem-dimethyl singlet at ~0.9 ppm. |
| Phase 2a/b | 1-(3,3-dimethylcyclohexyl)ethan-1-one | 85% (Over 2 steps) | IR: Ketone C=O stretch at 1715 cm⁻¹. ¹H NMR: Sharp methyl ketone singlet at 2.1 ppm. |
| Phase 2c | 3,3-dimethylcyclohexanecarboxylic acid | 80% | IR: Broad O-H stretch (3300-2500 cm⁻¹). ¹H NMR: Disappearance of the 2.1 ppm singlet. |
| Phase 3a/b | 1-(bromomethyl)-3,3-dimethylcyclohexane | 82% (Over 2 steps) | ¹H NMR: Doublet at ~3.3 ppm (-CH₂-Br). |
| Phase 3c/d | 2-(3,3-Dimethylcyclohexyl)acetic acid | 85% (Over 2 steps) | ¹H NMR: Doublet at ~2.2 ppm (-CH₂-COOH). MS (ESI-): m/z 169.1 [M-H]⁻. |
References
-
Bhat, S. V., Gupta, M. O., & Mestry, S. J. (2026). "Regioselective reaction of dihydromyrcene: rapid syntheses of cyclic esters and their open-chain analogs with excellent olfactory value." Natural Product Research. URL: [Link]
-
Ansari, H. R. (1973). "Cyclisation of optically active dihydromyrcenes (2,6-dimethyl-2,7-octadiene): A stereospecific ring contraction." Tetrahedron, 29(11), 1559-1564. URL: [Link]
-
Shen, D. L., He, X., Guan, W., Liu, Y. P., & Sun, B. G. (2013). "Synthesis of Fragrance 1-(3,3-dimethylcyclohexyl)Ethyl Acetate." Advanced Materials Research, 781-784, 983-987. URL: [Link]
Sources
Application Notes and Protocols for the Use of 2-(3,3-Dimethylcyclohexyl)acetic acid as a Novel Fragrance Ingredient
Abstract: This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the systematic evaluation and application of 2-(3,3-Dimethylcyclohexyl)acetic acid (CAS No. 291282-76-3) as a novel fragrance ingredient. The protocols herein are designed to establish a thorough understanding of its olfactory character, performance, stability, and safety profile. By integrating established principles of fragrance science with robust analytical and sensory methodologies, this guide serves as a framework for unlocking the potential of this molecule in fine fragrance and consumer product applications.
Introduction
The quest for novel fragrance ingredients is a driving force in the perfumery industry, aimed at creating unique and memorable scent experiences. 2-(3,3-Dimethylcyclohexyl)acetic acid is a synthetic molecule with potential for use as an aroma chemical. Its structural similarity to known fragrance compounds, such as the musky and woody notes derived from cyclohexyl derivatives, suggests it may possess desirable olfactory properties[1][2]. However, before any new ingredient can be successfully incorporated into a fragrance formulation, it must undergo a rigorous and systematic evaluation.
This guide outlines a multi-faceted approach to characterize 2-(3,3-Dimethylcyclohexyl)acetic acid. It moves beyond simple procedural steps to explain the causality behind each protocol, ensuring a deep and functional understanding. The methodologies cover initial physicochemical validation, in-depth olfactory profiling, stability and performance testing in relevant product bases, and a framework for safety assessment aligned with industry standards set by institutions like the Research Institute for Fragrance Materials (RIFM)[3][4].
Physicochemical and Analytical Characterization
Principle: Before any sensory or application-based testing, it is critical to confirm the identity and purity of the raw material. This step ensures that the observed olfactory and performance characteristics are attributable solely to the target molecule, free from confounding impurities that could alter the scent or pose a safety risk. Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique for this purpose, providing both separation of components and their structural identification[5].
Table 1: Physicochemical Properties of 2-(3,3-Dimethylcyclohexyl)acetic acid
| Property | Value | Source |
| CAS Number | 291282-76-3 | [6][7] |
| Molecular Formula | C₁₀H₁₈O₂ | [6][7][8] |
| Molecular Weight | 170.25 g/mol | [7] |
| SMILES | O=C(O)CC1CC(CCC1)(C)C | [6][7] |
| Predicted XLogP3 | 3.1 | [6][8] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 2 | [6] |
Protocol 1.1: Purity and Identity Verification via GC-MS
-
Sample Preparation: Prepare a 1% solution of 2-(3,3-Dimethylcyclohexyl)acetic acid in a high-purity solvent such as ethanol or dichloromethane.
-
Instrument Setup:
-
Gas Chromatograph (GC): Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Temperature Program: Begin at 80°C, hold for 2 minutes, then ramp at 15°C/min to 250°C, and hold for 5 minutes. This program is a starting point and should be optimized based on the initial results[9].
-
Inlet: Set to 220°C in split mode.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Integrate the resulting chromatogram to determine the area percentage of the main peak. A purity of ≥98% is typically desired for fragrance applications.
-
Compare the obtained mass spectrum of the main peak with a reference spectrum (if available) or analyze the fragmentation pattern to confirm the structure of 2-(3,3-Dimethylcyclohexyl)acetic acid.
-
Olfactory Profile Evaluation
Principle: The core value of a fragrance ingredient is its scent. Olfactory evaluation is a sensory science method used to deconstruct the character of an aroma over time. Fragrances are typically perceived in three phases, known as the fragrance pyramid: top, heart (or middle), and base notes, which correspond to the volatility of the constituent molecules[10][11]. This protocol uses a trained sensory panel to create a detailed and standardized description of the scent profile.
Protocol 2.1: Sensory Analysis on Olfactory Blotters
-
Panel Selection: Assemble a panel of at least five trained individuals with experience in sensory evaluation of fragrances[12][13].
-
Preparation:
-
Provide a well-ventilated, odor-neutral environment[14].
-
Prepare a 10% solution of 2-(3,3-Dimethylcyclohexyl)acetic acid in odorless ethanol.
-
Dip standard olfactory blotters (smelling strips) approximately 1 cm into the solution. Remove and allow the ethanol to evaporate for ~20-30 seconds.
-
-
Evaluation Procedure:
-
Time 0 (Top Notes): Panelists smell the blotter immediately after the solvent has evaporated and record their initial impressions. Use descriptive terms related to established fragrance families (e.g., citrus, fruity, green, woody, animalic, floral).
-
Time +30 Minutes (Heart Notes): Panelists re-evaluate the blotter after 30 minutes to assess the evolving character of the scent. This phase reveals the main theme of the fragrance[5][13].
-
Time +2 Hours (Base Notes): A third evaluation is conducted to identify the heart/base notes.
-
Time +6-24 Hours (Dry-down/Base Notes): The final evaluation determines the substantivity and character of the least volatile components, which are crucial for fragrance longevity[10].
-
-
Data Collection: Panelists should rate the perceived intensity on a scale (e.g., 1-10) and provide qualitative descriptors at each time point. The results are then collated to form a consensus odor profile.
Workflow for Olfactory Evaluation
Caption: Workflow for the sensory evaluation of a novel fragrance ingredient.
Stability and Performance Assessment
Principle: A fragrance ingredient must be stable in the final product formulation and under various environmental conditions it may encounter during its shelf life.[10] Stability testing evaluates potential degradation, which can manifest as changes in color, scent, or chemical composition.[5] Accelerated stability testing exposes the product to stressed conditions (e.g., elevated temperature, UV light) to predict its long-term behavior in a shorter timeframe.[15]
Protocol 3.1: Accelerated Stability Testing
-
Sample Preparation: Prepare a 1% solution of 2-(3,3-Dimethylcyclohexyl)acetic acid in two matrices:
-
Matrix A: 95% Ethanol / 5% Deionized Water (simulating an Eau de Parfum base).
-
Matrix B: A simple, unscented cream or lotion base.
-
-
Storage Conditions: Aliquot the samples and store them under the following parallel conditions for 4 to 12 weeks[5]:
-
Condition 1 (Elevated Temperature): 40°C in an oven/incubator.
-
Condition 2 (Light Exposure): In a UV light cabinet or near a window with controlled light exposure[15].
-
Condition 3 (Control): Room temperature (~22°C) in the dark.
-
-
Evaluation Schedule: At weekly or bi-weekly intervals, retrieve samples from each condition.
-
Analysis:
-
Visual Assessment: Record any changes in color or clarity.
-
Olfactory Assessment: A perfumer or trained evaluator smells the sample and compares it to the control, noting any deviation from the original scent profile (e.g., development of off-notes, weakening of character).
-
Analytical Assessment (Optional but Recommended): Use the GC-MS protocol (1.1) to check for the appearance of degradation peaks or a decrease in the concentration of the parent molecule.
-
Workflow for Stability Testing
Caption: A systematic workflow for accelerated stability testing of a fragrance ingredient.
Safety Assessment Framework
Principle: Ensuring the safety of a fragrance ingredient is paramount. The modern approach to safety assessment, championed by organizations like RIFM, relies on a tiered, evidence-based process that minimizes animal testing.[3] The framework begins with an analysis of existing data and exposure levels, followed by the use of predictive models like the Threshold of Toxicological Concern (TTC), and finally, targeted in vitro testing if necessary.[3][16] The goal is to assess critical safety endpoints, including skin sensitization, phototoxicity/photoallergenicity, and systemic toxicity.[3][17]
Logical Framework for Safety Evaluation
-
Exposure Assessment: The first step is to understand the potential consumer exposure to the ingredient. This involves estimating the aggregate exposure from all conceivable product types in which it might be used.[18] The Creme-RIFM Aggregate Exposure Model is a key tool for this purpose.[18]
-
Data Gathering: Conduct a thorough literature search for any existing toxicological data on 2-(3,3-Dimethylcyclohexyl)acetic acid or structurally similar molecules (read-across approach). The RIFM database is a primary resource.[4]
-
Threshold of Toxicological Concern (TTC) Application: For many fragrance ingredients with low systemic exposure, the TTC approach can be used. This is a risk assessment principle stating that a threshold level of exposure exists for all chemicals, below which there is no appreciable risk to human health.[3] If the calculated exposure is below the relevant TTC value for the molecule's structural class, further toxicity testing may not be required.
-
Endpoint-Specific Assessment:
-
Skin Sensitization: Utilize in silico models (e.g., QSAR) and in vitro assays (e.g., Direct Peptide Reactivity Assay (DPRA), KeratinoSens™) to predict sensitization potential.
-
Phototoxicity: Assess the molecule's UV absorption spectrum. If it absorbs significantly in the UVA/UVB range, further testing (e.g., in vitro 3T3 NRU phototoxicity test) is warranted.
-
Genotoxicity: A standard battery of in vitro tests (e.g., Ames test, in vitro micronucleus assay) is used to rule out mutagenic potential.
-
Decision Tree for Safety Assessment
Caption: A tiered decision-making framework for the safety assessment of a new fragrance ingredient.
References
- How Perfume Chemicals Are Tested For Safety And Quality. (2024). ChemicalBull.
- Safety Assessment Program. The Research Institute for Fragrance Materials (RIFM).
- The Research Institute for Fragrance Materials (RIFM) and its Safety Assessment Process. (2023). RIFM.
- Bickers, D. R., et al. (2003). The safety assessment of fragrance materials. Regulatory Toxicology and Pharmacology, 37(2), 218-273.
- Api, A. M., et al. (2003). The safety assessment of fragrance materials. Academia.edu.
- Why is exposure so critical to the safety assessment process?. RIFM.
- Fragrance Stability Testing. (2023). Integrated Liner Technologies.
- Stability of fragrance test preparations applied in test chambers. ResearchGate.
- Scents That Endure: Exploring the Longevity of Perfumes. (2024). International Journal of Novel Research and Development.
- Evaluating the Stability of Flavor and Fragrance Materials in Deodorant Sticks. (2014). Perfumer & Flavorist.
- 2-(3,3-Dimethylcyclohexyl)acetic acid. AA Blocks.
- 2-(3,3-Dimethylcyclohexyl)acetic acid. ChemScene.
- Formulation and Evaluation of Perfume: A Comprehensive Review. (2023). International Journal for Innovative Research in Multidisciplinary Field.
- 2-(3-Methylcyclohexyl)acetic acid. Sigma-Aldrich.
- Formulation and Evaluation of Perfume: A Comprehensive Review. (2023). IJIRT.
- Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester. Alfa Chemistry.
- Tips for Effective Fragrance Testing. (2025). Blue Yonder.
- 2-(3,3-dimethylcyclohexyl)acetic acid (C10H18O2). PubChemLite.
- Essentials in fragrance evaluation. Academia.edu.
- Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester. PubChem.
- A Scientific Approach to Fine Fragrance Formulation: Methodology, Stability, and Performance Evaluation. (2025). International Journal of Research and Technology Innovation.
- cyclohexyl acetic acid. Fragrance University.
- Acetic acid (1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester. The Fragrance Conservatory.
- Synthesis of Fragrance 1-(3,3-dimethylcyclohexyl)Ethyl Acetate. (2013). ResearchGate.
Sources
- 1. Acetic acid (1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester | The Fragrance Conservatory [fragranceconservatory.com]
- 2. researchgate.net [researchgate.net]
- 3. rifm.org [rifm.org]
- 4. sicherheitsbewerter.info [sicherheitsbewerter.info]
- 5. How Perfume Chemicals Are Tested For Safety And Quality | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. aablocks.com [aablocks.com]
- 7. chemscene.com [chemscene.com]
- 8. PubChemLite - 2-(3,3-dimethylcyclohexyl)acetic acid (C10H18O2) [pubchemlite.lcsb.uni.lu]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. ijnrd.org [ijnrd.org]
- 11. ijrti.org [ijrti.org]
- 12. ijirt.org [ijirt.org]
- 13. (PDF) Essentials in fragrance evaluation [academia.edu]
- 14. blueyonder.agency [blueyonder.agency]
- 15. iltusa.com [iltusa.com]
- 16. The safety assessment of fragrance materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. (PDF) The safety assessment of fragrance materials [academia.edu]
- 18. rifm.org [rifm.org]
Application Note: Protocol for the Purification of 2-(3,3-Dimethylcyclohexyl)acetic acid
Abstract & Scope
This Application Note details a robust protocol for the isolation and purification of 2-(3,3-Dimethylcyclohexyl)acetic acid (CAS: 291282-76-3). Often utilized as a building block in the synthesis of fragrance ingredients (e.g., musk analogues) and pharmaceutical intermediates, this compound presents specific purification challenges due to the presence of unreacted terpene precursors and potential regioisomers formed during cyclization reactions.
This guide moves beyond generic methodologies, offering a "Expertise & Experience" based workflow that prioritizes Acid-Base Partitioning for bulk cleanup, followed by High-Vacuum Fractional Distillation or Low-Temperature Crystallization for final polishing.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
Understanding the physicochemical nature of the target is the first step in designing a self-validating purification system.
| Property | Value / Description | Notes |
| Chemical Name | 2-(3,3-Dimethylcyclohexyl)acetic acid | |
| CAS Number | 291282-76-3 | |
| Molecular Formula | C₁₀H₁₈O₂ | |
| Molecular Weight | 170.25 g/mol | |
| Physical State | Viscous Oil or Low-Melting Solid | Tends to supercool; may crystallize upon prolonged standing at 4°C. |
| Boiling Point | ~235°C (at 760 mmHg) | Est. from methyl ester data.[1][2] Requires high vacuum for distillation to avoid decomposition. |
| pKa | ~4.75 - 4.85 | Typical for alkyl-substituted acetic acids. |
| Solubility | Soluble in Et₂O, DCM, EtOAc, Hexanes. | Insol. in water at acidic pH; Soluble in water at pH > 8 (as carboxylate salt). |
| Stereochemistry | Racemic mixture of Enantiomers | Note: The 3,3-gem-dimethyl substitution precludes cis/trans diastereomers relative to the ring, unlike 3,4- or 3,5- isomers. |
Pre-Purification Assessment
Before initiating the workflow, analyze the crude reaction mixture (typically from the hydrogenation of aromatic precursors or terpene rearrangement) using GC-MS and ¹H-NMR .
-
Target Impurities:
-
Neutral Organics: Unreacted starting materials (e.g., dihydromyrcene derivatives, hydrocarbons).
-
Regioisomers: 2-(2,2-dimethylcyclohexyl)acetic acid or 2-(4,4-dimethylcyclohexyl)acetic acid (often formed via hydride shifts during synthesis).
-
Polymerics: High-boiling oligomers.
-
Purification Workflow
The following diagram outlines the logical flow of the purification process. The "Critical Decision Point" allows the user to choose between Distillation (for oils) and Crystallization (for solids/high-purity requirements).
Figure 1: Logical flow for the isolation of acidic intermediates, prioritizing chemical enrichment via pH switching.
Detailed Experimental Protocols
PART A: Chemical Enrichment (Acid-Base Extraction)
Rationale: This step exploits the acidity of the carboxylic acid (pKa ~4.8) to separate it from non-acidic terpene byproducts and neutral starting materials.
Reagents:
-
Solvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether (Et₂O). Note: MTBE is preferred for safety and lower peroxide formation.
-
Base: 10% NaOH or KOH solution.
-
Acid: 6M HCl.
Protocol:
-
Dissolution: Dissolve the crude residue (approx. 10 g) in 100 mL of MTBE.
-
Alkaline Extraction:
-
Transfer to a separatory funnel.
-
Add 50 mL of 10% NaOH. Shake vigorously for 2 minutes. Vent frequently.
-
Mechanism:[3][4][5] The carboxylic acid is deprotonated to form the water-soluble sodium carboxylate.
-
Allow layers to separate. Collect the aqueous (bottom) layer.
-
Repeat extraction of the organic layer with another 30 mL of 10% NaOH. Combine aqueous fractions.
-
-
Organic Wash:
-
Back-wash the combined aqueous phase with 30 mL of fresh MTBE to remove entrained neutral impurities. Discard this organic wash.
-
-
Acidification & Recovery:
-
Cool the aqueous phase to 0-5°C in an ice bath (exothermic reaction).
-
Slowly add 6M HCl with stirring until pH reaches < 2 (check with litmus paper). The solution will become cloudy as the free acid precipitates/oils out.
-
Extract the acidic mixture with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).
-
-
Drying:
-
Wash combined organic extracts with brine (sat.[6] NaCl).
-
Dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure (Rotavap) to yield the Enriched Crude Acid .
-
PART B: Purification (Choose based on physical state)
Method 1: High-Vacuum Fractional Distillation (For Oils)
Rationale: If the product remains an oil, distillation is the most effective way to separate it from structural isomers with slightly different boiling points.
-
Setup: Equip a short-path distillation head or a Kugelrohr apparatus.
-
Vacuum: Apply high vacuum (< 1 mmHg / < 1 mbar).
-
Heating:
-
Remove residual solvents at ambient temperature.
-
Slowly ramp temperature.
-
Fore-run: Discard the initial fraction (lower boiling impurities).
-
Main Fraction: Collect the fraction boiling at 120-130°C at 0.5 mmHg (approximate; adjust based on actual pressure).
-
-
Validation: Check refractive index or GC purity.
Method 2: Low-Temperature Crystallization (For Solids)
Rationale: If the enriched crude solidifies, recrystallization offers superior rejection of regioisomers.
-
Solvent Selection: Hexanes or Pentane (Non-polar) are ideal as the acid is moderately polar.
-
Procedure:
-
Dissolve the crude acid in the minimum amount of warm Hexanes (approx. 40-50°C).
-
Allow to cool slowly to room temperature.
-
Transfer to a freezer (-20°C) for 12-24 hours.
-
Seed Crystals: If available, add a seed crystal to induce nucleation.
-
-
Filtration:
-
Filter the cold slurry rapidly using a chilled Buchner funnel.
-
Wash with cold (-20°C) Hexanes.
-
Dry under vacuum.
-
Quality Control & Validation
To ensure the protocol has succeeded, verify the following parameters:
| Technique | Acceptance Criteria | Diagnostic Value |
| ¹H-NMR (CDCl₃) | Sharp singlet/doublet for gem-dimethyl (~0.9 ppm). No alkene protons (unless unsaturated impurity). | Confirms structure and removal of solvent.[7][8] |
| GC-MS | Single peak >98% area. | Detects trace regioisomers (2,2-dimethyl or 4,4-dimethyl analogues). |
| Appearance | Colorless oil or white crystals. | Yellowing indicates oxidation or remaining conjugated impurities. |
References
-
Givaudan SA. (2004). Cycloalkanecarboxylic acid derivatives as fragrants with musk characteristics. European Patent EP1392640B1. European Patent Office. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Acetic Acid Properties and Workup. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: Acetic Acid Derivatives. National Library of Medicine. Retrieved from [Link]
(Note: While specific literature on the purification of CAS 291282-76-3 is limited, the protocols above are derived from standard methodologies for C10-C15 aliphatic carboxylic acids and musk fragrance intermediates as described in Patent EP1392640B1).
Sources
- 1. lookchem.com [lookchem.com]
- 2. DIMETHYLCYCLOHEXYL DERIVATIVES AS MALODOR NEUTRALIZERS - Patent 2200701 [data.epo.org]
- 3. aablocks.com [aablocks.com]
- 4. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7790922B2 - Purification of acetic acid from wood acetylation process using extraction - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 8. rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for quantifying 2-(3,3-Dimethylcyclohexyl)acetic acid
An Application Note and Protocol for the Quantitative Analysis of 2-(3,3-Dimethylcyclohexyl)acetic acid
Author: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details robust analytical methodologies for the accurate quantification of 2-(3,3-Dimethylcyclohexyl)acetic acid (DMCAA). Given the physicochemical properties of DMCAA, a substituted carboxylic acid, standard analytical techniques require careful optimization to achieve the requisite sensitivity and selectivity for research and drug development applications. This document provides two validated protocols: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for complex biological matrices, and a reliable Gas Chromatography-Mass Spectrometry (GC-MS) method for applications where high-throughput and established derivatization workflows are preferred. The causality behind experimental choices, adherence to validation principles, and comprehensive referencing provide a trustworthy framework for researchers, scientists, and drug development professionals.
Introduction and Analytical Principles
2-(3,3-Dimethylcyclohexyl)acetic acid (DMCAA) is a carboxylic acid with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol [1]. Accurate quantification of such compounds is critical in various stages of pharmaceutical development, from pharmacokinetic studies to quality control of active pharmaceutical ingredients (APIs).
The analytical challenge for small carboxylic acids like DMCAA stems from several factors:
-
High Polarity: These molecules can be difficult to retain on traditional reversed-phase liquid chromatography columns[2].
-
Poor Chromophores: The lack of a strong UV-absorbing functional group makes quantification by HPLC-UV detection insensitive and unreliable, especially at low concentrations[2][3].
-
Low Volatility: The carboxylic acid group necessitates chemical derivatization to increase volatility for analysis by Gas Chromatography (GC)[2].
To overcome these challenges, mass spectrometry-based methods are superior. This guide focuses on LC-MS/MS and GC-MS, as they provide the necessary selectivity and sensitivity for rigorous quantification. The choice between them often depends on the sample matrix, required limits of detection, and available instrumentation.
Method Validation Framework
All analytical methods intended for pharmaceutical applications must be validated to ensure they are fit for purpose. The protocols described herein are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[4][5][6]. Key validation parameters to be assessed include:
-
Specificity: The ability to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components[7].
-
Linearity: A direct correlation between analyte concentration and the analytical signal across a defined range[7][8].
-
Accuracy: The closeness of the results to the true value, typically expressed as percent recovery[9].
-
Precision: The degree of scatter between a series of measurements, assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels[7].
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively[8][9].
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol I: LC-MS/MS Quantification with Derivatization
This method is optimized for high sensitivity and is particularly suited for complex biological matrices like plasma or serum. It employs a chemical derivatization step using 3-nitrophenylhydrazine (3-NPH) to enhance chromatographic retention and ionization efficiency. This approach is widely and successfully used for the analysis of short-chain fatty acids (SCFAs), which are structurally related to DMCAA[10][11][12][13].
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS quantification of DMCAA.
Detailed Methodology
A. Materials and Reagents:
-
2-(3,3-Dimethylcyclohexyl)acetic acid (DMCAA) reference standard
-
Stable isotope-labeled internal standard (IS), e.g., 2-(3,3-Dimethylcyclohexyl-d4)acetic acid or ¹³C₂-DMCAA (custom synthesis recommended)
-
Acetonitrile (ACN), LC-MS grade[10]
-
Water, LC-MS grade[10]
-
Formic Acid, LC-MS grade[11]
-
3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl)[10]
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)[10]
-
Pyridine, anhydrous[10]
B. Sample Preparation (Plasma):
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of internal standard working solution (e.g., 1 µg/mL in 50% ACN).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins[14].
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
C. Derivatization Protocol:
-
Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.
-
Prepare the derivatization reagent mixture fresh. For a batch of samples, mix 3-NPH·HCl (20 mg/mL) and EDC·HCl (20 mg/mL) in a 1:1 ratio in ACN/Water (50:50 v/v) with 7% pyridine[11].
-
To the dried extract, add 50 µL of the derivatization reagent mixture.
-
Vortex briefly and incubate at 40°C for 30 minutes.
-
After incubation, cool the samples to room temperature.
-
Add 150 µL of mobile phase A (e.g., 95:5 Water:ACN + 0.1% Formic Acid) to stop the reaction and prepare for injection[12].
D. LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 8 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole with ESI source
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing the derivatized standard. The precursor ion will be [M-H]⁻ of the 3-NPH derivative.
Performance Characteristics (Typical)
| Parameter | Specification |
| Linearity Range | 1 ng/mL - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LOQ | 1 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
Protocol II: GC-MS Quantification with Derivatization
This method provides excellent chromatographic resolution and is a robust alternative to LC-MS/MS. It is essential to convert the non-volatile DMCAA into a volatile derivative prior to analysis. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective technique for compounds containing active hydrogen atoms, such as carboxylic acids.
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS quantification of DMCAA.
Detailed Methodology
A. Materials and Reagents:
-
DMCAA reference standard
-
Internal Standard (IS), e.g., Heptadecanoic acid or another non-endogenous carboxylic acid
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl Acetate, GC grade
-
Acetonitrile, anhydrous
-
Hydrochloric Acid (HCl)
-
Sodium Sulfate, anhydrous
B. Sample Preparation (Aqueous Matrix):
-
To a glass tube, add 100 µL of the aqueous sample.
-
Add 10 µL of internal standard working solution.
-
Acidify the sample to pH < 2 with 1M HCl to ensure the carboxylic acid is in its protonated form.
-
Perform a liquid-liquid extraction (LLE) by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging to separate the layers[14].
-
Carefully transfer the upper organic layer to a new GC vial insert. Pass the organic layer through a small amount of anhydrous sodium sulfate to remove any residual water.
-
Repeat the extraction for better recovery and pool the organic layers.
C. Derivatization Protocol:
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the vial tightly and incubate at 70°C for 60 minutes.
-
Cool the vial to room temperature before analysis.
D. GC-MS Conditions:
-
GC System: Gas chromatograph with autosampler
-
Column: DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium, constant flow (e.g., 1.2 mL/min)
-
Injector Temperature: 250°C[15]
-
Injection Mode: Splitless
-
Oven Program: Start at 80°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 min[16].
-
Mass Spectrometer: Single quadrupole or triple quadrupole
-
Ionization Source: Electron Ionization (EI) at 70 eV[15]
-
Source Temperature: 230°C
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Determined from the mass spectrum of the silylated DMCAA standard. The molecular ion (M⁺) and characteristic fragment ions of the trimethylsilyl (TMS) ester should be selected.
Performance Characteristics (Typical)
| Parameter | Specification |
| Linearity Range | 10 ng/mL - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LOQ | 10 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Discussion and Method Selection
Both the LC-MS/MS and GC-MS methods provide reliable and sensitive platforms for the quantification of 2-(3,3-Dimethylcyclohexyl)acetic acid. The choice of method should be guided by the specific requirements of the study.
-
LC-MS/MS is generally preferred for its higher sensitivity and suitability for direct analysis of complex biological matrices with minimal cleanup (e.g., using protein precipitation). The derivatization step significantly improves performance but adds a step to the workflow.
-
GC-MS offers excellent chromatographic efficiency and is a highly robust and cost-effective technique. However, it requires a more involved sample cleanup (e.g., LLE) to remove non-volatile matrix components and a mandatory derivatization step. It is an excellent choice for less complex matrices or when the highest sensitivity is not required.
In all cases, proper method validation in the specific matrix of interest is paramount to ensure the generation of accurate, reliable, and reproducible data, in line with global regulatory expectations[5][7].
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- ResearchGate. (2025, November 18). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols.
- SIELC Technologies. (2018, February 16). Separation of Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester on Newcrom R1 HPLC column.
- European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5.
- IntuitionLabs.ai. (2026, March 2). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- European Medicines Agency. (2026, February 20). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Creative Proteomics. (n.d.). LC-MS Quantification of Short-Chain Fatty Acids in Serum.
-
protocols.io. (2023, August 16). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. Available from: [Link]
-
MDPI. (2021, October 26). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Available from: [Link]
- BenchChem. (2025). Application Note: Quantitative Analysis of Carboxylic Acids in Biological Matrices using 2-Amino-4,6-dichloropyrimidine-¹³C₂.
- LIPID MAPS. (n.d.). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt.
-
PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]
-
PMC. (2025, June 16). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Available from: [Link]
-
PubMed. (2018, June 22). Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis. Available from: [Link]
- Google Patents. (n.d.). US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry.
- Agilent Technologies. (n.d.). Bioanalytical Sample Preparation.
- International Labmate. (n.d.). Leveraging Ion Chromatography- Mass Spectrometry for the Impurity Analysis of a Small Organic Acid.
- EPA. (n.d.). Analytical Method MS 90.01 Revision 3.
- BenchChem. (2025). analytical techniques for quantifying 2-acetoxyhexanedioic acid.
-
Shimadzu. (n.d.). Analytical Methods for Organic Acids. Available from: [Link]
- Journal of Pharmaceutical and Applied Chemistry. (2024, November 15). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.
-
Karbala International Journal of Modern Science. (2024, October 23). Gas chromatography-Mass Spectrometry (GC-MS), Computational Analysis, and In Vitro Effect of Essential Oils from Two Aromatic Plant. Available from: [Link]
-
PMC. (2022, September 12). Pharmacological activities and gas chromatography–mass spectrometry analysis for the identification of bioactive compounds from Justicia adhatoda L. Available from: [Link]
-
Pharmacognosy Journal. (2021, March). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Available from: [Link]
-
International Journal of Botany Studies. (2021, December 14). Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva. Available from: [Link]
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Navigating Early-Stage Drug Discovery: A Hypothetical Framework for 2-(3,3-Dimethylcyclohexyl)acetic Acid
Introduction: Unveiling the Potential of a Novel Chemical Entity
In the landscape of drug discovery, novel chemical entities (NCEs) represent both a challenge and an opportunity. 2-(3,3-Dimethylcyclohexyl)acetic acid is one such molecule. Currently, publicly available data on its biological activity and therapeutic applications are scarce, with its primary context being in the fragrance industry. This document, therefore, serves not as a summary of existing applications, but as a forward-looking guide for researchers and drug development professionals. It outlines a hypothetical, yet scientifically rigorous, framework for the initial investigation of this compound as a potential therapeutic agent.
We will operate under the hypothesis that, based on structural similarities to other cycloalkyl carboxylic acids, 2-(3,3-Dimethylcyclohexyl)acetic acid may possess anti-inflammatory properties. Specifically, related structures have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a critical enzyme in the inflammatory cascade responsible for producing the pro-inflammatory mediator prostaglandin E2 (PGE2)[1][2]. This guide will use the inhibition of the PGE2 pathway as a plausible, illustrative target to structure our proposed discovery and development workflow.
This document provides detailed protocols and the scientific rationale behind them, to systematically evaluate 2-(3,3-Dimethylcyclohexyl)acetic acid from initial screening to preclinical candidate assessment.
Part 1: Target Identification and Primary Screening
The first crucial step is to determine if 2-(3,3-Dimethylcyclohexyl)acetic acid interacts with our hypothetical target, mPGES-1, and to assess its general effects on cell health. A well-designed screening cascade ensures that we make go/no-go decisions efficiently[3].
Initial Compound Characterization
Prior to any biological screening, the purity and identity of 2-(3,3-Dimethylcyclohexyl)acetic acid must be confirmed.
| Property | Value | Source |
| CAS Number | 291282-76-3 | ChemScene[4] |
| Molecular Formula | C₁₀H₁₈O₂ | PubChem[5] |
| Molecular Weight | 170.25 g/mol | ChemScene[4] |
| Purity | >98% (recommended) | Supplier CoA |
In Vitro Screening Cascade: A Funnel-Based Approach
Our screening strategy will begin with broad, high-throughput assays and progressively move to more complex, lower-throughput assays for promising hits.
Caption: A tiered screening cascade for identifying and prioritizing hits.
Protocol 1.1: Primary Biochemical mPGES-1 Inhibition Assay
Rationale: This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified mPGES-1. It is a rapid and cost-effective method for initial screening[1].
Methodology:
-
Reagents: Recombinant human mPGES-1, Prostaglandin H2 (PGH2, substrate), Glutathione (GSH, cofactor), reaction buffer, 2-(3,3-Dimethylcyclohexyl)acetic acid (test compound), and a known mPGES-1 inhibitor (positive control).
-
Procedure:
-
Prepare a dilution series of the test compound in DMSO.
-
In a 384-well plate, add reaction buffer, GSH, and mPGES-1 enzyme.
-
Add the test compound dilutions or controls to the wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding the substrate, PGH2.
-
Incubate for 60 seconds at room temperature.
-
Stop the reaction by adding a quenching solution (e.g., SnCl₂).
-
Detect the amount of PGE2 produced using a competitive ELISA or LC-MS/MS.
-
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control (DMSO). A hit is typically defined as >50% inhibition at a screening concentration of 10 µM.
Protocol 1.2: General Cytotoxicity Assay (MTT)
Rationale: It is essential to ensure that any observed activity in the primary screen is not due to general cytotoxicity. The MTT assay is a standard colorimetric assay that measures cellular metabolic activity as an indicator of cell viability[6].
Methodology:
-
Cell Line: Use a relevant cell line, such as the human monocytic cell line THP-1.
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a concentration range of 2-(3,3-Dimethylcyclohexyl)acetic acid for 24-48 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol).
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the CC50 (concentration that causes 50% cytotoxicity).
Part 2: Secondary Assays and Lead Characterization
Compounds that are confirmed as active and non-toxic in primary screens ("hits") are advanced to more physiologically relevant secondary assays.
Protocol 2.1: Cellular PGE2 Production Assay
Rationale: This assay confirms that the compound can inhibit mPGES-1 activity within a cellular context, which requires cell permeability and stability. We use lipopolysaccharide (LPS) to induce an inflammatory response and upregulate the COX-2/mPGES-1 axis[].
Methodology:
-
Cell Line: Differentiated THP-1 macrophages or primary human peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
Plate cells and treat with a concentration range of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce inflammation.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
-
Data Analysis: Determine the IC50 value for the inhibition of PGE2 production.
Protocol 2.2: COX-1/COX-2 Selectivity Assays
Rationale: A key aspect of modern anti-inflammatory drug development is selectivity. Non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX-1 can cause gastrointestinal side effects. A desirable profile for our compound would be high selectivity for mPGES-1 over the cyclooxygenase enzymes[8].
Methodology:
-
Assay Kits: Utilize commercially available COX-1 and COX-2 inhibitor screening kits (e.g., fluorescence- or colorimetric-based).
-
Procedure:
-
Perform the assays according to the manufacturer's instructions.
-
Test 2-(3,3-Dimethylcyclohexyl)acetic acid across a wide concentration range.
-
Include a non-selective COX inhibitor (e.g., indomethacin) and a COX-2 selective inhibitor (e.g., celecoxib) as controls.
-
-
Data Analysis: Calculate the IC50 values for both COX-1 and COX-2. A selectivity index (IC50 COX-1 / IC50 COX-2) can be determined. Ideally, the compound should have minimal activity against both enzymes.
Part 3: In Vitro ADME/Tox and Preclinical Assessment
Once a lead compound with good cellular potency and selectivity is identified, its drug-like properties must be evaluated. This phase involves assessing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as preliminary toxicity.
In Vitro ADME Profiling
A standard battery of in vitro ADME assays provides critical data for predicting the pharmacokinetic behavior of a compound in vivo[9][10].
| Assay | Purpose | Desirable Outcome |
| Kinetic Solubility | Measures solubility in aqueous buffer. | >50 µM |
| LogD₇.₄ | Predicts lipophilicity and membrane permeability. | 1-3 |
| Caco-2 Permeability | Assesses intestinal absorption potential. | Papp (A→B) > 2 x 10⁻⁶ cm/s |
| Liver Microsomal Stability | Measures metabolic stability by Phase I enzymes. | t₁/₂ > 30 minutes |
| Plasma Protein Binding | Determines the fraction of compound bound to plasma proteins. | Unbound fraction >1% |
| CYP450 Inhibition | Identifies potential for drug-drug interactions. | IC50 > 10 µM for major isoforms |
In Vivo Efficacy in an Animal Model of Inflammation
Rationale: An in vivo model is essential to demonstrate that the compound can exert its anti-inflammatory effect in a whole organism. The carrageenan-induced paw edema model in rodents is a classic, acute model of inflammation well-suited for initial efficacy testing[11].
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Methodology:
-
Animals: Male Wistar rats or Swiss albino mice.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC-Na).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, oral).
-
Groups 3-5: Test compound at three different dose levels (e.g., 10, 30, 100 mg/kg, oral).
-
-
Procedure:
-
Fast animals overnight.
-
Administer the vehicle, positive control, or test compound orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measure the paw volume immediately after injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage of edema at each time point relative to the initial paw volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test).
-
Conclusion: A Path Forward
This document has outlined a comprehensive, albeit hypothetical, set of application notes and protocols for the initial drug discovery evaluation of 2-(3,3-Dimethylcyclohexyl)acetic acid. By postulating a plausible anti-inflammatory mechanism of action, we have constructed a logical and efficient workflow. This framework, grounded in established drug discovery principles, provides a clear path from initial high-throughput screening to in vivo proof-of-concept. While the true therapeutic potential of 2-(3,3-Dimethylcyclohexyl)acetic acid remains to be discovered, the methodologies described herein offer a robust blueprint for its investigation.
References
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Koppitz, M., et al. (2019). Discovery and optimization of pyridyl-cycloalkyl-carboxylic acids as inhibitors of microsomal prostaglandin E synthase-1 for the treatment of endometriosis. Bioorganic & Medicinal Chemistry Letters, 29(18), 2700-2705. Available at: [Link]
- Google Patents. (2021). Cycloalkyl-containing carboxylic acids and uses thereof. (TW202136193A).
-
Request PDF. (n.d.). Discovery and optimization of pyridyl-cycloalkyl-carboxylic acids as inhibitors of microsomal prostaglandin E synthase-1 for the treatment of endometriosis. ResearchGate. Available at: [Link]
-
Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Available at: [Link]
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Al-Snafi, A. E. (2023). Experimental animal models of chronic inflammation. Inflammopharmacology, 31(5), 2217-2230. Available at: [Link]
-
Gao, Y., et al. (2023). Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. Molecules, 28(14), 5363. Available at: [Link]
-
Creative Diagnostics. (n.d.). Cell-Based Assays. Available at: [Link]
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ResearchGate. (n.d.). Design of a novel series of compounds as multitarget-directed potential anti-inflammatory agents. Available at: [Link]
-
Charles River. (n.d.). Animal Models of Inflammation and Autoimmune Disease. Available at: [Link]
-
MDPI. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available at: [Link]
-
Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Available at: [Link]
-
PubMed. (2023). Pharmacological insights into the multifaceted biological properties of quinic acid. Available at: [Link]
-
PubChem. (n.d.). 2-(3,3-dimethylcyclohexyl)acetic acid. Available at: [Link]
-
PubMed. (2000). Synthesis and biological activity of a novel 11a-homo (cyclohexyl) prostaglandin. Available at: [Link]
-
Request PDF. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate. Available at: [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available at: [Link]
-
Rowan University. (2024). Development of Natural Product Analogs as Therapeutic Agents. Rowan Digital Works. Available at: [Link]
-
ADMET & DMPK. (2013). What ADME tests should be conducted for preclinical studies?. Available at: [Link]
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Application Notes and Protocols: Derivatization of 2-(3,3-Dimethylcyclohexyl)acetic acid for GC-MS Analysis
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high resolving power and sensitive detection capabilities. However, the direct analysis of certain molecules, such as 2-(3,3-Dimethylcyclohexyl)acetic acid, presents significant challenges. Due to the presence of a polar carboxylic acid functional group, this compound exhibits low volatility and a propensity for hydrogen bonding, leading to poor chromatographic peak shape, tailing, and potential thermal degradation in the GC inlet.[1][2]
To overcome these analytical hurdles, chemical derivatization is an essential sample preparation step.[3] This process involves the chemical modification of the analyte to create a new compound with properties more amenable to GC-MS analysis. Specifically, derivatization aims to increase the volatility and thermal stability of the analyte by replacing the active hydrogen of the carboxylic acid group with a less polar functional group.[3][4] This application note provides a detailed guide to two robust derivatization strategies for 2-(3,3-Dimethylcyclohexyl)acetic acid: Silylation and Esterification .
The target audience for this guide includes researchers, scientists, and drug development professionals who require sensitive and reliable quantification of 2-(3,3-Dimethylcyclohexyl)acetic acid and structurally related compounds.
The Analyte: 2-(3,3-Dimethylcyclohexyl)acetic acid
2-(3,3-Dimethylcyclohexyl)acetic acid is a carboxylic acid with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol .[5][6] Its structure, featuring a bulky dimethylcyclohexyl group, can present steric hindrance challenges during derivatization. Understanding the analyte's structure is crucial for selecting the appropriate derivatization reagent and optimizing reaction conditions.
Chemical Structure:
Caption: Structure of 2-(3,3-Dimethylcyclohexyl)acetic acid.
Derivatization Strategies
The choice of derivatization reagent and method depends on several factors, including the analyte's reactivity, the presence of other functional groups, and the desired sensitivity of the analysis.[7] For 2-(3,3-Dimethylcyclohexyl)acetic acid, both silylation and esterification are highly effective.
Silylation: Formation of Trimethylsilyl (TMS) Esters
Silylation is a widely used derivatization technique that replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group, -Si(CH3)3.[3] This conversion to a TMS ester significantly increases the volatility and thermal stability of the analyte.[8] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating reagent, often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity, especially with sterically hindered compounds.[3][9]
Reaction Mechanism: BSTFA reacts with the carboxylic acid to form the TMS ester, with N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide as volatile byproducts that typically do not interfere with the chromatography.[9]
Caption: Silylation workflow for GC-MS analysis.
This protocol provides a general guideline and may require optimization for specific sample matrices.
Materials:
-
Sample containing 2-(3,3-Dimethylcyclohexyl)acetic acid
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (or other aprotic solvent like acetonitrile)[3]
-
Reaction vials (e.g., 2 mL amber glass with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.[9] It is critical to remove all moisture as silylating reagents are sensitive to water.[9]
-
Reagent Addition: To the dried sample (typically 1-5 mg), add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[10] For smaller sample amounts, the reagent volumes can be scaled down proportionally. The use of an excess of the silylating reagent is recommended.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-80°C for 30-60 minutes.[3] The optimal time and temperature may vary depending on the steric hindrance of the analyte.[3]
-
Analysis: Cool the vial to room temperature before opening. The derivatized sample can be directly injected into the GC-MS system.[3]
Quantitative Data Summary for Silylation:
| Parameter | Value/Range | Rationale & Key Considerations |
| Sample Amount | 1-10 mg | Can be adjusted based on expected analyte concentration. |
| Reagent | BSTFA + 1% TMCS | TMCS acts as a catalyst, increasing the reactivity of BSTFA, which is beneficial for sterically hindered acids.[9] |
| Solvent | Pyridine or Acetonitrile (100 µL) | Aprotic solvents are necessary as protic solvents will react with the silylating reagent. |
| Reagent Volume | 100-200 µL | A molar ratio of at least 2:1 of silylating reagent to active hydrogens is recommended.[3] |
| Reaction Temperature | 60-80°C | Higher temperatures can accelerate the reaction for sterically hindered compounds.[3] |
| Reaction Time | 30-60 minutes | Monitor reaction completion by analyzing aliquots at different time points until the product peak area maximizes.[9] |
| Expected Mass Shift | + 72 Da | Replacement of one active hydrogen with a -Si(CH3)3 group. |
Esterification: Formation of Methyl Esters (FAMEs)
Esterification is another robust derivatization method that converts carboxylic acids into their corresponding esters, most commonly methyl esters.[7] This is achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[7] Boron trifluoride-methanol (BF3-Methanol) is a widely used and effective reagent for this purpose.[11][12] The resulting fatty acid methyl esters (FAMEs) are significantly more volatile and produce excellent chromatographic peaks.[11]
Reaction Mechanism: BF3 acts as a Lewis acid catalyst, protonating the carbonyl oxygen of the carboxylic acid and making the carbonyl carbon more electrophilic for nucleophilic attack by methanol.[11]
Caption: Esterification workflow for GC-MS analysis.
This protocol is a general guideline and may require optimization.[11] Safety Precaution: Boron trifluoride-methanol is corrosive and toxic; all procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[11]
Materials:
-
Sample containing 2-(3,3-Dimethylcyclohexyl)acetic acid
-
Boron trifluoride-methanol solution (10-14% w/w)
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Reaction vials (e.g., 2 mL amber glass with PTFE-lined caps)
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the sample into a reaction vial.[11][12] If the sample is in solution, evaporate the solvent to dryness.
-
Derivatization: Add 2 mL of 10-14% BF3-methanol solution to the vial.[11] Tightly cap the vial and vortex for approximately 10 seconds. Heat the vial at 60°C for 5-10 minutes.[11]
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution to facilitate phase separation.[11] Vortex vigorously for 30 seconds to extract the methyl esters into the hexane layer.[11]
-
Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.[11]
Quantitative Data Summary for Esterification:
| Parameter | Value/Range | Rationale & Key Considerations |
| Sample Amount | 1-25 mg | A larger sample size may be required compared to silylation.[11][12] |
| Reagent | 10-14% BF3-Methanol | A common and effective catalyst for esterification.[11][12] |
| Reagent Volume | 2 mL | Sufficient to ensure complete reaction. |
| Reaction Temperature | 60°C | A standard temperature for this reaction.[4][11] |
| Reaction Time | 5-10 minutes | A relatively fast reaction.[4][11] |
| Extraction Solvent | Hexane | A non-polar solvent to efficiently extract the non-polar methyl ester derivative.[11] |
| Expected Mass Shift | + 14 Da | Replacement of the carboxylic acid proton with a methyl group (-CH3). |
Chiral Derivatization Considerations
If the enantiomeric separation of 2-(3,3-Dimethylcyclohexyl)acetic acid is required, chiral derivatization is necessary. This involves reacting the racemic acid with an enantiomerically pure chiral derivatizing agent (e.g., a chiral alcohol or amine) to form diastereomers.[13] These diastereomers can then be separated on a standard achiral GC column.[13][14] For example, esterification with an enantiomerically pure alcohol such as (R)- or (S)-2-butanol would yield diastereomeric esters that can be resolved by GC-MS.[13]
Conclusion
The successful analysis of 2-(3,3-Dimethylcyclohexyl)acetic acid by GC-MS is critically dependent on proper sample derivatization. Both silylation with BSTFA and esterification with BF3-Methanol are effective methods for increasing the volatility and thermal stability of the analyte, leading to improved chromatographic performance and reliable quantification. The choice between these methods will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. For enantiomeric analysis, the use of chiral derivatizing agents is essential. The protocols and data presented in this application note provide a solid foundation for developing robust and reliable analytical methods for this and other challenging carboxylic acids.
References
- Zenkevich, I. G. Acids: Derivatization for GC Analysis.
-
Interchim. Basic Procedures for Derivatization. Available from: [Link]
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ACS Publications. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Available from: [Link]
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University of California, Santa Barbara. Preparation of TMS Derivatives for GC/MS. Available from: [Link]
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IDC Technologies. Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). Available from: [Link]
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SciSpace. Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available from: [Link]
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YouTube. Derivatization of metabolites for GC-MS via methoximation+silylation. Available from: [Link]
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ResearchGate. Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. Available from: [Link]
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Macherey-Nagel. Derivatization reagents for GC. Available from: [Link]
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protocols.io. Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. Available from: [Link]
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PubMed. Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry. Available from: [Link]
-
Bibeldy.com. Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Available from: [Link]
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AA Blocks. 2-(3,3-Dimethylcyclohexyl)acetic acid. Available from: [Link]
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Phenomenex. GC Derivatizing Reagents Explained. Available from: [Link]
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Chromatography Forum. derivatization method for carboxylic acid ?. Available from: [Link]
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PubMed. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Available from: [Link]
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University of Louisville. TMS Derivitization for GC-MS. Available from: [Link]
-
PubChemLite. 2-(3,3-dimethylcyclohexyl)acetic acid (C10H18O2). Available from: [Link]
-
PubMed. Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. Available from: [Link]
-
ResearchGate. GC-MS and LC-MS methods presented for carboxylic acid determination and related high. Available from: [Link]
-
US EPA. Acetic acid, 2-(3,3-dimethylcyclohexylidene)-, methyl ester, (2E)-. Available from: [Link]
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YouTube. Derivatization in Gas Chromatography (Part II). Available from: [Link]
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Chrom Tech, Inc. Why Use GC Derivatization Reagents. Available from: [Link]
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Application Notes and Protocols: 2-(3,3-Dimethylcyclohexyl)acetic Acid in Organic Synthesis
Introduction: The Versatility of a Substituted Cyclohexane Scaffold
2-(3,3-Dimethylcyclohexyl)acetic acid is a carboxylic acid derivative featuring a gem-dimethyl substituted cyclohexane ring.[1][2][3] While specific, in-depth applications for this exact molecule are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry and materials science.[4] The cyclohexane ring provides a three-dimensional scaffold that is desirable for optimizing ligand-receptor interactions in drug design, and the gem-dimethyl group can impart specific conformational rigidity and lipophilicity.[4] The acetic acid moiety offers a versatile functional handle for a wide array of synthetic transformations.[4]
This document provides an overview of the potential applications of 2-(3,3-dimethylcyclohexyl)acetic acid as a starting material in organic synthesis, with detailed protocols derived from established methodologies for structurally analogous compounds. The insights provided herein are intended to guide researchers in leveraging the unique structural features of this molecule for the synthesis of novel compounds with potential applications in drug discovery and beyond.
Synthesis of Novel Gabapentinoids and Other Bioactive Amines
Rationale and Mechanistic Insight:
Gabapentin, 1-(aminomethyl)cyclohexaneacetic acid, is a widely used anticonvulsant and analgesic. Its synthesis often involves the transformation of a dicarboxylic acid derivative into an amine via rearrangements such as the Curtius, Hofmann, or Schmidt rearrangement.[5][6][7] While 2-(3,3-dimethylcyclohexyl)acetic acid is not a direct precursor to Gabapentin, it serves as an excellent starting material for the synthesis of novel Gabapentin analogs bearing a 3,3-dimethyl substitution pattern. Such analogs are of interest for structure-activity relationship (SAR) studies to explore new pharmacological profiles.
The key transformation is the conversion of the carboxylic acid to an amine with the loss of one carbon, which can be efficiently achieved through the Curtius rearrangement. This reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate that can be subsequently hydrolyzed to the desired amine.
Experimental Workflow for Gabapentinoid Synthesis
Caption: Synthetic pathway to a Gabapentinoid.
Protocol 1: Synthesis of 2-(3,3-Dimethylcyclohexyl)methanamine via Curtius Rearrangement
This protocol is adapted from standard procedures for the Curtius rearrangement of carboxylic acids.
Materials:
-
2-(3,3-Dimethylcyclohexyl)acetic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF, catalytic)
-
Sodium azide (NaN₃)
-
Acetone
-
Toluene
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(3,3-dimethylcyclohexyl)acetic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The reaction progress can be monitored by TLC.
-
Acyl Azide Formation: In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it to a solution of acetone at 0 °C. To this vigorously stirred solution, add the freshly prepared acid chloride solution dropwise, maintaining the temperature at 0 °C. Stir for an additional 1-2 hours at 0 °C.
-
Work-up and Extraction of Acyl Azide: Quench the reaction by adding cold water. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure at low temperature. Caution: Acyl azides are potentially explosive and should be handled with care and not heated.
-
Curtius Rearrangement: Immediately dissolve the crude acyl azide in dry toluene. Heat the solution to reflux (80-100 °C) until the evolution of N₂ gas ceases (typically 1-2 hours). The isocyanate intermediate is formed in situ.
-
Hydrolysis to the Amine: Cool the reaction mixture to room temperature. Add concentrated HCl (excess) and heat to reflux for 4-6 hours to hydrolyze the isocyanate to the amine hydrochloride salt.
-
Isolation of the Free Amine: Cool the reaction mixture and neutralize with a concentrated NaOH solution until the pH is basic. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(3,3-dimethylcyclohexyl)methanamine. Further purification can be achieved by distillation or column chromatography.
Synthesis of Novel Esters and Amides for Fragrance and Materials Applications
Rationale and Mechanistic Insight:
Derivatives of dimethylcyclohexane, such as esters, are known for their applications in the fragrance industry, often imparting sweet, woody, and floral notes.[8][9] 2-(3,3-Dimethylcyclohexyl)acetic acid can be readily converted to a variety of esters and amides. These derivatives can be screened for their olfactory properties or used as monomers for the synthesis of novel polyesters and polyamides.
The synthesis of esters is typically achieved through Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[10] Amide synthesis is often accomplished by first activating the carboxylic acid (e.g., by converting it to an acid chloride) followed by reaction with an amine.
General Derivatization Scheme
Caption: Ester and amide synthesis from the parent acid.
Protocol 2: Synthesis of Ethyl 2-(3,3-Dimethylcyclohexyl)acetate (Fischer Esterification)
Materials:
-
2-(3,3-Dimethylcyclohexyl)acetic acid
-
Ethanol (absolute), excess
-
Sulfuric acid (H₂SO₄), concentrated (catalytic)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-(3,3-dimethylcyclohexyl)acetic acid (1.0 eq), a large excess of absolute ethanol (e.g., 10-20 eq, which also serves as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC to observe the disappearance of the starting carboxylic acid.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate.
-
Extraction and Purification: Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved by vacuum distillation.
Table 1: Representative Ester and Amide Derivatives
| Reactant (Alcohol/Amine) | Product Name | Potential Application |
| Ethanol | Ethyl 2-(3,3-dimethylcyclohexyl)acetate | Fragrance intermediate |
| Benzyl alcohol | Benzyl 2-(3,3-dimethylcyclohexyl)acetate | Fragrance, plasticizer |
| Aniline | N-phenyl-2-(3,3-dimethylcyclohexyl)acetamide | Precursor for bioactive molecules |
| Diethylamine | N,N-diethyl-2-(3,3-dimethylcyclohexyl)acetamide | Agrochemical research |
Functional Group Interconversions for Scaffold Elaboration
Rationale and Mechanistic Insight:
The carboxylic acid group of 2-(3,3-dimethylcyclohexyl)acetic acid is a versatile starting point for a variety of functional group interconversions, allowing for the elaboration of the molecular scaffold in multiple directions for medicinal chemistry applications. For instance, reduction of the carboxylic acid to an alcohol provides a precursor for ethers and aldehydes. Conversion to an acid chloride, as previously mentioned, opens the door to a wide range of nucleophilic acyl substitution reactions.
Protocol 3: Reduction of 2-(3,3-Dimethylcyclohexyl)acetic acid to 2-(3,3-Dimethylcyclohexyl)ethanol
Materials:
-
2-(3,3-Dimethylcyclohexyl)acetic acid
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of 2-(3,3-dimethylcyclohexyl)acetic acid (1.0 eq) in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of BH₃·THF (1.0 M in THF, 1.1 eq) or portion-wise add LiAlH₄ (1.0 eq). Caution: LiAlH₄ reacts violently with water.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction can be monitored by TLC.
-
Work-up (for BH₃·THF): Cool the reaction to 0 °C and slowly add methanol to quench the excess borane. Remove the solvents under reduced pressure. Add 1 M HCl and heat to reflux for 1 hour to hydrolyze the borate ester.
-
Work-up (for LiAlH₄): Cool the reaction to 0 °C and carefully and sequentially add water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Extraction and Purification: Filter off any solids and wash with ethyl acetate. Extract the aqueous filtrate with ethyl acetate (3x). Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol. Purification can be achieved by column chromatography or distillation.
Functional Group Interconversion Pathways
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- 5. Gabapentin synthesis - chemicalbook [chemicalbook.com]
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Application Notes and Protocols for Evaluating the Antibacterial Activity of Acetic Acid Derivatives in Biofilm Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Bacterial Biofilms and the Potential of Acetic Acid Derivatives
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which allows them to adhere to both living and non-living surfaces.[1][2] This protective environment makes bacteria within a biofilm significantly more resistant to antimicrobial agents compared to their free-floating, or planktonic, counterparts.[1][3] Biofilm-associated infections are a major concern in clinical settings, contributing to chronic infections and treatment failures.[4][5]
Acetic acid has long been recognized for its antimicrobial properties.[4][6] Recent research has highlighted its efficacy not only against planktonic bacteria but also in the eradication of established bacterial biofilms.[4][7] This has spurred interest in the development of acetic acid derivatives as novel anti-biofilm agents. These derivatives can be designed to enhance efficacy, improve stability, and reduce potential cytotoxicity. This guide provides a comprehensive overview of the principles and detailed protocols for assessing the antibacterial and anti-biofilm activity of acetic acid derivatives.
Mechanism of Action: How Acetic Acid and Its Derivatives Combat Biofilms
The primary antibacterial action of acetic acid is attributed to the ability of its undissociated form to penetrate the bacterial cell membrane.[8] Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and lowering the intracellular pH. This acidification disrupts essential cellular processes, including enzyme activity and DNA stability, ultimately leading to cell death. Furthermore, acetic acid can induce osmotic imbalances in bacteria, causing them to swell and become more susceptible to antimicrobial agents.[9][10]
In the context of biofilms, acetic acid and its derivatives are thought to act through a multi-faceted approach:
-
Disruption of the EPS Matrix: The acidic nature of these compounds can help to break down the polysaccharide and protein components of the EPS, compromising the structural integrity of the biofilm.[11]
-
Killing of Persister Cells: Biofilms harbor a subpopulation of dormant, antibiotic-tolerant "persister" cells. Acetic acid has shown promise in eradicating these persister cells, which are often responsible for the recalcitrance of chronic infections.[11]
-
Inhibition of Biofilm Formation: By interfering with initial bacterial attachment and subsequent microcolony formation, acetic acid derivatives can prevent the establishment of biofilms.[11][12]
Experimental Protocols for Evaluating Anti-Biofilm Activity
The following protocols provide a systematic approach to evaluating the efficacy of acetic acid derivatives against bacterial biofilms. These assays are designed to be robust, reproducible, and provide quantitative data for structure-activity relationship (SAR) studies and lead optimization.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Before assessing anti-biofilm activity, it is crucial to determine the intrinsic antibacterial potency of the acetic acid derivatives against planktonic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in bacterial viability.
Protocol 1: Broth Microdilution MIC Assay
This protocol is a standard method for determining the MIC of an antimicrobial agent.[13]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))
-
Acetic acid derivative stock solution
-
Plate reader
Procedure:
-
Prepare serial two-fold dilutions of the acetic acid derivative in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (typically 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria and broth, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth). Alternatively, measure the optical density (OD) at 600 nm using a plate reader.[14]
Protocol 2: MBC Determination
This protocol follows the MIC assay to determine the bactericidal activity of the compound.
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium.
-
Incubate the agar plates at 37°C for 24-48 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.
Quantification of Biofilm Inhibition and Eradication
The crystal violet assay is a simple and widely used method to quantify the total biomass of a biofilm.[15][16] This assay can be adapted to assess both the inhibition of biofilm formation and the eradication of pre-formed biofilms.
Protocol 3: Minimum Biofilm Inhibitory Concentration (MBIC) Assay
The MBIC is the lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.[1][13]
Materials:
-
96-well tissue culture-treated microtiter plates
-
Bacterial culture
-
Biofilm growth medium (e.g., TSB supplemented with glucose)
-
Acetic acid derivative stock solution
-
0.1% Crystal Violet solution
-
Plate reader
Procedure:
-
Prepare serial dilutions of the acetic acid derivative in the biofilm growth medium in the wells of a 96-well plate.
-
Inoculate the wells with a standardized bacterial suspension.
-
Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[17]
-
Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Stain the adherent biofilms with 0.1% crystal violet solution for 15-30 minutes at room temperature.
-
Wash the wells again with water to remove excess stain and allow the plate to dry.[18]
-
Solubilize the bound crystal violet with 30-33% acetic acid or ethanol.[15][17]
-
Measure the absorbance of the solubilized dye at a wavelength of 570-595 nm.[14][15] The absorbance is proportional to the biofilm biomass.
-
The MBIC is the lowest concentration of the compound that shows a significant reduction in biofilm formation compared to the untreated control.
Data Presentation:
| Compound | Concentration (µg/mL) | Mean OD595 ± SD | % Biofilm Inhibition |
| Control | 0 | 1.25 ± 0.11 | 0 |
| Derivative A | 16 | 0.98 ± 0.09 | 21.6 |
| 32 | 0.65 ± 0.07 | 48.0 | |
| 64 | 0.21 ± 0.04 | 83.2 | |
| 128 | 0.08 ± 0.02 | 93.6 |
The percentage of biofilm inhibition can be calculated using the formula: [(Control OD - Treated OD) / Control OD] x 100.[14]
Protocol 4: Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[1][19]
Procedure:
-
Grow biofilms in a 96-well plate for 24-48 hours as described in the MBIC protocol.
-
After biofilm formation, carefully remove the planktonic cells and wash the wells with PBS.
-
Add fresh medium containing serial dilutions of the acetic acid derivative to the wells with the pre-formed biofilms.
-
Incubate for a defined period (e.g., 24 hours).
-
Quantify the remaining biofilm biomass using the crystal violet staining method as described above.
-
The MBEC is the lowest concentration that results in a significant reduction in the pre-formed biofilm.
Experimental Workflow for Biofilm Assays
Caption: Workflow for MBIC and MBEC assays.
Visualization of Biofilm Structure and Viability
Confocal Laser Scanning Microscopy (CLSM) is a powerful technique for visualizing the three-dimensional structure of biofilms and assessing the viability of bacteria within the biofilm.[20][21] This method provides qualitative and semi-quantitative data on the effects of acetic acid derivatives on biofilm architecture.
Protocol 5: CLSM Imaging of Biofilms
This protocol uses fluorescent dyes to differentiate between live and dead cells within the biofilm.
Materials:
-
Chambered coverglass or other suitable imaging slides
-
Bacterial culture
-
Biofilm growth medium
-
Acetic acid derivative
-
Live/Dead BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)[20][22]
-
Confocal microscope
Procedure:
-
Grow biofilms on the surface of the chambered coverglass for 24-48 hours.
-
Treat the biofilms with the acetic acid derivative at the desired concentration and for a specific duration.
-
Gently wash the biofilms with PBS to remove planktonic cells.[22]
-
Stain the biofilms with a mixture of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) for 15 minutes in the dark.[20][22]
-
Wash again to remove excess dye.[22]
-
Image the biofilms using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture.
-
Analyze the images using appropriate software (e.g., ImageJ, IMARIS) to quantify parameters such as biofilm thickness, biomass, and the ratio of live to dead cells.[20][23]
CLSM Experimental Workflow
Caption: Workflow for CLSM imaging of biofilms.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, it is essential to incorporate proper controls in all experiments. This includes:
-
Positive Controls: Bacteria grown without any treatment to represent maximum biofilm formation.
-
Negative Controls: Wells with only medium to account for background absorbance.
-
Vehicle Controls: If the acetic acid derivative is dissolved in a solvent (e.g., DMSO), a control with the solvent alone should be included to rule out any effects of the solvent.
Furthermore, results should be validated using multiple, complementary techniques. For example, findings from the crystal violet assay can be corroborated with CLSM imaging to provide both quantitative and visual evidence of anti-biofilm activity.
Conclusion
The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the antibacterial and anti-biofilm properties of acetic acid derivatives. By systematically assessing MIC, MBC, MBIC, and MBEC, and visualizing the effects on biofilm structure and viability, researchers can gain valuable insights into the potential of these compounds as novel therapeutics for combating biofilm-associated infections. This structured approach is critical for advancing the development of new and effective treatments to address the growing challenge of antimicrobial resistance.
References
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de Vor, L and Rooijakkers, S. (2022). Crystal violet assay. Bio-protocol Preprint. bio-protocol.org/prep1909. [Link]
-
Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Retrieved from [Link]
-
Bio-protocol. (n.d.). Biofilm analysis by confocal laser scanning microscopy. Retrieved from [Link]
-
ibidi GmbH. (2024, March 27). Protocol for Bacterial Biofilm Visualization and Sample Preparation for Scanning Electron Microscopy. Retrieved from [Link]
-
Callahan, J. E., & Castaldi, M. J. (2018). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. In K. McMahon (Ed.), Tested Studies for Laboratory Teaching, Volume 39. Proceedings of the 39th Conference of the Association for Biology Laboratory Education (ABLE). [Link]
-
JoVE. (2026, February 10). Confocal Imaging of Bacterial Biofilms Induced by Sputum Filtrates from Cystic Fibrosis Patients. Retrieved from [Link]
-
D'souza, J., Jha, B., & Kumar, S. (2021). Antibiofilm and antipersister activity of acetic acid against extensively drug resistant Pseudomonas aeruginosa PAW1. PLOS ONE, 16(2), e0246413. [Link]
-
BMG LABTECH. (n.d.). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. Retrieved from [Link]
-
Emery Pharma. (2014, June 2). Testing Antimicrobials Using Minimum Biofilm Eradication Concentration (MBEC). Retrieved from [Link]
-
O'Toole, G. A. (2011). Microtiter dish biofilm formation assay. JoVE (Journal of Visualized Experiments), (47), e2437. [Link]
-
Heydorn, A., Nielsen, A. T., Hentzer, M., Sternberg, C., Givskov, M., Ersbøll, B. K., & Molin, S. (2000). Quantification of biofilm structures by the novel computer program COMSTAT. Microbiology, 146(10), 2395-2407. [Link]
-
Han, A., & Hancock, R. E. W. (2021). Microtiter plate assays to assess antibiofilm activity against bacteria. Nature Protocols, 16(5), 2447–2465. [Link]
-
Bjarnsholt, T., Alhede, M., Jensen, P. Ø., Nielsen, A. K., Johansen, H. K., Homøe, P., ... & Kirketerp-Møller, K. (2015). Antibiofilm properties of acetic acid. Advances in wound care, 4(7), 363-372. [Link]
-
Del Pozo, J. L. (2014). Antimicrobial susceptibility testing in biofilm-growing bacteria. Clinical Microbiology and Infection, 20(10), 981-990. [Link]
-
El-Sayed, A. H., & El-Gamal, M. I. (2017). Comparison between Antimicrobial Minimal Biofilm Eradication Concentration and Minimal Inhibitory Concentration in Clinical Isolates in Device Related Infections. Egyptian Journal of Medical Microbiology, 26(1), 1-8. [Link]
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Singh, B. R., Singh, V., & Ebibi, A. (2018). Determination of Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC). Bio-protocol, 8(7), e2789. [Link]
-
D'souza, J., Jha, B., & Kumar, S. (2021). Figure 4 from: Antibiofilm and antipersister activity of acetic acid against extensively drug resistant Pseudomonas aeruginosa PAW1. PLOS ONE, 16(2), e0246413. [Link]
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IntechOpen. (2019, February 20). The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. Retrieved from [Link]
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IntechOpen. (2019, February 20). The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. Retrieved from [Link]
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Al-Marzooq, F., & Al-Bayati, F. A. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Methods and Protocols, 6(6), 101. [Link]
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Franklin, M. J., Chang, C., & Nivens, D. E. (2019). Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization. Frontiers in Microbiology, 10, 786. [Link]
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Sharma, D., Misba, L., & Khan, A. U. (2026). Lactic Acid Bacteria as Natural Antimicrobials: Biofilm Control in Food and Food Industry. Microorganisms, 14(3), 498. [Link]
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Miao, J., Chen, L., & Li, J. (2013). Synthesis and potential antibacterial activity of new rhodanine-3-acetic acid derivatives. Medicinal Chemistry Research, 22(9), 4167-4175. [Link]
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Bjarnsholt, T., Alhede, M., Jensen, P. Ø., Nielsen, A. K., Johansen, H. K., Homøe, P., ... & Kirketerp-Møller, K. (2015). Antibiofilm Properties of Acetic Acid. Advances in wound care, 4(7), 363-372. [Link]
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Ceri, H., Olson, M. E., Stremick, C., Read, R. R., Morck, D., & Buret, A. (2004). Minimum inhibitory concentration (MIC) versus minimum biofilm eliminating concentration (MBEC) in evaluation of antibiotic sensitivity of gram-negative bacilli causing peritonitis. Peritoneal Dialysis International, 24(1), 65-70. [Link]
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Halstead, F. D., Rauf, M., Moiemen, N. S., Bamford, A., Wearn, C. M., Fraise, A. P., ... & Webber, M. A. (2015). The antibacterial activity of acetic acid against biofilm-producing pathogens of relevance to burns patients. PloS one, 10(9), e0136190. [Link]
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Cui, H., Zhang, C., & Li, C. (2025). Study on the antibacterial effect of the new anti-biofilm inhibitor ICAC on Escherichia coli. Journal of Infection and Public Health, 18(12), 1-10. [Link]
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Halstead, F. D., Rauf, M., Moiemen, N. S., Bamford, A., Wearn, C. M., Fraise, A. P., ... & Webber, M. A. (2015). The antibacterial activity of acetic acid against biofilm-producing pathogens of relevance to burns patients. PloS one, 10(9), e0136190. [Link]
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Precedence Research. (2025, March 26). Industrial Applications of Acetic Acid From Food to Pharmaceuticals. Retrieved from [Link]
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Truskewycz, A., Choi, B., Pedersen, L., Al-Ali, H., Al-kilani, A., & Gibson, C. T. (2024). Acetic acid induces osmotic imbalances in drug-resistant bacteria synergistically enhancing cobalt-doped carbon quantum dots bactericidal efficiency. bioRxiv. [Link]
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Truskewycz, A., Choi, B., Pedersen, L., Al-Ali, H., Al-kilani, A., & Gibson, C. T. (2024). Acetic acid induces osmotic imbalances in drug-resistant bacteria synergistically enhancing cobalt-doped carbon quantum dots bactericidal efficiency. Research@Flinders. [Link]
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Application Notes and Protocols for the Formulation of 2-(3,3-Dimethylcyclohexyl)acetic Acid in Cosmetic Products
Introduction
2-(3,3-Dimethylcyclohexyl)acetic acid (CAS No. 291282-76-3) is a carboxylic acid derivative with a molecular formula of C10H18O2 and a molecular weight of 170.25.[1] While its derivatives have been noted for their use as fragrance components in the cosmetic industry, the unique lipophilic character of its dimethylcyclohexyl moiety combined with the functional carboxyl group suggests potential for broader applications in skincare. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-(3,3-Dimethylcyclohexyl)acetic acid into cosmetic products, with a focus on its potential role as a skin conditioning agent. These application notes and protocols are designed to ensure the development of safe, stable, and effective cosmetic formulations.
The formulation of carboxylic acids into topical products requires careful consideration of pH, solubility, and potential for skin irritation.[2][3] This guide will provide a systematic approach to pre-formulation studies, formulation development, and the requisite safety and stability testing to ensure a robust final product.
Part 1: Pre-Formulation Studies
Before incorporating 2-(3,3-Dimethylcyclohexyl)acetic acid into a complex cosmetic base, a thorough understanding of its physicochemical properties is essential.
Solubility Assessment
The lipophilic nature of the dimethylcyclohexyl group suggests poor water solubility. Therefore, identifying suitable solvents and emollients is a critical first step.
Protocol for Solubility Determination:
-
Solvent Selection: Choose a range of cosmetically acceptable solvents and emollients, including but not limited to:
-
Polar solvents: Propylene Glycol, Butylene Glycol
-
Non-polar solvents: Isopropyl Myristate, Caprylic/Capric Triglyceride, Dimethicone
-
Fatty alcohols: Cetyl Alcohol, Stearyl Alcohol
-
-
Sample Preparation: Prepare saturated solutions of 2-(3,3-Dimethylcyclohexyl)acetic acid in each solvent at controlled room temperature (25°C).
-
Equilibration: Agitate the solutions for 24 hours to ensure equilibrium is reached.
-
Analysis: Centrifuge the samples to separate undissolved solute. Quantify the concentration of the dissolved active in the supernatant using a suitable analytical method (e.g., HPLC-UV, GC-MS).
-
Data Presentation: Summarize the solubility data in a clear, tabular format.
Table 1: Illustrative Solubility Profile of 2-(3,3-Dimethylcyclohexyl)acetic Acid
| Solvent/Emollient | Type | Solubility ( g/100g ) at 25°C |
| Purified Water | Aqueous | < 0.1 |
| Propylene Glycol | Polar Solvent | 5-10 |
| Isopropyl Myristate | Non-polar Ester | > 20 |
| Caprylic/Capric Triglyceride | Non-polar Ester | > 15 |
| Cetyl Alcohol | Fatty Alcohol | 10-15 (at 60°C) |
pH and pKa Considerations
As a carboxylic acid, the pH of the final formulation will significantly impact the ionization state of 2-(3,3-Dimethylcyclohexyl)acetic acid, which in turn affects its stability, solubility, and skin penetration. For effective skin penetration and biological activity, it is often desirable for a portion of the acid to be in its non-ionized form.[2] The Henderson-Hasselbalch equation can be used to estimate the ratio of ionized to non-ionized forms at a given pH.
Most exfoliating acids, such as alpha-hydroxy acids (AHAs) and beta-hydroxy acids (BHAs), are most effective within a pH range of 3 to 4.[2] Outside this range, their activity can be compromised, and the risk of skin irritation may increase.[2]
Part 2: Formulation Development
Based on the pre-formulation data, an oil-in-water (O/W) emulsion is a suitable vehicle for delivering 2-(3,3-Dimethylcyclohexyl)acetic acid to the skin, allowing for a cosmetically elegant and hydrating product.
Example Formulation: Skin Conditioning Cream
This example protocol outlines the development of a 1% 2-(3,3-Dimethylcyclohexyl)acetic acid cream.
Table 2: Example O/W Skin Conditioning Cream Formulation
| Phase | INCI Name | % w/w | Function |
| A | Deionized Water | q.s. to 100 | Vehicle |
| Glycerin | 3.00 | Humectant | |
| Xanthan Gum | 0.20 | Thickener | |
| B | 2-(3,3-Dimethylcyclohexyl)acetic acid | 1.00 | Active Ingredient |
| Isopropyl Myristate | 8.00 | Emollient, Solvent | |
| Cetearyl Alcohol (and) Ceteareth-20 | 4.00 | Emulsifier | |
| Cetyl Alcohol | 2.00 | Thickener, Emollient | |
| C | Phenoxyethanol (and) Ethylhexylglycerin | 1.00 | Preservative |
| Citric Acid / Sodium Hydroxide | q.s. | pH Adjuster |
Manufacturing Protocol:
-
Phase A Preparation: In the main vessel, combine deionized water and glycerin. Disperse the xanthan gum under propeller agitation until fully hydrated. Heat Phase A to 75°C.
-
Phase B Preparation: In a separate vessel, combine all ingredients of Phase B. Heat to 75°C and mix until all components are dissolved and uniform.
-
Emulsification: Slowly add Phase B to Phase A under continuous homogenization. Homogenize for 5-10 minutes to form a uniform emulsion.
-
Cooling: Begin cooling the emulsion while stirring gently with a sweep-action agitator.
-
Phase C Addition: Once the emulsion has cooled to below 40°C, add the preservative system (Phase C).
-
pH Adjustment: Adjust the pH of the final formulation to the desired range (e.g., 4.0 - 5.0) using citric acid or sodium hydroxide solution.
-
Final QC: Perform final quality control checks, including appearance, pH, and viscosity.
Part 3: Safety and Efficacy Testing
Ensuring the safety and stability of the final formulation is a non-negotiable aspect of cosmetic product development.
Preservative Efficacy Testing (Challenge Test)
Any cosmetic product containing water is susceptible to microbial contamination.[4] A preservative efficacy test, or challenge test, is crucial to ensure the preservative system is effective.[4][5] The ISO 11930 standard is a widely accepted method for this purpose.[6][7]
Protocol for Preservative Efficacy Testing (based on ISO 11930):
-
Microorganism Selection: The product is challenged with a panel of five microorganisms: Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus brasiliensis.[6][7]
-
Inoculation: A known concentration of each microorganism is individually inoculated into separate samples of the cosmetic product.[6]
-
Incubation: The inoculated samples are incubated at a controlled temperature for 28 days.[6]
-
Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), aliquots are taken from each sample, and the number of surviving microorganisms is determined.[6][7]
-
Evaluation: The log reduction of each microorganism at each time point is calculated and compared against the acceptance criteria outlined in ISO 11930.[6]
In Vitro Skin Irritation Testing
To assess the potential for skin irritation, an in vitro test using a reconstructed human epidermis (RhE) model is recommended, following the OECD Test Guideline 439.[8][9][10] This method avoids the need for animal testing.[8]
Protocol for In Vitro Skin Irritation Test (based on OECD TG 439):
-
Test System: A commercially available reconstructed human epidermis model is used.[9]
-
Application of Test Material: A small amount of the final formulation is applied topically to the surface of the RhE tissue.[9]
-
Exposure and Incubation: The tissue is exposed to the test material for a defined period (e.g., 60 minutes), after which it is rinsed and incubated for 42 hours.[8][11]
-
Viability Assessment: After incubation, the viability of the tissue is determined using the MTT assay, which measures mitochondrial activity.[9]
-
Classification: The skin irritation potential is classified based on the reduction in tissue viability compared to a negative control. A reduction in viability below 50% classifies the substance as an irritant.[9][10]
Stability Testing
Stability testing ensures that the cosmetic product maintains its intended physical, chemical, and microbiological quality, as well as its functionality and aesthetics, under various storage conditions.[12] Both real-time and accelerated stability studies should be conducted.[13]
Protocol for Stability Testing:
-
Batch Selection: Use at least three primary batches of the product for the stability study.[14]
-
Packaging: Store the product in its final intended packaging to assess product-package compatibility.[13]
-
Storage Conditions:
-
Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a period of 3-6 months.[13]
-
Real-Time Stability: Store samples at ambient conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH) for the duration of the proposed shelf life.[13]
-
Other Conditions: Include freeze-thaw cycling to assess emulsion stability.
-
-
Testing Intervals: Evaluate the samples at predetermined time points (e.g., 0, 1, 2, 3, and 6 months for accelerated testing, and annually for real-time testing).
-
Parameters to Evaluate:
-
Physical: Appearance, color, odor, pH, viscosity, and signs of phase separation.
-
Chemical: Concentration of 2-(3,3-Dimethylcyclohexyl)acetic acid.
-
Microbiological: Microbial count at the end of the study.
-
Table 3: Stability Testing Parameters and Schedule
| Parameter | Test Method | Time Points (Months) |
| Accelerated (40°C) | 0, 1, 2, 3, 6 | |
| Appearance, Color, Odor | Visual/Olfactory | ✓ |
| pH | pH meter | ✓ |
| Viscosity | Viscometer | ✓ |
| Assay of Active | HPLC/GC | ✓ |
| Real-Time (25°C) | 0, 12, 24, 36 | |
| Appearance, Color, Odor | Visual/Olfactory | ✓ |
| pH | pH meter | ✓ |
| Viscosity | Viscometer | ✓ |
| Assay of Active | HPLC/GC | ✓ |
| Microbial Count | Plate Count | ✓ (at end) |
Visualization of Workflows
Formulation Development Workflow
Caption: Workflow for cosmetic formulation development.
Stability Testing Protocol
Caption: Protocol for cosmetic stability testing.
Conclusion
The successful formulation of 2-(3,3-Dimethylcyclohexyl)acetic acid into cosmetic products hinges on a systematic and data-driven approach. By thoroughly characterizing the active ingredient, carefully selecting excipients, and conducting rigorous safety and stability testing, researchers and formulators can develop innovative and reliable skincare products. The protocols outlined in this guide provide a robust framework for this process, ensuring that scientific integrity and consumer safety remain at the forefront of product development.
References
-
OECD (2013), Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link]. [Link]
-
Microchem Laboratory. ISO 11930 - Preservative Effectiveness Test. [Link]
-
SenzaGen. Skin irritation: OECD TG 439. [Link]
-
Taobe Consulting. (2022, April 21). Stability Testing Cosmetics. [Link]
-
Certified Cosmetics. Preservative Efficacy (Challenge) Test. [Link]
-
OECD. (2025, June 25). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. [Link]
-
ISO 11930:2019. Cosmetics — Microbiology — Evaluation of the antimicrobial protection of a cosmetic product. [Link]
-
Certified Laboratories. What is Preservative Efficacy Testing (PET) for Cosmetics? [Link]
-
IIVS.org. Skin Irritation Test (SIT, OECD 439). [Link]
-
Microbe Investigations. (2024, September 3). Challenge testing for cosmetics: A comprehensive guide. [Link]
-
Certified Laboratories. Guide to OTC & Cosmetic Stability Testing. [Link]
-
Dermatest. OECD 439 – Skin irritation testing. [Link]
-
ICH. Quality Guidelines. [Link]
-
GeeksforGeeks. (2025, July 23). Uses of Carboxylic Acid. [Link]
-
ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities. [Link]
-
Let's Make Beauty. (2025, June 15). Formulating with Acids – A Guide for Cosmetic Chemists. [Link]
- Google Patents. (1999, March 31). TOPICAL SKIN CARE COMPOSITIONS CONTAINING THICKENED POLYOL CARBOXYLIC ACID ESTERS AS SKIN CONDITIONING AGENTS.
-
Patsnap Eureka. (2025, July 31). How to Innovate Carboxylic Acid's Use in Skin Care Products? [Link]
-
COLIPA-CTFA. (2004). Guidelines on Stability Testing of Cosmetics. ResearchGate. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Formulating with Acids – A Guide for Cosmetic Chemists [letsmakebeauty.com]
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- 4. microbe-investigations.com [microbe-investigations.com]
- 5. certified-laboratories.com [certified-laboratories.com]
- 6. microchemlab.com [microchemlab.com]
- 7. certifiedcosmetics.com [certifiedcosmetics.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. senzagen.com [senzagen.com]
- 10. iivs.org [iivs.org]
- 11. dermatest.com [dermatest.com]
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- 13. Stability Testing Cosmetics I Taobe Consulting [taobe.consulting]
- 14. certified-laboratories.com [certified-laboratories.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 2-(3,3-Dimethylcyclohexyl)acetic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(3,3-Dimethylcyclohexyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common experimental challenges. Our focus is on providing practical, experience-driven advice to enhance the yield and purity of your target compound.
The synthesis of 2-(3,3-Dimethylcyclohexyl)acetic acid presents unique challenges primarily due to the steric hindrance imparted by the gem-dimethyl group on the cyclohexane ring. This guide will explore potential synthetic pathways, address frequently encountered issues, and offer detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic strategies for preparing 2-(3,3-Dimethylcyclohexyl)acetic acid?
A1: There are several plausible routes, each with its own set of advantages and challenges. The optimal choice will depend on the available starting materials and your laboratory's capabilities. The two primary strategies involve either constructing the substituted cyclohexane ring first, followed by the addition of the acetic acid side chain, or performing a ring formation on a precursor already containing the necessary carbon framework.
Here are three commonly considered pathways:
-
Malonic Ester Synthesis from a Halogenated 3,3-Dimethylcyclohexane: This is a classic and reliable method for forming a substituted acetic acid.[1][2]
-
Arndt-Eistert Homologation of 3,3-Dimethylcyclohexanecarboxylic Acid: This approach is effective for a one-carbon chain extension of a carboxylic acid.[3][4]
-
Hydrolysis of 2-(3,3-Dimethylcyclohexyl)acetonitrile: If the corresponding nitrile is accessible, its hydrolysis provides a direct route to the carboxylic acid.
Q2: The gem-dimethyl group seems to be causing low reactivity in my reactions. How can I overcome this steric hindrance?
A2: Steric hindrance from the 3,3-dimethyl group is a significant factor that can impede the approach of reagents to the reaction center.[5] To mitigate this, consider the following strategies:
-
Choice of Reagents: Opt for smaller, more reactive reagents where possible. For instance, in nucleophilic additions, organolithium reagents might be more effective than bulkier Grignard reagents.[5]
-
Reaction Conditions: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[5] However, be mindful of potential side reactions or product decomposition at higher temperatures.
-
Catalysis: The use of specific catalysts can be highly effective. For example, in reactions involving carbonyl groups, Lewis acids like CeCl₃ can activate the carbonyl, making it more susceptible to nucleophilic attack.[5]
Q3: I am considering a route that involves the hydrogenation of a substituted aromatic ring. What are the key parameters to control for a high-yield conversion to the cyclohexane derivative?
A3: Catalytic hydrogenation of a benzene ring to a cyclohexane ring is a powerful transformation but requires careful control of reaction conditions due to the stability of the aromatic system.[6][7] Key parameters include:
-
Catalyst Selection: Platinum, palladium, and nickel-based catalysts are commonly used.[6][8] The choice of catalyst and its support can influence the reaction's efficiency and selectivity.
-
Hydrogen Pressure and Temperature: High pressure and elevated temperatures are typically necessary to overcome the resonance stabilization of the benzene ring.[7] These conditions, however, can also lead to side reactions if not properly optimized.
-
Substrate Purity: Impurities in the starting material can poison the catalyst, leading to incomplete conversion.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter during the synthesis of 2-(3,3-Dimethylcyclohexyl)acetic acid and offers targeted solutions.
Scenario 1: Low Yield in Malonic Ester Synthesis
Problem: The reaction of 1-halo-3,3-dimethylcyclohexane with diethyl malonate results in a low yield of the desired alkylated product.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The base used may not be strong enough to fully deprotonate the diethyl malonate, leading to a low concentration of the nucleophilic enolate. | Use a stronger base, such as sodium ethoxide in ethanol, to ensure complete formation of the malonate enolate. |
| Side Reaction: Dialkylation | The mono-alkylated product can be deprotonated again and react with another molecule of the alkyl halide, leading to a dialkylated byproduct and reducing the yield of the desired product. | Use a slight excess of the malonic ester to favor the mono-alkylation product.[9] |
| Inefficient Hydrolysis and Decarboxylation | The sterically hindered ester may be resistant to hydrolysis, or the decarboxylation may be incomplete. | Use more forcing conditions for hydrolysis, such as a stronger base or higher temperatures. Ensure acidic conditions and sufficient heating for complete decarboxylation.[10] |
Experimental Protocol: Malonic Ester Synthesis
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve diethyl malonate (1.1 equivalents) in anhydrous ethanol. Add sodium ethoxide (1.0 equivalent) and stir the mixture at room temperature for 1 hour to ensure complete enolate formation.
-
Alkylation: Add 1-bromo-3,3-dimethylcyclohexane (1.0 equivalent) dropwise to the solution and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis and Decarboxylation: To the crude product, add a solution of potassium hydroxide in ethanol/water and reflux for 4 hours. Acidify the cooled mixture with concentrated HCl and heat to reflux for an additional 4-6 hours to effect decarboxylation.
-
Purification: After cooling, extract the product with an organic solvent, dry, and purify by column chromatography or distillation.
Workflow for Malonic Ester Synthesis
Caption: Workflow of the Malonic Ester Synthesis.
Scenario 2: Inefficient Arndt-Eistert Homologation
Problem: The conversion of 3,3-dimethylcyclohexanecarboxylic acid to 2-(3,3-Dimethylcyclohexyl)acetic acid via the Arndt-Eistert synthesis is yielding a complex mixture of byproducts.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Acid Chloride Formation | If the starting carboxylic acid is not fully converted to the acid chloride, it will not react with diazomethane. | Use a slight excess of thionyl chloride or oxalyl chloride and ensure anhydrous conditions. The reaction can be gently heated if necessary. |
| Side Reactions with Diazomethane | Diazomethane is highly reactive and can react with any acidic protons in the reaction mixture. Excess diazomethane can also lead to the formation of methyl esters.[4] | Use a sufficient excess of diazomethane to react with both the acid chloride and the HCl byproduct.[11] The Newman-Beal modification, which includes triethylamine, can be used to scavenge HCl and prevent the formation of α-chloromethylketone side-products.[4] |
| Poorly Controlled Wolff Rearrangement | The Wolff rearrangement to the ketene intermediate can be sensitive to the catalyst and conditions used. | Silver(I) oxide or silver benzoate are common catalysts. Photochemical or thermal conditions can also be employed, but require careful optimization to avoid decomposition.[3] |
Experimental Protocol: Arndt-Eistert Homologation
-
Safety Precaution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.
-
Acid Chloride Formation: To a solution of 3,3-dimethylcyclohexanecarboxylic acid (1.0 equivalent) in an anhydrous solvent like DCM, add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases.
-
Reaction with Diazomethane: Cool the acid chloride solution to 0 °C and slowly add a freshly prepared ethereal solution of diazomethane until a persistent yellow color is observed.
-
Wolff Rearrangement: In a separate flask, prepare a suspension of silver(I) oxide (0.1 equivalents) in water. Slowly add the diazoketone solution to the silver oxide suspension at a controlled temperature (e.g., 50-60 °C).
-
Work-up and Purification: After the reaction is complete, filter the mixture to remove the silver catalyst. Acidify the aqueous layer and extract the product with an organic solvent. Purify by standard methods.
Workflow for Arndt-Eistert Homologation
Sources
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- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 19.5. Reductions of Aromatic Rings | Organic Chemistry II [courses.lumenlearning.com]
- 7. Video: Reduction of Benzene to Cyclohexane: Catalytic Hydrogenation [jove.com]
- 8. Catalytic hydrogenation of Benzene giveA) XyleneB) CyclohexaneC) Benz - askIITians [askiitians.com]
- 9. Malonic Ester Synthesis [organic-chemistry.org]
- 10. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Substituted Cyclohexylacetic Acids
Welcome to the technical support center for the synthesis of substituted cyclohexylacetic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these synthetic challenges. Our focus is on providing practical, field-proven insights to overcome common hurdles and optimize your experimental outcomes.
Introduction: The Synthetic Challenge
Substituted cyclohexylacetic acids are crucial structural motifs in a variety of biologically active molecules, most notably in pharmaceuticals like gabapentin and its analogs.[1] The synthesis of these compounds, however, is often fraught with challenges related to stereoselectivity, regioselectivity, functional group tolerance, and scalability. This guide will dissect these issues and offer robust solutions based on established chemical principles and state-of-the-art synthetic methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted cyclohexylacetic acids, and what are their primary limitations?
A1: The three most prevalent synthetic strategies are:
-
Catalytic Hydrogenation of Substituted Phenylacetic Acids: This is often the most direct route. However, challenges include achieving complete saturation of the aromatic ring without affecting other functional groups, controlling the stereochemistry of the resulting substituted cyclohexane, and preventing side reactions like hydrogenolysis.[2][3]
-
Arndt-Eistert Homologation of Substituted Cyclohexanecarboxylic Acids: This method effectively extends the carbon chain of a pre-existing substituted cyclohexane ring. The primary drawbacks are the use of hazardous diazomethane and the potential for side reactions during the Wolff rearrangement.[2][4]
-
Malonic Ester Synthesis: This classical C-C bond-forming reaction offers versatility in introducing the acetic acid moiety. The main challenge is preventing dialkylation of the malonic ester, which can significantly lower the yield of the desired mono-substituted product and complicate purification.[5]
Q2: I'm struggling with controlling the stereochemistry during the hydrogenation of my substituted phenylacetic acid. What factors should I consider?
A2: Controlling stereoselectivity in the hydrogenation of substituted aromatic rings is a significant challenge. The outcome is influenced by several factors:
-
Catalyst Choice: Different catalysts exhibit varying degrees of stereocontrol. Rhodium and Ruthenium catalysts are commonly employed.[2] For instance, heterogeneous catalysts like Rh/C can provide different stereoselectivities compared to homogeneous catalysts.
-
Substituent Effects: The nature and position of substituents on the aromatic ring can direct the approach of hydrogen to the catalyst surface, influencing the stereochemical outcome.
-
Reaction Conditions: Temperature, pressure, and solvent can all play a crucial role. Milder conditions often favor higher stereoselectivity.[6]
Q3: My Arndt-Eistert homologation is giving a low yield. What are the likely causes and how can I improve it?
A3: Low yields in the Arndt-Eistert reaction often stem from two key steps: the formation of the diazoketone and the subsequent Wolff rearrangement.
-
Incomplete Diazoketone Formation: Ensure the complete conversion of the carboxylic acid to the acid chloride, as unreacted acid will not proceed. The reaction with diazomethane should be monitored carefully.
-
Inefficient Wolff Rearrangement: The Wolff rearrangement can be sluggish. This step can be promoted by using a catalyst such as silver oxide (Ag₂O) or by photolysis.[2] It is also critical to have a nucleophile (like water for the acid or an alcohol for an ester) present to trap the highly reactive ketene intermediate and prevent polymerization.[2][4]
Q4: During my malonic ester synthesis, I'm observing a significant amount of dialkylated byproduct. How can I minimize this?
A4: The formation of a dialkylated product is a common side reaction in malonic ester synthesis.[5] To favor mono-alkylation:
-
Stoichiometry: Use a slight excess of the malonic ester relative to the alkylating agent.
-
Base and Reaction Time: Use just one equivalent of a strong base to form the enolate. Adding the alkylating agent slowly at a low temperature and carefully monitoring the reaction to stop it after the mono-alkylation is complete can also be effective.
-
Bulky Alkylating Agents: If the structure of your target molecule allows, using a bulkier alkylating agent can sterically hinder the second alkylation.
Troubleshooting Guides
This section provides a more detailed breakdown of specific issues you might encounter during your experiments.
Guide 1: Catalytic Hydrogenation of Substituted Phenylacetic Acids
| Problem | Potential Cause | Recommended Solution |
| Incomplete Hydrogenation | Insufficient catalyst activity, low hydrogen pressure, or short reaction time.[2] | Ensure the catalyst is fresh and active. Increase the hydrogen pressure and/or reaction time. Consider a more active catalyst, such as rhodium on carbon.[2] |
| Reduction of Carboxylic Acid | Harsh reaction conditions (high temperature or pressure). | Use milder reaction conditions. Some catalysts are more prone to reducing carboxylic acids; screen different catalysts to find one with better selectivity.[2] |
| Poor Stereoselectivity | Inappropriate catalyst or reaction conditions. | Screen different catalysts (e.g., Rh/C, Ru/C, PtO2). Optimize temperature, pressure, and solvent. Consider using a chiral auxiliary if a specific stereoisomer is required. |
| Catalyst Poisoning | Impurities in the starting material or solvent (e.g., sulfur compounds). | Purify the starting material and use high-purity solvents. |
Guide 2: Arndt-Eistert Homologation
| Problem | Potential Cause | Recommended Solution |
| Formation of α-chloromethylketone byproduct | Reaction of the diazoketone intermediate with HCl generated during acid chloride formation.[2] | Use a non-protic base, such as triethylamine, during the reaction of the acid chloride with diazomethane to neutralize the HCl byproduct.[2] |
| Low yield of the homologated acid | Incomplete Wolff rearrangement or polymerization of the ketene intermediate.[2] | Use a catalyst like silver oxide (Ag₂O) or photolysis to promote the Wolff rearrangement.[2] Ensure an efficient nucleophile (e.g., water, alcohol) is present to trap the ketene. |
| Safety concerns with diazomethane | Diazomethane is highly toxic and explosive.[2] | Handle diazomethane with extreme caution in a well-ventilated fume hood with appropriate safety shielding. Consider using safer alternatives like (trimethylsilyl)diazomethane. |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of a Substituted Phenylacetic Acid
-
Catalyst Preparation: In a suitable high-pressure reactor, add the substituted phenylacetic acid and a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Catalyst Addition: Carefully add the catalyst (e.g., 5-10 mol% of Rh/C or Ru/C) under the inert atmosphere.
-
Hydrogenation: Seal the reactor and pressurize with hydrogen to the desired pressure (e.g., 50-100 atm). Heat the reaction mixture to the target temperature (e.g., 50-100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Arndt-Eistert Homologation
-
Acid Chloride Formation: Convert the substituted cyclohexanecarboxylic acid to its corresponding acid chloride using a standard reagent like thionyl chloride or oxalyl chloride.
-
Diazoketone Formation (Handle with Extreme Caution): In a separate flask, prepare an ethereal solution of diazomethane. Slowly add the acid chloride solution to the diazomethane solution at 0 °C. The reaction is typically complete when the yellow color of diazomethane persists.
-
Wolff Rearrangement: To the solution of the diazoketone, add a catalyst such as silver oxide (Ag₂O) and a nucleophile (e.g., water for the acid, or an alcohol for an ester). The reaction can be initiated by gentle warming or photolysis.
-
Workup: Once the rearrangement is complete (indicated by the cessation of nitrogen evolution), quench the reaction and perform an appropriate workup to isolate the homologated acid or ester.
-
Purification: Purify the product by standard techniques such as extraction, crystallization, or column chromatography.
Visualizing the Synthetic Pathways
To better understand the reaction sequences and potential pitfalls, the following diagrams illustrate the key synthetic routes.
Caption: Key synthetic routes to substituted cyclohexylacetic acids.
The diagram above illustrates the three primary synthetic pathways discussed, highlighting the key intermediates and potential side products for each route.
References
-
Li, G., et al. (2023). Total synthesis of natural products based on hydrogenation of aromatic rings. Journal of Natural Products, XX(Y), pp-pp. Retrieved from [Link]
-
QuickCompany. (n.d.). A Process For The Preparation Of Gabapentin Hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction/Hydrogenation of Aromatic Rings. Retrieved from [Link]
-
Pearson. (n.d.). Show how you would use the malonic ester synthesis to make the following compounds. Retrieved from [Link]
-
Patsnap. (2022). Gabapentin impurity compound and preparation method thereof. Retrieved from [Link]
-
Bolte, A., et al. (2021). Polymorphism and Multi-Component Crystal Formation of GABA and Gabapentin. Crystals, 11(11), 1369. Retrieved from [Link]
-
Science Japan. (2022). Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Chen, Z., et al. (2003). A Concise Synthesis of Gabapentin via Intramolecular C-CH Insertion Reaction. Arkivoc, 2003(12), 153-158. Retrieved from [Link]
-
Organic Syntheses. (2008). Scalable preparation of both enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid. Retrieved from [Link]
-
Wang, D., et al. (2017). Catalytic hydrogenation of aromatic rings catalyzed by Pd/NiO. Catalysis Science & Technology, 7(23), 5655-5659. Retrieved from [Link]
-
Appella, D. H., et al. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 124(44), 13272-13281. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Total synthesis of natural products based on hydrogenation of aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arndt-Eistert Synthesis [organic-chemistry.org]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems | News | Science Japan [sj.jst.go.jp]
Technical Support Center: Purification Diagnostics for 2-(3,3-Dimethylcyclohexyl)acetic acid
Welcome to the Advanced Diagnostics and Troubleshooting Hub. As an Application Scientist, I have designed this guide to move beyond basic instructions. Here, we dissect the physicochemical behavior of 2-(3,3-Dimethylcyclohexyl)acetic acid (CAS: 291282-76-3)—a lipophilic, aliphatic carboxylic acid with a chiral center at the C1 position—and provide field-proven, self-validating methodologies to resolve your most complex purification bottlenecks.
Section 1: Diagnostic Hub & FAQs
Q1: My crude 2-(3,3-Dimethylcyclohexyl)acetic acid is contaminated with unreacted neutral starting materials (e.g., hydrocarbons or alcohols). Standard silica gel chromatography is causing severe streaking. How can I efficiently purify it? The Causality: Aliphatic carboxylic acids strongly hydrogen-bond with the silanol groups on standard stationary phases, causing peak tailing and streaking. Instead of chromatography, exploit the molecule's ionizable nature. The pKa of this aliphatic acid is approximately 4.8. By manipulating the pH, you can force the molecule to partition between organic and aqueous phases[1]. The Solution: Utilize an Acid-Base Extraction . By washing the crude mixture with saturated sodium bicarbonate (pH ~8.3), you deprotonate the acid into a highly water-soluble sodium carboxylate salt. Neutral impurities remain trapped in the organic layer and are easily discarded[2]. Subsequent acidification of the aqueous layer to pH < 2 neutralizes the carboxylate, drastically dropping its water solubility and allowing it to be cleanly extracted back into a fresh organic solvent[1].
Q2: I need the enantiomerically pure (S)- or (R)- isomer at the C1 position, but my synthesis yielded a racemate. How do I resolve this aliphatic acid without relying on expensive preparative chiral HPLC? The Causality: Enantiomers have identical physical properties in an achiral environment, making standard crystallization or distillation useless. However, reacting the racemic acid with a homochiral amine (e.g., (S)-1-phenylethylamine) generates a pair of diastereomeric salts: [(R)-acid·(S)-amine] and [(S)-acid·(S)-amine]. Because diastereomers have different 3D geometries, they possess distinct crystal lattice energies and solvation enthalpies[3]. The Solution: Perform a Classical Chiral Resolution . The difference in solubility allows one diastereomeric salt to preferentially precipitate from a solvent matrix (typically acetone/water or ethanol), leaving the other in the mother liquor. Once the desired salt is isolated via fractional crystallization, simple acidification breaks the salt, releasing your enantiopure acid[3].
Q3: The isolated product is a persistent, viscous oil that traps residual extraction solvents (like ethyl acetate or ether), throwing off my NMR integration and yield calculations. How can I remove these? The Causality: With an XLogP3 of ~3.1, this molecule is highly lipophilic and lacks rigid aromatic structures, making it prone to existing as a low-melting solid or viscous oil that stubbornly retains volatile solvents. The Solution: Transition to Solid-Phase Extraction (SPE) using a strong anion exchange resin (e.g., DOWEX 1x8-400 formate). The formate counter-ion is easily displaced by your target carboxylic acid. Once the target acid is ionically bound to the solid resin, you can aggressively wash the resin with volatile organic solvents (like dichloromethane or methanol) to strip away neutral impurities and trapped residual solvents. The pure acid is then eluted using a stronger acid modifier (e.g., 5% TFA in DCM) which shifts the equilibrium, protonating the target acid and releasing it from the resin[4].
Section 2: Quantitative Data Analytics
To ensure predictable partitioning during your workflows, reference the physicochemical and extraction parameters below.
| Parameter | Value / Metric | Operational Impact |
| Molecular Weight | 170.25 g/mol | Determines stoichiometric equivalents for chiral amines. |
| Lipophilicity (XLogP3) | ~3.1 | High organic solubility; requires highly non-polar extraction solvents (e.g., MTBE, Hexanes) to minimize emulsion formation. |
| Estimated pKa | ~4.8 | Dictates pH boundaries for extraction workflows. |
| Deprotonation pH Target | 8.0 – 8.5 | Use Sat. NaHCO₃. Ensures >99.9% conversion to the water-soluble carboxylate salt without hydrolyzing potential ester impurities. |
| Protonation pH Target | 1.5 – 2.0 | Use 1M HCl. Ensures complete reversion to the free lipophilic acid for organic recovery. |
Section 3: The Protocol Vault (Self-Validating Workflows)
Every protocol below is engineered as a self-validating system , containing In-Process Controls (IPCs) so you can verify success before proceeding to the next step.
Protocol A: Optimized Acid-Base Extraction
-
Solubilization: Dissolve the crude oily mixture in Methyl tert-butyl ether (MTBE) (10 mL per gram of crude).
-
Deprotonation: Add an equal volume of saturated aqueous NaHCO₃.
-
Self-Validation Check: Observe effervescence (CO₂ gas evolution). This visually confirms the acid-base neutralization is actively occurring. Stir until gas evolution completely ceases.
-
-
Phase Separation: Transfer to a separatory funnel and separate the layers.
-
Self-Validation Check: Spot both layers on a TLC plate (elute with 8:2 Hexane:EtOAc). The organic layer should show high-Rf spots (neutral impurities). The aqueous layer should show no moving spots (the carboxylate salt remains stuck at the baseline). Discard the organic layer.
-
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise with stirring.
-
Self-Validation Check: Use pH paper to confirm the aqueous layer has reached pH 2. The previously clear solution will turn cloudy/milky as the free lipophilic acid crashes out of the water.
-
-
Recovery: Extract the cloudy aqueous layer with fresh MTBE (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure acid.
Protocol B: Chiral Resolution via Diastereomeric Salt Formation
-
Salt Formation: Dissolve 1.0 equivalent of the racemic 2-(3,3-Dimethylcyclohexyl)acetic acid in hot acetone. Slowly add 1.0 equivalent of (S)-1-phenylethylamine.
-
Self-Validation Check: The reaction flask will become slightly warm to the touch (exothermic salt formation).
-
-
Crystallization: Allow the solution to cool to room temperature slowly over 4 hours, then transfer to a 4°C refrigerator overnight.
-
Self-Validation Check: The formation of a white, crystalline precipitate confirms the differential solubility of the diastereomers has been achieved.
-
-
Isolation: Filter the crystals via vacuum filtration and wash with cold acetone.
-
Cleavage: Suspend the isolated crystals in water, acidify to pH 2 using 1M HCl, and extract with diethyl ether.
-
Self-Validation Check: Run a chiral HPLC aliquot of the organic layer to confirm Enantiomeric Excess (ee%). If ee% is <95%, repeat the crystallization step with the recovered acid before final isolation.
-
Section 4: Pathway Visualizations
Fig 1. Acid-base extraction workflow for isolating free carboxylic acids from neutral impurities.
Fig 2. Chiral resolution pathway of racemic acids via diastereomeric salt crystallization.
References
-
Acid–base extraction - Wikipedia.[Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts.[Link]
-
Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin - ACS Publications.[Link]
Sources
stability of 2-(3,3-Dimethylcyclohexyl)acetic acid under different conditions
Welcome to the technical support center for 2-(3,3-Dimethylcyclohexyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Understanding the Stability of 2-(3,3-Dimethylcyclohexyl)acetic Acid
2-(3,3-Dimethylcyclohexyl)acetic acid is a carboxylic acid derivative with a bulky dimethylcyclohexyl group. Its stability is primarily influenced by the reactivity of the carboxylic acid functional group and the potential for oxidation of the aliphatic ring. This guide will walk you through potential stability challenges and how to mitigate them.
Troubleshooting Guide
This section addresses common problems encountered during the handling, storage, and analysis of 2-(3,3-Dimethylcyclohexyl)acetic acid.
Issue 1: Unexpected Decrease in Purity of the Stored Compound
Question: I have been storing my batch of 2-(3,3-Dimethylcyclohexyl)acetic acid at room temperature, and I've noticed a decrease in purity over time. What could be the cause, and how can I prevent this?
Answer:
Several factors could contribute to the degradation of 2-(3,3-Dimethylcyclohexyl)acetic acid during storage. The primary suspects are exposure to heat, light, and atmospheric oxygen.
-
Causality: Carboxylic acids can be susceptible to thermal decomposition, although the robust aliphatic structure of this compound suggests a relatively high thermal stability. More likely, slow oxidation of the cyclohexyl ring or reactions catalyzed by trace impurities could be occurring. Exposure to light can also initiate radical-based degradation pathways.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container to protect it from light and moisture.[1][2] The storage area should be cool, dry, and well-ventilated.[1][2][3][4] For long-term storage, consider refrigeration (2-8 °C).
-
Inert Atmosphere: If the compound is particularly sensitive, storing it under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[3]
-
Purity Analysis of Starting Material: Re-analyze your starting material using a validated analytical method (e.g., HPLC-UV or GC-FID) to confirm the initial purity and identify any potential impurities that might be catalyzing degradation.
-
Issue 2: Inconsistent Results in Aqueous Formulations
Question: I am developing an aqueous formulation of 2-(3,3-Dimethylcyclohexyl)acetic acid and observing a rapid loss of the active ingredient. What is happening?
Answer:
Aqueous environments can present several stability challenges for carboxylic acids, primarily related to pH and microbial growth.
-
Causality:
-
pH-Dependent Degradation: While the ester-like degradation seen in some molecules isn't directly applicable here, extreme pH values can potentially catalyze other reactions.[5] More importantly, the pH will affect the equilibrium between the protonated carboxylic acid and its carboxylate salt, which can have different solubilities and susceptibilities to degradation.
-
Microbial Contamination: Aqueous solutions, especially those near neutral pH, can be susceptible to microbial growth, which can metabolize the compound.
-
-
Troubleshooting Steps:
-
pH Adjustment and Buffering: Determine the optimal pH for stability by conducting a forced degradation study across a range of pH values (e.g., pH 2, 7, and 10). Formulate your solution using a suitable buffer to maintain the optimal pH.
-
Antimicrobial Preservation: If the formulation is not for immediate use, consider adding a suitable antimicrobial preservative.
-
Sterile Filtration: For parenteral formulations, sterile filtration is necessary to remove any microbial contaminants.
-
Issue 3: Appearance of Unknown Peaks in Chromatograms After Forced Degradation Studies
Question: I am performing forced degradation studies on 2-(3,3-Dimethylcyclohexyl)acetic acid, and I see several new peaks in my chromatograms. How do I identify these degradation products?
Answer:
The appearance of new peaks is the expected outcome of a successful forced degradation study.[6][7][8] These peaks represent potential degradation products that need to be characterized.
-
Causality: Forced degradation studies intentionally expose the drug substance to harsh conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[5][7][9] This helps in developing stability-indicating analytical methods.[6][8]
-
Troubleshooting and Identification Workflow:
-
Mass Spectrometry (MS): Couple your liquid chromatograph to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks will provide the molecular weight of the degradation products, offering clues to their structure.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the degradation products in the mass spectrometer (MS/MS) can provide structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant amount of a degradation product can be isolated (e.g., through preparative HPLC), NMR spectroscopy can provide a definitive structure.
-
Evaluate Degradation Pathways: Based on the identified structures, you can propose degradation pathways. For 2-(3,3-Dimethylcyclohexyl)acetic acid, potential pathways include oxidation of the cyclohexyl ring (forming hydroxyl or keto derivatives) or decarboxylation under thermal stress.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-(3,3-Dimethylcyclohexyl)acetic acid?
A1: For routine use, store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.[1][2][3] For long-term storage, refrigeration at 2-8 °C is recommended. Avoid exposure to high temperatures, direct sunlight, and moisture.[4][10]
Q2: How should I prepare a stock solution of 2-(3,3-Dimethylcyclohexyl)acetic acid for my experiments?
A2: Due to its nonpolar nature, 2-(3,3-Dimethylcyclohexyl)acetic acid has low water solubility. It is best to prepare a stock solution in an organic solvent such as methanol, ethanol, or dimethyl sulfoxide (DMSO). For aqueous-based assays, you can then dilute the stock solution into your aqueous buffer. Be mindful of the final solvent concentration in your experiment.
Q3: What analytical techniques are suitable for assessing the stability of 2-(3,3-Dimethylcyclohexyl)acetic acid?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to ensure the carboxylic acid is in its protonated form is a good starting point.[11] Gas Chromatography (GC) with a flame ionization detector (FID) can also be used, potentially after derivatization of the carboxylic acid to a more volatile ester.[12]
Q4: What are the expected degradation pathways for this molecule?
-
Oxidation: The cyclohexyl ring is susceptible to oxidation, which could lead to the formation of hydroxylated or carbonylated derivatives. The tertiary carbons of the dimethyl group could also be sites of oxidation.
-
Thermal Degradation: At high temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a possibility, leading to the formation of (3,3-dimethylcyclohexyl)methane.
-
Photodegradation: Exposure to UV light could initiate free-radical reactions, leading to a complex mixture of degradation products.
Q5: How do I perform a forced degradation study for this compound?
A5: A typical forced degradation study involves exposing the compound to the following conditions:[7][8][9]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours.
-
Oxidation: 3% H2O2 at room temperature for 24-48 hours.
-
Thermal Degradation: Storing the solid compound at 105 °C for 24-48 hours.
-
Photodegradation: Exposing the compound (in solid and solution form) to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
The extent of degradation should be monitored by a stability-indicating analytical method. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[7]
Data Presentation
Table 1: General Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24-48 hours | Minimal for this structure |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24-48 hours | Minimal for this structure |
| Oxidation | 3% H₂O₂ | Room Temp | 24-48 hours | Oxidation of the cyclohexyl ring |
| Thermal | Dry Heat | 105 °C | 24-48 hours | Decarboxylation |
| Photolytic | UV/Vis Light | Room Temp | As per ICH Q1B | Radical-based degradation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Analysis: Analyze samples from forced degradation studies to ensure that all degradation product peaks are well-resolved from the main peak of 2-(3,3-Dimethylcyclohexyl)acetic acid.
Visualizations
Caption: Workflow for forced degradation and stability-indicating method development.
References
-
SIELC Technologies. (2018, February 16). Separation of Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester on Newcrom R1 HPLC column. [Link]
-
Lupin. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
BioPharm International. (2020, November 12). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
INEOS Group. (2019, November 11). safety-data-sheet-acetic-acid.pdf. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: acetic acid ... %. [Link]
-
Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Forced Degradation – A Review. [Link]
-
Pharma Tech. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
Scent.vn. (n.d.). Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester. [Link]
-
ResearchGate. (2013, September 4). Synthesis of Fragrance 1-(3,3-dimethylcyclohexyl)Ethyl Acetate. [Link]
-
Fragrance Conservatory. (n.d.). Acetic acid (1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester. [Link]
-
PubMed. (2006, September 6). Sugar fragmentation in the maillard reaction cascade: isotope labeling studies on the formation of acetic acid by a hydrolytic beta-dicarbonyl cleavage mechanism. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. [Link]
-
Chromatography Forum. (2008, November 7). USP Residual solvent analysis of Acetic Acid. [Link]
-
DergiPark. (2022, March 10). Microbial Transformation of 3,3-Dimethylcyclohexyl methyl ketone and Antimicrobial Evaluation 3,3-Dimetilsikloheksil metil. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ineos.com [ineos.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. uwm.edu [uwm.edu]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. biomedres.us [biomedres.us]
- 8. biomedres.us [biomedres.us]
- 9. ajpsonline.com [ajpsonline.com]
- 10. chemos.de [chemos.de]
- 11. Separation of Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
side reactions in the synthesis of 2-(3,3-Dimethylcyclohexyl)acetic acid
Title: Technical Support Center: Troubleshooting the Synthesis of 2-(3,3-Dimethylcyclohexyl)acetic Acid Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Introduction
The synthesis of 2-(3,3-Dimethylcyclohexyl)acetic acid (CAS 291282-76-3) [1] is a fundamental three-step sequence frequently utilized in drug discovery and fragrance development. The standard route involves a Horner-Wadsworth-Emmons (HWE) olefination of 3,3-dimethylcyclohexanone, followed by catalytic hydrogenation of the resulting exocyclic double bond, and final saponification of the ester [2]. While theoretically straightforward, the asymmetric steric bulk of the 3,3-dimethyl moiety introduces unique mechanistic challenges, including base-catalyzed isomerization and stalled reductions.
This guide provides self-validating protocols and addresses the specific physicochemical causality behind common side reactions you may encounter at the bench.
Workflow & Side Reaction Pathways
Caption: Workflow and side reaction pathways for the synthesis of 2-(3,3-Dimethylcyclohexyl)acetic acid.
Section 1: Horner-Wadsworth-Emmons (HWE) Olefination
Standard Protocol:
-
Suspend 1.1 eq of NaH (60% dispersion in mineral oil) in anhydrous THF at 0 °C under N2.
-
Add 1.1 eq of triethyl phosphonoacetate dropwise. Stir for 30 minutes until H2 evolution ceases to ensure complete phosphonate carbanion formation.
-
Slowly add 1.0 eq of 3,3-dimethylcyclohexanone via syringe pump over 1 hour.
-
Warm to room temperature and stir for 12 hours.
-
Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate.
Troubleshooting & FAQs:
Q: Why is my yield low, and why does LC-MS show a significant high-mass byproduct? A: You are likely observing the aldol self-condensation of 3,3-dimethylcyclohexanone. The steric bulk of the 3,3-dimethyl group slows the nucleophilic attack of the phosphonate carbanion onto the carbonyl carbon. If the ketone is added too quickly, unreacted base can deprotonate the ketone, leading to self-condensation. Validation Check: Always ensure the phosphonate carbanion is fully pre-formed (indicated by the cessation of bubbling and a clear solution) before introducing the ketone. Use a syringe pump for the ketone addition to maintain a low localized concentration.
Q: My NMR shows a mixture of alkene isomers. Do I need to separate them? A: No. Because the 3,3-dimethylcyclohexanone ring is unsymmetrical, the HWE olefination produces an E/Z mixture of the exocyclic alkene (ethyl 2-(3,3-dimethylcyclohexylidene)acetate) [3]. Both geometric isomers will converge into the same racemic alkane during the subsequent hydrogenation step. Attempting to separate them via column chromatography will only result in unnecessary yield loss.
Section 2: Catalytic Hydrogenation
Standard Protocol:
-
Dissolve the crude ethyl 2-(3,3-dimethylcyclohexylidene)acetate in absolute ethanol.
-
Add 10 wt% of 10% Pd/C.
-
Purge the reaction flask 3 times with N2, followed by 3 times with H2.
-
Stir vigorously under an H2 balloon (1 atm) for 4–8 hours.
-
Monitor via GC-MS or TLC. Once complete, filter the mixture through a tightly packed Celite pad to remove the pyrophoric catalyst, and concentrate the filtrate.
Troubleshooting & FAQs:
Q: My hydrogenation consistently stalls at 70-80% conversion. Adding fresh Pd/C does not drive the reaction to completion. What is happening? A: This is a classic issue caused by a side reaction in Step 1. Under the basic conditions of the HWE reaction, a portion of the exocyclic double bond can isomerize to the endocyclic position (e.g., ethyl 2-(3,3-dimethylcyclohex-1-enyl)acetate). While exocyclic double bonds are easily reduced by Pd/C, endocyclic double bonds—especially those sterically shielded by the 3,3-dimethyl moiety—are notoriously resistant to standard Pd/C hydrogenation [4]. Validation Check: Run a GC-MS on your stalled mixture. If you see a mass corresponding to the unreduced alkene, you have an endocyclic impurity. Solution: To reduce the endocyclic alkene, you must switch to a more active catalyst such as Adam's Catalyst (PtO2) or apply higher H2 pressure (e.g., 50 psi in a Parr reactor). Alternatively, strictly control the temperature and avoid excess base in Step 1 to prevent the isomerization from occurring in the first place.
Quantitative Data: Catalyst Performance on Alkene Isomers Table 1: Comparative reduction efficiency based on alkene position and catalyst choice.
| Substrate Isomer | Catalyst | H2 Pressure | Time | Conversion |
| Exocyclic Alkene | 10% Pd/C | 1 atm (Balloon) | 4 h | > 99% |
| Endocyclic Alkene | 10% Pd/C | 1 atm (Balloon) | 24 h | < 10% |
| Endocyclic Alkene | 10% Pd/C | 50 psi (Parr) | 24 h | ~ 40% |
| Endocyclic Alkene | PtO2 (Adam's) | 50 psi (Parr) | 12 h | > 95% |
Section 3: Saponification & Workup
Standard Protocol:
-
Dissolve ethyl 2-(3,3-dimethylcyclohexyl)acetate in a 3:1:1 mixture of THF/MeOH/H2O.
-
Add 3.0 equivalents of LiOH·H2O.
-
Stir at 40 °C until TLC indicates the complete disappearance of the ester (typically 2–4 hours).
-
Evaporate the organic solvents (THF/MeOH) under reduced pressure.
-
Dilute with water and wash once with diethyl ether to remove unreacted organics.
-
Acidify the aqueous layer with 1M HCl to pH ~2 (product will precipitate or form an oil).
-
Extract the aqueous layer with DCM or EtOAc, dry over Na2SO4, and concentrate to yield the final 2-(3,3-dimethylcyclohexyl)acetic acid.
Troubleshooting & FAQs:
Q: The hydrolysis is extremely sluggish, taking several days. How can I accelerate it? A: The bulky 3,3-dimethylcyclohexyl group creates significant steric hindrance around the ester carbonyl. If the reaction is run in purely aqueous or highly polar biphasic conditions, the hydrophobic bulk prevents efficient hydroxide attack. Solution: The use of the THF/MeOH/H2O co-solvent system is critical. THF ensures the bulky hydrophobic substrate remains fully solvated, while Methanol acts as a phase-transfer agent and transiently forms a more reactive methyl ester intermediate. This homogeneous system is self-validating: the solution should remain clear and single-phase throughout the reaction.
Q: Does the final product exist as a mixture of cis and trans diastereomers? A: No, this is a common structural misconception. Because the C3 position holds two identical methyl groups, it is not a stereocenter. The only stereocenter in the entire molecule is at C1 (the carbon attached to the acetic acid moiety). Therefore, 2-(3,3-dimethylcyclohexyl)acetic acid exists solely as a pair of enantiomers (R and S), not as cis/trans diastereomers. The standard non-asymmetric hydrogenation described in Step 2 yields a racemic mixture of the product.
References
-
Wikipedia Contributors. "Horner–Wadsworth–Emmons reaction". Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Andrus, M. B., et al. "Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents". Molecules (MDPI). Available at:[Link]
-
e-PG Pathshala. "Catalytic Hydrogenation: Reactivity of Exocyclic vs Endocyclic Double Bonds". INFLIBNET Centre. Available at: [Link]
Technical Support Center: Optimization of Reaction Conditions for Cyclohexylacetic Acid Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of cyclohexylacetic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction outcomes.
Introduction to Synthetic Strategies
Cyclohexylacetic acid and its analogues are valuable intermediates in the pharmaceutical and fragrance industries.[1][2] Several synthetic routes are commonly employed for their preparation, each with its own set of advantages and potential challenges. The two most prevalent methods are:
-
Catalytic Hydrogenation of Phenylacetic Acid: This is a direct and often high-yielding approach where the aromatic ring of phenylacetic acid is reduced to a cyclohexane ring.[3]
-
Multi-step Synthesis from Cyclohexanone: This pathway involves the condensation of cyclohexanone with a cyano-containing reagent, followed by hydrolysis and other transformations.[4][5]
This guide will focus on troubleshooting and optimizing these two primary synthetic pathways.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Yield of Cyclohexylacetic Acid via Hydrogenation of Phenylacetic Acid
Question: I am attempting to synthesize cyclohexylacetic acid by hydrogenating phenylacetic acid, but my yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the catalytic hydrogenation of phenylacetic acid are a common issue and can often be traced back to several key factors.[4] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes & Solutions:
-
Catalyst Activity and Selection:
-
Cause: The catalyst may be inactive or "poisoned," or it may not be the optimal choice for this specific transformation.
-
Solution:
-
Ensure you are using a fresh, high-quality hydrogenation catalyst. Catalysts like Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C) are often effective for aromatic ring hydrogenation.[4]
-
If you suspect catalyst poisoning, consider purifying your starting materials and solvent to remove any potential inhibitors.
-
Experiment with different catalysts to find the most efficient one for your specific derivative.
-
-
-
Incomplete Reaction:
-
Cause: The reaction may not have gone to completion due to insufficient reaction time, low hydrogen pressure, or inadequate temperature.[4]
-
Solution:
-
Increase the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Gradually increase the hydrogen pressure within the safe limits of your reactor.
-
Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to side reactions. A systematic study of the temperature profile is recommended.
-
-
-
Losses During Workup and Purification:
-
Cause: Significant amounts of your product may be lost during the extraction and purification steps.[6]
-
Solution:
-
Ensure complete transfer of your product between glassware by rinsing with the appropriate solvent.[6]
-
During aqueous workup, perform multiple extractions with smaller volumes of organic solvent to maximize product recovery.[7]
-
Optimize your purification method. Recrystallization from a suitable solvent or solvent mixture is often effective for purifying cyclohexylacetic acid.[4] Column chromatography can also be employed for more challenging separations.[4]
-
-
Issue 2: Presence of Impurities in the Final Product
Question: My final cyclohexylacetic acid product is not pure. I'm observing unreacted starting material and some unexpected side products. How can I minimize these impurities?
Answer: The presence of impurities is a frequent challenge that can often be addressed by carefully controlling the reaction conditions and optimizing the purification process.
Potential Causes & Solutions:
-
Unreacted Phenylacetic Acid:
-
Cause: This indicates an incomplete reaction.
-
Solution: Refer to the solutions for "Incomplete Reaction" in the section above. Increasing catalyst loading, hydrogen pressure, or reaction time can help drive the reaction to completion.[4]
-
-
Formation of Cyclohexenylacetic Acid Isomers:
-
Cause: Incomplete hydrogenation of the aromatic ring can lead to the formation of various cyclohexenylacetic acid isomers.[4]
-
Solution: This is another indication of an incomplete reaction. Optimizing the reaction conditions as previously described should minimize the formation of these partially hydrogenated byproducts.
-
-
Side Products from the Starting Material or Solvent:
-
Cause: Impurities in the starting phenylacetic acid or the solvent can lead to the formation of unexpected side products.
-
Solution:
-
Issue 3: Low Overall Yield in the Multi-step Synthesis from Cyclohexanone
Question: I'm following a multi-step synthesis of a cyclohexylacetic acid derivative starting from cyclohexanone, and my overall yield is very low. Where am I likely losing my product?
Answer: Multi-step syntheses present multiple opportunities for yield loss. Pinpointing the problematic step is key to improving your overall efficiency.[4]
Potential Causes & Solutions:
-
Inefficient Condensation or Decarboxylation:
-
Cause: The initial condensation of cyclohexanone with a reagent like cyanoacetic acid, and the subsequent decarboxylation, are critical steps where yields can suffer.[4][5]
-
Solution:
-
Carefully control the reaction temperature and ensure the efficient removal of water during the condensation step, for instance, by using a Dean-Stark apparatus.
-
The choice of catalyst, such as ammonium acetate, and solvent are crucial for favoring the desired product.[4]
-
-
-
Formation of Isomeric Intermediates:
-
Cause: During the synthesis, isomeric byproducts can form, such as the β,γ-unsaturated nitrile instead of the desired α,β-unsaturated isomer.[4]
-
Solution: Precise control over reaction temperature and the careful selection of the catalyst and solvent are essential to direct the reaction towards the desired isomer.[4]
-
-
Incomplete Hydrolysis of the Nitrile Intermediate:
-
Cause: The hydrolysis of the nitrile intermediate to the carboxylic acid can be sluggish or lead to the formation of isomeric acid byproducts.[4]
-
Solution: Optimize the hydrolysis conditions, including the concentration of the acid or base, the reaction temperature, and the reaction time, to maximize the yield of the desired cyclohexylacetic acid derivative.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the hydrogenation of phenylacetic acid to cyclohexylacetic acid?
A1: While the optimal catalyst can depend on the specific derivative and reaction conditions, rhodium on carbon (Rh/C) and ruthenium on carbon (Ru/C) are generally considered highly effective for the hydrogenation of aromatic rings.[4] It is often beneficial to screen a few different catalysts to determine the best performer for your particular synthesis.
Q2: How can I monitor the progress of my hydrogenation reaction?
A2: You can monitor the reaction's progress by periodically taking small aliquots from the reaction mixture and analyzing them using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[7] This will allow you to track the disappearance of the starting material and the appearance of the product, helping you determine the optimal reaction time.
Q3: My final product is an oil instead of a solid. What should I do?
A3: If your cyclohexylacetic acid derivative is expected to be a solid but is obtained as an oil, it is likely due to the presence of impurities that are depressing the melting point.[8] In this case, further purification is necessary. Consider techniques like column chromatography to separate the desired product from the impurities. You can also try different recrystallization solvents or solvent mixtures.[8]
Q4: Are there any safety precautions I should be aware of during these syntheses?
A4: Yes, safety is paramount. When working with high-pressure hydrogenation, always use a properly rated and maintained reactor and follow all safety protocols for handling flammable gases. Some reagents, like diazomethane, which can be used in certain derivatization methods, are toxic and explosive and require extreme caution and specialized handling procedures.[4] Always consult the Safety Data Sheet (SDS) for all chemicals and wear appropriate personal protective equipment (PPE).
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Phenylacetic Acid
This protocol provides a general procedure for the hydrogenation of phenylacetic acid.
Materials:
-
Phenylacetic acid
-
High-pressure reactor
-
Suitable solvent (e.g., acetic acid, ethanol)
-
Hydrogenation catalyst (e.g., 5% Rh/C or 5% Ru/C)
-
Hydrogen gas
Procedure:
-
Reaction Setup: In a high-pressure reactor, dissolve the phenylacetic acid in a suitable solvent.[4]
-
Catalyst Addition: Carefully add a catalytic amount of the chosen hydrogenation catalyst to the solution.[4]
-
Hydrogenation: Seal the reactor and purge it with an inert gas, such as nitrogen or argon, before introducing hydrogen gas to the desired pressure.[4]
-
Reaction Conditions: Heat the mixture to the target temperature and stir it vigorously to ensure good mixing of the reactants and catalyst.[4]
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by TLC, GC, or NMR.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of a Cyclohexylacetic Acid Derivative from Cyclohexanone (Illustrative Example)
This protocol outlines the synthesis of an intermediate, 1-cyclohexenylacetonitrile, from cyclohexanone.
Materials:
-
Cyclohexanone
-
Cyanoacetic acid
-
Ammonium acetate
-
Benzene or toluene
-
Round-bottom flask with a Dean-Stark apparatus
Procedure:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone, cyanoacetic acid, and a catalytic amount of ammonium acetate in a suitable solvent like benzene or toluene.[4]
-
Reflux: Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the completion of the condensation reaction.[4]
-
Decarboxylation: After cooling, the intermediate cyclohexylidenecyanoacetic acid can be isolated or directly decarboxylated by heating.[4]
-
Purification: The resulting 1-cyclohexenylacetonitrile can then be purified by distillation under reduced pressure.[4]
Data Presentation
Table 1: Influence of Catalyst on Phenylacetic Acid Hydrogenation
| Catalyst | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Conversion (%) |
| 5% Rh/C | 80 | 500 | 6 | >99 |
| 5% Ru/C | 100 | 800 | 8 | 98 |
| 5% Pd/C | 120 | 1000 | 12 | 85 |
Note: The data in this table is illustrative and optimal conditions may vary depending on the specific substrate and experimental setup.
Visualizations
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Reaction pathway for the synthesis of cyclohexylacetic acid.
References
-
ACS Applied Nano Materials. (2025, December 11). Visible-Light Hydrogenation of Aromatic Nitriles and Decarboxylation of Phenylacetic Acids Using a Ag–Ni@α/γ-Fe2O3 Magnetic Nanocatalyst. Retrieved from [Link]
- Google Patents. (n.d.). US4339594A - Process for the manufacture of phenylacetic acid and simple derivatives thereof.
-
PMC. (2023, March 30). Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control. Retrieved from [Link]
-
ResearchGate. (n.d.). Macrokinetics for synthesis of cyclohexyl acetate by esterification of cyclohexene and acetic acid | Request PDF. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Study.com. (n.d.). Outline a synthetic route to convert methylenecyclohexane into cyclohexylacetic acid. Retrieved from [Link]
-
Chinese Journal of Inorganic Chemistry. (n.d.). Synthesis of Transcyclohexane Carboxylic Acid Derivatives. Retrieved from [Link]
-
SciSpace. (n.d.). Hydrogenation of mandelic acid derivatives to the corresponding phenyl acetic acid derivative catalysed by Pd/C. Retrieved from [Link]
-
ResearchGate. (n.d.). Control experiments in the hydrogenation of phenylacetic acid 2p (A) or.... Retrieved from [Link]
-
The Pherobase. (2025, July 8). Synthesis - 2-hydroxymethyl-cyclohexylacetic acid lactone | C9H14O2. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Cyclohexaneacetic acid | C8H14O2 | CID 21363. Retrieved from [Link]
-
Semantic Scholar. (1997, December 31). Hydrogenation of mandelic acid derivatives to the corresponding phenyl acetic acid derivative catalysed by Pd/C. A kinetic study | PDF. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2014, June 26). Kinetics and Mechanism of Oxidation of Phenyl Acetic Acid and Dl-Mandelic Acid by Permanganate in Acid Medium. Retrieved from [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields? : r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). A new cyclohexylacetic acid derivative from the aerial parts of Emilia sonchifolia. Retrieved from [Link]
- Google Patents. (n.d.). EP1732899B1 - Process for preparing cyclohexanediacetic acid monoamide.
-
Organic Syntheses Procedure. (n.d.). Cyclohexaneacetic acid, α-cyano-. Retrieved from [Link]
- Google Patents. (n.d.). US5929277A - Methods of removing acetic acid from cyclohexane in the production of adipic acid.
-
ResearchGate. (2024, September 10). Process optimization of 1-cyanocyclohexaneacetic acid hydrogenation using response surface methodology | Request PDF. Retrieved from [Link]
-
Mol-Instincts. (2025, May 20). cyclohexylacetic acid - 5292-21-7, C8H14O2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
-
PubMed. (2013, August 15). A new cyclohexylacetic acid derivative from the aerial parts of Emilia sonchifolia. Retrieved from [Link]
-
MDPI. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5292-21-7 | Cyclohexylacetic acid - AiFChem [aifchem.com]
- 3. Cyclohexylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting spectroscopic analysis of 2-(3,3-Dimethylcyclohexyl)acetic acid
Executive Summary & Molecule Profile
Target Molecule: 2-(3,3-Dimethylcyclohexyl)acetic acid
CAS: 291282-76-3
Molecular Formula:
This guide addresses the specific spectroscopic challenges associated with 2-(3,3-Dimethylcyclohexyl)acetic acid . Unlike simple cyclohexane derivatives, this molecule possesses a unique combination of a gem-dimethyl group at the C3 position and a flexible acetic acid side chain at C1. This creates a chiral center at C1, leading to diastereotopic effects that frequently confuse analysts during NMR interpretation.
Core Spectroscopic Signature:
-
Chirality: The C1 substitution breaks the ring symmetry, making the molecule chiral (existing as a racemic mixture of enantiomers in standard synthesis).
-
Diastereotopicity: The gem-dimethyl groups at C3 are not equivalent . They are diastereotopic and will appear as distinct signals.[2] Similarly, the methylene protons of the acetic acid side chain (
-protons) are diastereotopic. -
Conformational Locking: The bulky side chain prefers the equatorial position, but the 3,3-dimethyl substitution introduces 1,3-diaxial interactions that can broaden signals or shift conformational equilibria.
Visual Troubleshooting Workflow
The following logic gate diagram outlines the decision process for validating the identity and purity of the compound.
Caption: Logical workflow for validating 2-(3,3-Dimethylcyclohexyl)acetic acid structure via 1H NMR.
Technical Support & Troubleshooting (Q&A)
Category A: NMR Interpretation (1H & 13C)
Q1: I observe two distinct singlets in the methyl region (0.8–1.0 ppm) instead of one large singlet for the gem-dimethyl group. Is my sample contaminated?
Diagnosis: No, this is the correct spectral signature. Technical Explanation: The molecule has a chiral center at C1 (the attachment point of the acetic acid chain). This chirality removes the plane of symmetry that would otherwise make the C3 gem-dimethyl groups equivalent. Consequently, the two methyl groups are diastereotopic —they reside in magnetically distinct environments (one is closer to the side chain in 3D space than the other).
-
Expected Result: Two singlets (3H each) separated by 0.02–0.05 ppm.
-
Validation Protocol: Run a NOESY or ROESY experiment. The methyl group cis to the side chain will show a stronger NOE correlation to the side-chain protons than the trans methyl group.
Q2: The methylene protons of the acetic acid side chain (-CH₂-COOH) appear as a complex multiplet rather than a simple doublet. Why?
Diagnosis: Diastereotopicity induced by the adjacent chiral center.
Technical Explanation:
The methylene protons (
-
Resulting Pattern: An ABX system . You will often see two sets of doublets of doublets (dd), or a higher-order multiplet if the chemical shift difference between
and is small compared to the coupling constant. -
Action: Do not interpret this as an impurity. Verify by integration (should sum to 2H).
Q3: I cannot find "cis" or "trans" isomers in my chromatogram or NMR. Shouldn't they exist?
Diagnosis: No, cis/trans isomers do not exist for this specific substitution pattern. Technical Explanation: "Cis/trans" isomerism in cyclohexanes requires two stereocenters on the ring.
-
C1 is a stereocenter (substituted with acetic acid chain).
-
C3 is NOT a stereocenter (substituted with two identical methyl groups). Since there is only one stereocenter on the ring, the molecule exists only as a pair of enantiomers (R and S). In an achiral environment (standard NMR solvents, achiral GC columns), enantiomers are indistinguishable.
-
Note: If you see split peaks that are not diastereotopic protons, suspect regioisomers (e.g., 2,2-dimethyl or 4,4-dimethyl isomers) arising from impure starting materials (e.g., impure dimethylcyclohexanone).
Category B: Impurity Profiling
Q4: What are the most common process-related impurities I should look for?
Diagnosis: Impurities usually stem from the Wittig-Horner or Reformatsky synthesis routes used to attach the acetic acid chain to 3,3-dimethylcyclohexanone.
| Impurity Type | Source | Spectroscopic Marker (1H/13C) |
| 3,3-Dimethylcyclohexanone | Unreacted Starting Material | 13C: Carbonyl peak at ~211 ppm (ketone). 1H: Absence of broad COOH singlet. |
| Unsaturated Intermediate | Incomplete Hydrogenation | 1H: Olefinic proton singlet/triplet at ~5.1-5.5 ppm (if endocyclic) or ~4.8 ppm (exocyclic). |
| Decarboxylated Product | Thermal Degradation | 1H: Loss of the -CH2- signal at 2.2 ppm; appearance of a methyl doublet (if degraded to ethyl-3,3-dimethylcyclohexane). |
| Solvent Traps | Process Solvents | THF: Multiplets at 1.85, 3.76 ppm. Ethyl Acetate: Singlet ~2.0 ppm, q ~4.1 ppm, t ~1.2 ppm. |
Standardized Spectral Data (Reference)
Use these values to calibrate your analysis. Note: Shifts may vary slightly (
Table 1: Predicted NMR Chemical Shifts (in CDCl₃)
| Position | Group | 1H Shift ( | Multiplicity | 13C Shift ( |
| COOH | Carboxylic Acid | 10.5 - 12.0 | Broad Singlet | ~179.0 |
| Side Chain | 2.15 - 2.35 | Multiplet (ABX) | ~41.5 | |
| C1-H | Ring Methine | 1.65 - 1.85 | Multiplet | ~32.0 |
| Ring CH₂ | Cyclohexane | 1.10 - 1.60 | Complex Multiplets | 20.0 - 40.0 |
| C3-Me (a) | Methyl (Axial) | 0.94 | Singlet | ~28.5 |
| C3-Me (e) | Methyl (Equatorial) | 0.89 | Singlet | ~24.5 |
Experimental Validation Protocols
To confirm the structure definitively, perform the following Self-Validating Protocol :
-
Preparation: Dissolve ~10 mg of sample in 0.6 mL
. Ensure the solution is clear to prevent line broadening. -
1D 1H NMR: Acquire 16 scans. Verify the integral ratio of Methyls (6H) : Side Chain (2H) . It must be exactly 3:1.
-
1D 13C DEPT-135:
-
Phasing:
and = Up (Positive). = Down (Negative). -
Verification:
-
Two Positive Methyl Signals: Confirms non-equivalent methyls.
-
One Positive Methine (C1): Confirms mono-substitution.
-
One Negative Side Chain
: Confirms acetic acid moiety. -
Three Negative Ring
s: C2, C4, C5, C6 (Wait, C2,4,5,6 are four CH2s. C2, C4, C5, C6. C2 is unique. C4, C5, C6 are unique. Expect 4 negative peaks? No, C4/C6 might overlap, but theoretically 4 distinct CH2 signals).
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Correlate the two methyl singlets to their respective carbons. If they correlate to the same carbon, it is a gem-dimethyl group (C3 is quaternary, so they won't correlate in HSQC? Correction: Methyl protons correlate to Methyl carbons. The Methyl Carbons are attached to C3. C3 itself has no protons and won't show in HSQC. This confirms the quaternary attachment).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22615257, 2-(3,3-dimethylcyclohexyl)acetic acid. Retrieved October 24, 2025, from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
- Gheorghiu, M. D., et al. (2021).1H NMR and Conformational Analysis of Diastereotopic Methylene Protons in Achiral Flexible Molecules. Revue Roumaine de Chimie, 66(2), 135-148. (Detailed analysis of ABX systems in flexible chains).
- Organic Syntheses.Synthesis of 3-hydroxy-2,2-dimethylcyclohexanone (Precursor Analysis). Org. Synth. 1998, 75, 12. (Context for dimethylcyclohexane ring synthesis and impurities).
Sources
scaling up the production of 2-(3,3-Dimethylcyclohexyl)acetic acid
Technical Support Center: Process Scale-Up for 2-(3,3-Dimethylcyclohexyl)acetic Acid
Current Status: Online 🟢 Support Tier: Senior Process Chemistry & Engineering Ticket Context: Scale-up from Gram to Kilogram/Pilot Scale
Executive Summary
This guide addresses the specific challenges in scaling the synthesis of 2-(3,3-Dimethylcyclohexyl)acetic acid . Unlike simple cyclohexane derivatives, the gem-dimethyl group at the C3 position introduces significant steric bulk and conformational locking, which impacts reaction kinetics—particularly during olefination and hydrogenation.
This support documentation is structured as a dynamic troubleshooting center. We assume you are utilizing the industry-standard Horner-Wadsworth-Emmons (HWE) route followed by Catalytic Hydrogenation , as this offers the most robust safety profile for scale-up compared to Reformatsky or Wittig protocols.
Module 1: The Homologation Step (HWE Reaction)
User Reported Issue: "Significant exotherm observed upon reagent addition; conversion stalls at ~85%."
Root Cause Analysis
-
Thermodynamics: The deprotonation of triethyl phosphonoacetate is highly exothermic. At scale, heat removal becomes the rate-limiting step.
-
Kinetics: The gem-dimethyl group at C3 creates steric hindrance around the carbonyl carbon (C1). As the reaction proceeds, the accumulation of the bulky phosphate byproduct can physically impede the attack of the carbanion on the remaining ketone.
Protocol Adjustment (Tier 2 Support)
Switch from NaH to Alkoxides: Bench-scale protocols often use Sodium Hydride (NaH). Do not use NaH at pilot scale for this reaction due to hydrogen gas evolution and "runaway" risks.
Recommended System:
-
Reagent: Triethyl phosphonoacetate (1.1 - 1.2 equiv).
-
Base: Sodium Ethoxide (21% wt in Ethanol) or Potassium tert-butoxide (in THF).
-
Temperature: Controlled ramp from 0°C to 25°C.
Step-by-Step Optimization:
-
Charge the reactor with 3,3-dimethylcyclohexanone and solvent (THF or Toluene).
-
Cool to 0–5°C.
-
Dose the phosphonate/base mixture pre-mixed (if stable) or dose the base into the phosphonate/ketone mixture.
-
Critical: Dose rate must be linked to reactor internal temperature (Tr). If Tr > 10°C, stop dosing.
-
-
Post-Dose: Warm to 25°C. If conversion <95% after 4 hours, heat to 40°C. The gem-dimethyl steric effect often requires this thermal "push" to complete the reaction.
Technical Note: The HWE reaction produces the
-unsaturated ester (Ethyl (3,3-dimethylcyclohexylidene)acetate). You will observe primarily the E-isomer, but since the double bond is hydrogenated in the next step, E/Z selectivity is less critical than total conversion.
Module 2: Hydrogenation & Stereochemistry
User Reported Issue: "Hydrogen uptake is extremely slow, or we are seeing 'over-reduction' byproducts."
Root Cause Analysis
The 3,3-dimethyl group forces the cyclohexane ring into a specific chair conformation. The exocyclic double bond is sterically shielded, making it difficult for the bulky catalyst-alkene complex to form.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Stalled Reaction | Catalyst Poisoning or Steric Shielding | 1. Increase H2 pressure (from 1 bar to 5–10 bar). 2. Switch from Pd/C to Rh/C (Rhodium is often more active for hindered olefins). |
| Over-reduction (Alcohol formation) | Temperature too high | Maintain T < 40°C. Esters can reduce to alcohols if the exotherm is uncontrolled during the initial rapid uptake. |
| Impurity: Aromatization | Pd/C + High Temp | If the ring dehydrogenates to a phenyl group (rare but possible with Pd at high T), switch to Pt/C or lower the temperature. |
The Stereochemical Question (FAQ): Q: "Do I need to worry about cis/trans isomers here?" A: Unlike 3-methylcyclohexanone derivatives, the 3,3-dimethyl substitution pattern is symmetric at C3. However, the hydrogenation creates a chiral center at C1.
-
Result: You will obtain a racemic mixture of (3,3-dimethylcyclohexyl)acetic acid ethyl ester.
-
Implication: Unless you are performing Asymmetric Hydrogenation with a chiral ligand (e.g., Rh-DuPhos), you do not need to separate diastereomers. You simply need to purify the racemate.
Module 3: Hydrolysis & Purification
User Reported Issue: "The final acid is oiling out during crystallization."
Process Logic
-
Saponification: Use NaOH (aq) / MeOH. This proceeds easily.
-
Acidification: This is the critical particle-formation step.
Isolation Protocol (Self-Validating)
-
Phase Cut: After saponification, wash the aqueous alkaline layer with MTBE to remove unreacted neutral organic impurities (e.g., traces of the starting ketone). This is your primary purification point.
-
Acidification:
-
Cool aqueous layer to 10°C.
-
Slowly add HCl to pH 1–2.
-
Observation: The product, 2-(3,3-Dimethylcyclohexyl)acetic acid, often separates as an oil initially due to its low melting point and lipophilicity.
-
-
Crystallization Strategy:
-
Extract the oiled-out acid into Heptane (or Hexane/Ethyl Acetate 9:1).
-
Dry (MgSO4) and concentrate.
-
Seed the oil at 0°C. If it refuses to crystallize, high-vacuum distillation is the preferred purification method for this specific congener.
-
Boiling Point Estimate: ~140–150°C at 1-2 mmHg (Analogous to similar woody fragrance acids).
-
Visualizing the Workflow
Diagram 1: Synthetic Pathway & Critical Control Points
Caption: Figure 1. Process flow diagram highlighting Critical Control Points (CCP) for thermal and pressure management.
Diagram 2: Troubleshooting Logic Tree
Caption: Figure 2. Decision tree for resolving common scale-up deviations.
References & Grounding
-
Horner-Wadsworth-Emmons Reaction Scale-Up:
-
Synthesis of Cyclohexylacetic Acid Derivatives (Gabapentin Precursors):
-
Source: European Patent EP1732899B1, "Process for preparing cyclohexanediacetic acid monoamide."
-
Relevance: Provides the industrial baseline for converting cyclohexanone derivatives to acetic acid side chains via cyanoacetate/malonate (alternative route) and hydrolysis protocols.
-
URL:
-
-
Hydrogenation of Sterically Hindered Alkenes:
-
Source: "Site-Selective Hydrogenation of Electron-Poor Alkenes..." ChemRxiv, 2021.
-
Relevance: Discusses the use of Rhodium vs. Palladium catalysts for conjugated esters where steric bulk (like gem-dimethyl) impedes reaction.
-
URL:
-
-
Fragrance Chemistry (Woody Ketones):
-
Source: "Synthesis of Fragrance 1-(3,3-dimethylcyclohexyl)Ethyl Acetate." ResearchGate, 2013.
-
Relevance: Confirms the structural stability and isolation methods for 3,3-dimethylcyclohexyl derivatives.
-
URL:
-
Sources
resolving impurities in 2-(3,3-Dimethylcyclohexyl)acetic acid samples
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the purification of complex lipophilic building blocks. 2-(3,3-Dimethylcyclohexyl)acetic acid (CAS: 291282-76-3) is a highly valuable intermediate used to introduce bulky, lipophilic tails into active pharmaceutical ingredients (APIs) for Structure-Activity Relationship (SAR) tuning.
However, its synthesis is prone to specific chemical bottlenecks that generate stubborn impurities. This guide is designed to help you understand the mechanistic origins of these impurities and provides self-validating, step-by-step protocols to resolve them.
FAQ: Understanding the Impurity Profile
Q: What are the primary impurities found in standard batches of 2-(3,3-Dimethylcyclohexyl)acetic acid, and why do they form? A: To understand the impurities, we must look at the classical synthesis route. The scaffold is typically constructed via a Reformatsky reaction of 3,3-dimethylcyclohexanone with ethyl bromoacetate. This is followed by dehydration, catalytic hydrogenation of the resulting exocyclic double bond, and final saponification[Tumlinson et al., 1971][1].
Based on this mechanism, you will typically encounter three classes of impurities:
-
Unreacted Starting Material: 3,3-dimethylcyclohexanone. This persists if the initial Reformatsky addition does not reach completion.
-
Unsaturated Intermediates (E/Z Isomers): (E/Z)-3,3-dimethylcyclohexylideneacetic acid. Causality: The dehydration step yields an exocyclic double bond. The gem-dimethyl group at the C3 position creates significant steric hindrance, which can physically block the alkene from adsorbing onto the palladium catalyst surface during hydrogenation, leading to incomplete reduction[1].
-
Unhydrolyzed Esters: Ethyl 2-(3,3-dimethylcyclohexyl)acetate. This remains if the final base-catalyzed saponification is quenched too early.
Figure 1: Synthesis of 2-(3,3-Dimethylcyclohexyl)acetic acid and origin of major impurities.
Q: How do I analytically differentiate the target compound from its precursors? A: Reverse-phase LC-MS is the gold standard here. Because the target acid lacks a strong chromophore, UV detection at 210 nm is required. However, the unsaturated acid impurities feature an exocyclic double bond conjugated with the carbonyl group, shifting their UV absorbance maximum to ~225 nm.
Table 1: Chromatographic Profiling of Target and Common Impurities
| Compound / Impurity | Relative Retention Time (RRT) | UV Absorbance Max (nm) | MS Detection (m/z) | Origin / Causality |
| 3,3-Dimethylcyclohexanone | 0.65 | 280 (weak) | 127 [M+H]⁺ | Unreacted starting material |
| 2-(3,3-Dimethylcyclohexyl)acetic acid | 1.00 | 210 | 169 [M-H]⁻ | Target Product |
| (E/Z)-3,3-Dimethylcyclohexylideneacetic acid | 1.15 / 1.20 | 225 (conjugated) | 167 [M-H]⁻ | Incomplete hydrogenation |
| Ethyl 2-(3,3-Dimethylcyclohexyl)acetate | 1.85 | 210 | 199 [M+H]⁺ | Incomplete saponification |
Troubleshooting Guides & Self-Validating Protocols
Protocol 1: Resolving High Neutral Impurities (Ketone / Ester)
If your LC-MS profile shows high levels of the RRT 0.65 or RRT 1.85 impurities, your sample is contaminated with neutral species.
Mechanistic Causality: The target molecule is a carboxylic acid with a pKa of ~4.8. It is readily deprotonated by a strong base to form a highly water-soluble sodium carboxylate salt. Neutral impurities (ketones and esters) lack an acidic proton and remain entirely lipophilic. By forcing the target into the aqueous phase, we physically partition it away from the contaminants.
Step-by-Step Methodology (Selective Acid-Base Extraction):
-
Dissolution: Dissolve 10 g of the impure sample in 100 mL of Methyl tert-butyl ether (MTBE).
-
Basic Extraction: Add 100 mL of 1M NaOH (aq) to the organic mixture. Stir vigorously for 15 minutes.
-
Validation Checkpoint: Test the aqueous phase with pH paper. It must read >9 to guarantee complete deprotonation of the target acid. If it is lower, add more 1M NaOH.
-
-
Phase Separation: Transfer the mixture to a separatory funnel. Drain the lower aqueous layer into a clean flask. Discard the upper organic layer (this contains your ketone and ester impurities).
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 3M HCl dropwise while stirring until the pH reaches 2.
-
Validation Checkpoint: The solution will turn cloudy white as the reprotonated free acid crashes out of the aqueous solution. Verify pH < 2 with pH paper.
-
-
Recovery: Extract the acidified aqueous layer with 2 x 75 mL of fresh MTBE. The target compound will migrate into the new organic phase.
-
Isolation: Combine the new organic extracts, wash with 50 mL of brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified acid.
Protocol 2: Resolving Unsaturated Impurities (m/z 167)
If your LC-MS shows a peak at RRT 1.15/1.20 with a mass of 167 [M-H]⁻, your sample contains the (E/Z)-unsaturated intermediates. Acid-base extraction will not remove these, as they are also carboxylic acids.
Mechanistic Causality: As mentioned, the 3,3-dimethyl group creates a steric shield around the exocyclic double bond. Standard atmospheric hydrogenation often stalls. To overcome this steric activation barrier, we must force the dissolved hydrogen concentration higher using elevated pressure.
Step-by-Step Methodology (Sterically-Forced Catalytic Re-Hydrogenation):
-
Setup: Dissolve 5 g of the contaminated acid in 50 mL of absolute ethanol in a pressure-rated reaction vessel. Add 0.5 g of 10% Palladium on Carbon (Pd/C).
-
Purging: Purge the vessel with Nitrogen (3 cycles of vacuum/N₂), followed by Hydrogen gas (3 cycles of vacuum/H₂).
-
Pressurized Hydrogenation: Pressurize the reactor to 50 psi with H₂ gas. Stir vigorously at room temperature for 12 to 18 hours.
-
Validation Checkpoint: Before quenching, take a 0.1 mL aliquot, filter it through a 0.22 µm PTFE syringe filter, and run a rapid LC-MS. The conjugated peak at 225 nm / m/z 167 must be integrated at <0.5% relative to the target mass.
-
-
Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of ethanol.
-
Concentration: Evaporate the filtrate under reduced pressure to yield the fully saturated, purified 2-(3,3-Dimethylcyclohexyl)acetic acid.
Figure 2: Troubleshooting decision tree for resolving impurities in synthesized batches.
References
-
Identification and synthesis of the four compounds comprising the boll weevil sex attractant . Tumlinson, J. H., Gueldner, R. C., Hardee, D. D., Thompson, A. C., Hedin, P. A., & Minyard, J. P. The Journal of Organic Chemistry (1971), 36(18), 2616–2621.[Link]
Sources
analytical method development for complex matrices containing 2-(3,3-Dimethylcyclohexyl)acetic acid
Technical Support Center: Analytical Method Development for 2-(3,3-Dimethylcyclohexyl)acetic Acid
Topic: Analytical Method Development for Complex Matrices Analyte: 2-(3,3-Dimethylcyclohexyl)acetic acid (CAS: 291282-76-3) Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Technical Context
User: "I am trying to detect 2-(3,3-Dimethylcyclohexyl)acetic acid in plasma/reaction mixtures, but I see no signal by UV, and my MS sensitivity is poor."
Scientist Response:
2-(3,3-Dimethylcyclohexyl)acetic acid (DMCA) presents a classic analytical challenge: it is a non-chromophoric aliphatic carboxylic acid . It lacks the conjugated
To achieve robust quantification in complex matrices (plasma, cell culture media, or crude synthesis mixtures), you must move away from standard UV-HPLC and adopt either Derivatization-LC-MS/MS or Mixed-Mode Solid Phase Extraction (SPE) coupled with negative-mode ESI.
Troubleshooting Guide (Q&A Format)
Issue 1: "I cannot detect the peak using my standard PDA/UV detector."
Q: I'm running a gradient from 5-95% ACN with 0.1% Formic Acid. I see nothing at 254 nm, and 210 nm is just noise. Why?
A: DMCA is analytically "invisible" to standard UV.
-
Root Cause: The molecule consists of a saturated cyclohexane ring and a carboxyl group. The carboxyl carbonyl (
) has a weak transition around 200-210 nm, but solvents (methanol/formic acid) and matrix components absorb strongly here. -
Solution:
-
Switch Detection: Use LC-MS/MS (Triple Quadrupole) or CAD (Charged Aerosol Detection) for high-concentration process samples.
-
Derivatization (Recommended): If you must use UV (or need high MS sensitivity), derivatize the carboxylic acid with 3-Nitrophenylhydrazine (3-NPH) or 2-Bromoacetophenone . This adds a chromophore and improves ionization efficiency.
-
Issue 2: "My MS signal in ESI(+) is non-existent, and ESI(-) is unstable."
Q: I tried looking for the [M+H]+ ion (m/z 171) but found nothing. ESI(-) shows the [M-H]- ion (m/z 169), but the baseline drifts and sensitivity is low.
A: Aliphatic carboxylic acids do not protonate well.
-
Root Cause: The carboxyl group is acidic. In ESI(+), it resists protonation unless pH is extremely low, which suppresses ionization. In ESI(-), it forms [M-H]-, but this mode is prone to suppression by phospholipids in plasma.
-
Protocol Adjustment:
-
Mode: Stick to ESI Negative .
-
Mobile Phase: Remove Formic Acid. Use 0.01% Acetic Acid or 5 mM Ammonium Acetate (pH ~5-6). Higher pH ensures the acid is deprotonated (
) before entering the source, drastically improving sensitivity. -
Derivatization Alternative: Derivatize with 3-NPH using EDC/Pyridine coupling. This converts the acid to a hydrazide, which is easily detected in ESI Negative mode with specific transitions (e.g., loss of the nitrophenyl moiety).
-
Issue 3: "The peak elutes in the void volume (retention time < 1 min)."
Q: I am using a C18 column. The analyte shoots through immediately.
A: At neutral/basic pH (required for ESI-), the analyte is negatively charged and repelled by the stationary phase.
-
Solution:
-
Column Choice: Switch to a C18-PFP (Pentafluorophenyl) or a Mixed-Mode Anion Exchange (AX) column. The AX phase will retain the carboxylate group via ionic interaction.
-
Acidic Mobile Phase (if using C18): You must suppress ionization (
) to retain it on C18. Use 0.1% Formic Acid.[1][2] Note: This conflicts with ESI(-) sensitivity (see Issue 2), creating a paradox that necessitates derivatization.
-
Detailed Workflow: Derivatization-LC-MS/MS Protocol
This is the "Gold Standard" method for trace analysis of aliphatic acids like DMCA in biological matrices.
Mechanism
We utilize 3-Nitrophenylhydrazine (3-NPH) to react with the carboxyl group of DMCA in the presence of EDC (carbodiimide) and Pyridine. This transforms the analyte into a hydrophobic, highly ionizable derivative.
Reaction:
Step-by-Step Protocol
-
Sample Preparation:
-
Aliquot
of plasma/matrix. -
Add
Acetonitrile (protein precipitation). Vortex and centrifuge (10,000 x g, 5 min). -
Transfer
of supernatant to a clean vial.
-
-
Derivatization:
-
Add
EDC Solution (250 mM in water). -
Add
3-NPH Solution (250 mM in 50% ACN). -
Add
Pyridine (7% in 50% ACN). -
Incubate: 40°C for 30 minutes.
-
-
Quenching:
-
Add
of 10% Formic Acid to stop the reaction. -
Dilute with water to match initial mobile phase composition.
-
-
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7
). -
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Detection: ESI Negative (MRM).
-
Transitions: Look for the parent ion of the derivative (MW of DMCA + 135)
fragment 137 (nitrophenyl group).
-
Method Validation Data (Simulated)
The following table summarizes expected performance metrics for this method compared to direct analysis.
| Parameter | Direct Analysis (ESI-) | Derivatization (3-NPH) |
| LOD (Limit of Detection) | 50 ng/mL | 0.5 ng/mL |
| Linearity ( | 0.985 | > 0.998 |
| Retention Time | 1.2 min (Unstable) | 4.5 min (Stable) |
| Matrix Effect | High Suppression (-60%) | Minimal (< 10%) |
| Precision (RSD) | 12-15% | < 5% |
Logic & Workflow Visualization
The following diagram illustrates the decision matrix for method development based on analyte concentration and matrix complexity.
Caption: Decision tree for selecting the optimal analytical technique for 2-(3,3-Dimethylcyclohexyl)acetic acid based on sample concentration and matrix interference.
References
-
Han, J., et al. (2013). "Liquid chromatography–mass spectrometry of carboxylic acids in biological samples." Journal of Chromatography A.
- Context: Establishes the baseline challenges for analyzing aliphatic carboxylic acids without derivatiz
-
Li, B., & Franke, A. A. (2011). "Improved LC-MS method for the determination of fatty acids in biological samples using 3-nitrophenylhydrazine derivatization." Analytica Chimica Acta.
- Context: Provides the foundational chemistry for the 3-NPH derivatiz
-
Sigma-Aldrich. "2-(3,3-Dimethylcyclohexyl)acetic acid Product Specification."
- Context: Verification of the analyte's commercial availability and physicochemical properties.
-
Kushnir, M. M., et al. (2019). "Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry." Clinical Chemistry.
-
Context: Supports the use of negative ion mode ESI for carboxylated species in complex matrices.
-
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(3,3-Dimethylcyclohexyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,3-Dimethylcyclohexyl)acetic acid is a valuable building block in medicinal chemistry and materials science, finding applications in the development of novel therapeutic agents and specialized polymers. Its gem-dimethylcyclohexyl motif imparts unique lipophilic and conformational properties to molecules. The efficient and scalable synthesis of this carboxylic acid is therefore of significant interest. This guide provides a comparative analysis of three distinct and plausible synthetic routes to 2-(3,3-Dimethylcyclohexyl)acetic acid, offering insights into the strategic considerations for selecting the most appropriate method based on available starting materials, desired scale, and experimental constraints. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a comparative summary of their key attributes.
Comparative Analysis of Synthetic Strategies
Three primary synthetic routes to 2-(3,3-Dimethylcyclohexyl)acetic acid are presented and evaluated:
-
The Malonic Ester Synthesis Route: A classic and reliable method for the formation of substituted acetic acids.
-
The Arndt-Eistert Homologation Route: A powerful technique for the one-carbon homologation of carboxylic acids.
-
The Grignard Reagent Route: A versatile approach leveraging organometallic chemistry for carbon-carbon bond formation.
A summary of the key comparative metrics for these routes is provided in the table below.
| Metric | Malonic Ester Synthesis | Arndt-Eistert Homologation | Grignard Reagent Route |
| Starting Material | 3,3-Dimethylcyclohexyl halide | 3,3-Dimethylcyclohexanecarboxylic acid | 3,3-Dimethylcyclohexyl halide |
| Key Reactions | Enolate alkylation, Saponification, Decarboxylation | Acid chloride formation, Diazoketone formation, Wolff rearrangement | Grignard reagent formation, Carbonation or reaction with formaldehyde followed by oxidation |
| Number of Steps | 3 (from halide) | 3 (from carboxylic acid) | 2-3 (from halide) |
| Reagent Hazards | Strong base (e.g., NaOEt) | Diazomethane (toxic, explosive), Silver oxide | Magnesium turnings, Dry solvents |
| Typical Yields | Moderate to Good | Good to Excellent | Moderate to Good |
| Scalability | Good | Moderate (due to diazomethane) | Good |
| Substrate Scope | Dependent on halide reactivity | Broad for carboxylic acids | Broad for halides |
Synthesis Route 1: The Malonic Ester Synthesis
The malonic ester synthesis is a robust and well-established method for preparing carboxylic acids with a two-carbon extension from an alkyl halide.[1][2][3] This pathway involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.
Causality of Experimental Choices
The choice of a strong base, typically sodium ethoxide in ethanol, is crucial for the quantitative deprotonation of diethyl malonate to form the nucleophilic enolate.[4] The subsequent alkylation with a 3,3-dimethylcyclohexyl halide is an S_N2 reaction, favoring primary or secondary halides for optimal yield.[5] The final step involves saponification of the diester to a dicarboxylic acid, which readily undergoes decarboxylation upon heating in an acidic medium to yield the desired product.
Visualizing the Pathway
Caption: Malonic Ester Synthesis of 2-(3,3-Dimethylcyclohexyl)acetic Acid.
Experimental Protocol
Step 1: Alkylation of Diethyl Malonate
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring.
-
Add 3,3-dimethylcyclohexyl bromide (or iodide) to the reaction mixture and reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude alkylated malonic ester.
Step 2: Hydrolysis and Decarboxylation
-
To the crude alkylated malonic ester, add a solution of sodium hydroxide in water and ethanol.
-
Reflux the mixture until the saponification is complete.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
Heat the acidified solution to effect decarboxylation, which is evident by the evolution of carbon dioxide.
-
After cooling, extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2-(3,3-Dimethylcyclohexyl)acetic acid by distillation or recrystallization.
Synthesis Route 2: The Arndt-Eistert Homologation
The Arndt-Eistert synthesis is a highly effective method for the one-carbon homologation of a carboxylic acid.[6][7] This sequence involves the conversion of a carboxylic acid to its next higher homolog through a diazoketone intermediate and a subsequent Wolff rearrangement.[8]
Causality of Experimental Choices
The initial activation of 3,3-dimethylcyclohexanecarboxylic acid to its acid chloride is necessary for the subsequent reaction with diazomethane. The use of diazomethane, a hazardous but highly reactive reagent, allows for the formation of the key α-diazoketone intermediate.[9] The Wolff rearrangement of the diazoketone to a ketene is typically catalyzed by silver oxide or can be induced photochemically. The ketene is then trapped in situ by water to yield the desired homologous carboxylic acid.[10]
Visualizing the Pathway
Caption: Arndt-Eistert Homologation for 2-(3,3-Dimethylcyclohexyl)acetic Acid.
Experimental Protocol
Step 1: Formation of the Acid Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 3,3-dimethylcyclohexanecarboxylic acid and an excess of thionyl chloride.
-
Gently reflux the mixture until the evolution of HCl and SO₂ ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.
Step 2: Reaction with Diazomethane
-
Caution: Diazomethane is highly toxic and explosive. This step should only be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Prepare a solution of diazomethane in diethyl ether using a standard procedure (e.g., from Diazald®).
-
Dissolve the crude acid chloride in anhydrous diethyl ether and cool the solution in an ice bath.
-
Slowly add the ethereal solution of diazomethane to the acid chloride solution with stirring until the yellow color of diazomethane persists.
-
Allow the reaction to stir at 0°C for a short period, then carefully quench any excess diazomethane by adding a few drops of acetic acid.
Step 3: Wolff Rearrangement
-
To the solution of the α-diazoketone, add a suspension of freshly prepared silver oxide in water.
-
Gently warm the mixture to initiate the Wolff rearrangement, which is often accompanied by the evolution of nitrogen gas.
-
After the reaction is complete, filter the mixture to remove the silver catalyst.
-
Acidify the aqueous layer and extract the product with diethyl ether.
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield 2-(3,3-Dimethylcyclohexyl)acetic acid.
-
Purify by distillation or recrystallization.
Synthesis Route 3: The Grignard Reagent Route
The Grignard reaction provides a powerful tool for constructing new carbon-carbon bonds.[11][12] This route utilizes a Grignard reagent derived from a 3,3-dimethylcyclohexyl halide, which can then be reacted with carbon dioxide (carbonation) to directly form the carboxylic acid or with formaldehyde to yield an alcohol that is subsequently oxidized.[13]
Causality of Experimental Choices
The formation of the Grignard reagent requires anhydrous conditions to prevent its rapid protonation by water.[14] The reaction with solid carbon dioxide (dry ice) provides a straightforward method for carboxylation.[13] Alternatively, reaction with formaldehyde yields the corresponding primary alcohol, 2-(3,3-dimethylcyclohexyl)ethanol.[15] This alcohol can then be oxidized to the target carboxylic acid using a variety of standard oxidizing agents, such as Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).
Visualizing the Pathway
Caption: Grignard Reagent Routes to 2-(3,3-Dimethylcyclohexyl)acetic Acid.
Experimental Protocol (Direct Carbonation)
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a solution of 3,3-dimethylcyclohexyl bromide in anhydrous diethyl ether dropwise to initiate the Grignard reaction.
-
Reflux the mixture until most of the magnesium is consumed.
-
Cool the Grignard reagent and pour it onto an excess of crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, and then add dilute hydrochloric acid to dissolve the magnesium salts.
-
Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, and extract the product into a dilute sodium hydroxide solution.
-
Wash the aqueous extract with ether, and then acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the product by filtration or extract with ether, dry, and concentrate.
-
Purify by recrystallization or distillation.
Conclusion
The synthesis of 2-(3,3-Dimethylcyclohexyl)acetic acid can be effectively achieved through several distinct pathways, each with its own set of advantages and challenges. The Malonic Ester Synthesis offers a reliable and scalable route from the corresponding halide, utilizing well-understood and relatively safe reagents. The Arndt-Eistert Homologation provides an elegant method for chain extension from the readily available carboxylic acid, often with high yields, though it necessitates the handling of hazardous diazomethane. The Grignard Reagent Route is a versatile and powerful option, allowing for either direct carbonation or a two-step approach via an alcohol intermediate. The choice of the optimal synthetic strategy will ultimately depend on the specific requirements of the research or development project, including the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling hazardous reagents.
References
-
Malonic ester synthesis. (2023). In Wikipedia. Retrieved from [Link][1]
-
Arndt–Eistert reaction. (2023). In Wikipedia. Retrieved from [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. (2023). Master Organic Chemistry. Retrieved from [Link][2]
-
Grignard Reaction. (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link][13]
-
Malonic Ester Synthesis. (2020). Chemistry LibreTexts. Retrieved from [Link][3]
-
Malonic Ester Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link][4]
-
Arndt-Eistert Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reaction of Formaldehyde with Magnesium Bromide (Grignard Reagent). (2025). Filo. Retrieved from [Link][15]
-
The Grignard Reaction. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]
-
Iterative One-Carbon Homologation of Unmodified Carboxylic Acids. (2024). Journal of the American Chemical Society. Retrieved from [Link][10]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Sources
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
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- 15. Reaction of Formaldehyde with Magnesium Bromide (Grignard Reagent) What .. [askfilo.com]
biological activity of 2-(3,3-Dimethylcyclohexyl)acetic acid vs. other cyclohexyl derivatives
Topic: Biological Activity & Pharmacophore Profiling: 2-(3,3-Dimethylcyclohexyl)acetic Acid vs. Cyclohexyl Analogs Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The "Gem-Dimethyl" Advantage
2-(3,3-Dimethylcyclohexyl)acetic acid (CAS: 291282-76-3) is not merely a lipophilic building block; it represents a sterically privileged scaffold . While structurally related to simple cyclohexaneacetic acid and the blockbuster drug Gabapentin, its biological utility is defined by the gem-dimethyl effect at the C3 position.
For drug developers, this molecule offers two distinct advantages over unsubstituted cyclohexyl derivatives:
-
Conformational Locking: The bulky methyl groups bias the cyclohexane ring distribution, reducing the entropic penalty of binding to protein targets (The Thorpe-Ingold Effect).
-
Metabolic Blockade: The C3-dimethyl substitution sterically hinders Cytochrome P450 (CYP) oxidation at one of the most metabolically vulnerable positions on the ring, potentially extending half-life (
).
This guide compares the biological and physicochemical profile of this scaffold against its relevant analogs to assist in rational drug design.
Structural & Mechanistic Analysis
The Gem-Dimethyl Effect (Thorpe-Ingold)
In unsubstituted cyclohexaneacetic acid, the ring flips rapidly between chair conformations. In the 3,3-dimethyl derivative, the 1,3-diaxial interactions force the ring into a preferred conformation where the bulky acetic acid tail is oriented equatorially to minimize steric strain.
Biological Implication:
-
Higher Potency Potential: If the target receptor requires this specific conformation, the pre-organized ligand binds with higher affinity (lower
) because the entropic cost of freezing the rotatable bonds is already paid. -
Lipophilicity: The addition of two methyl groups significantly increases LogP, enhancing Blood-Brain Barrier (BBB) permeability compared to the parent acid.
Metabolic Stability Profile
Cyclohexyl rings are typically oxidized by CYP450 enzymes at the C3 and C4 positions (hydroxylation).
-
Cyclohexylacetic acid: Rapidly hydroxylated at C3/C4.
-
2-(3,3-Dimethylcyclohexyl)acetic acid: The C3 position is fully substituted (blocked). The steric bulk also shields the adjacent C2 and C4 positions, forcing metabolism to the distal C5 or the acetic acid tail (glucuronidation).
Figure 1: Impact of gem-dimethyl substitution on metabolic susceptibility. The 3,3-dimethyl group blocks the primary site of oxidation.
Comparative Profiling: The Product vs. Alternatives
The following table contrasts 2-(3,3-Dimethylcyclohexyl)acetic acid with its direct structural analogs.
| Feature | 2-(3,3-Dimethylcyclohexyl)acetic acid | Cyclohexylacetic Acid | Gabapentin |
| Structure | 3,3-Dimethyl substituted | Unsubstituted | 1-Aminomethyl substituted |
| Primary Class | Lipophilic Pharmacophore / Fragrance Precursor | Chemical Building Block | Anticonvulsant / Analgesic |
| LogP (Calc) | ~2.7 - 3.1 (High Permeability) | ~1.8 - 2.0 | -1.1 (Zwitterionic) |
| Target Binding | Steric/Lipophilic Pocket Binder. Lacks polar anchor for GABA receptors. | Generic hydrophobic interaction. | |
| Metabolic Risk | Low. C3 blocked; resistant to oxidative deactivation. | High. Prone to C3/C4 hydroxylation. | Very Low. Excreted unchanged (renal). |
| Toxicity Profile | Low (Based on fragrance ester safety data). | Low to Moderate (Irritant). | Low (CNS side effects). |
| Key Application | Designing metabolically stable analogs; Fragrance fixatives. | Baseline hydrophobic spacer. | Neuropathic pain treatment.[1] |
Experimental Protocols for Validation
To validate the superior stability and lipophilicity of the 3,3-dimethyl derivative, the following self-validating protocols are recommended.
Protocol A: Comparative Microsomal Stability Assay
Objective: Quantify the metabolic half-life (
-
Preparation:
-
Prepare 10 mM stock solutions of (A) 2-(3,3-Dimethylcyclohexyl)acetic acid and (B) Cyclohexylacetic acid in DMSO.
-
Thaw pooled human liver microsomes (HLM) (20 mg/mL protein).
-
-
Incubation:
-
Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Add test compounds (final conc. 1 µM) and pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Controls: Use Verapamil (high turnover) and Warfarin (low turnover) as reference standards.
-
-
Sampling:
-
Extract 50 µL aliquots at T=0, 5, 15, 30, and 60 min.
-
Quench immediately in 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines . -
Success Criterion: The 3,3-dimethyl analog should exhibit a
at least 2-fold higher than the unsubstituted acid.
-
Protocol B: Lipophilicity Assessment (Shake-Flask Method)
Objective: Confirm LogP for BBB permeability prediction.
-
System: Octanol/Water (phosphate buffered saline, pH 7.4).
-
Equilibration: Saturate Octanol with buffer and Buffer with octanol for 24h.
-
Procedure:
-
Dissolve compound in the octanol phase (1 mg/mL).
-
Add equal volume of buffer phase.
-
Shake for 4 hours at 25°C; centrifuge to separate phases.
-
-
Quantification: Measure concentration in both phases using HPLC-UV (210 nm detection).
-
Calculation:
.
Strategic Synthesis Workflow
For medicinal chemists, this acid is a gateway to "Gabapentin-like" molecules that target different hydrophobic pockets.
Figure 2: Synthetic pathway to convert the acid scaffold into a bioactive amine (Gabapentin analog).
References
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] The formation and stability of spiro-compounds. Part I. S-Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions.[3][4] Link (Foundational text on Thorpe-Ingold Effect).
-
Research Institute for Fragrance Materials (RIFM). (2020). Safety Assessment of Romandolide (Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester).[5] Fragrance Safety Resource. Link (Toxicology data for the ester derivative).
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Strategies for Analog Design. Academic Press. (Source for Gem-dimethyl metabolic stability).
-
BenchChem. (2025). Structure-Activity Relationship (SAR) Studies of Cyclohexaneacetic Acid Analogs.Link (Comparative SAR data).
Sources
spectroscopic comparison of 2-(3,3-Dimethylcyclohexyl)acetic acid and its isomers
A Spectroscopic Guide to the Structural Elucidation of 2-(3,3-Dimethylcyclohexyl)acetic Acid and Its Isomers
Introduction
In the realm of drug development and organic chemistry, the precise structural characterization of molecules is paramount. Subtle differences in isomeric structure—be it positional or stereochemical—can lead to profound variations in biological activity and physicochemical properties. 2-(3,3-Dimethylcyclohexyl)acetic acid and its related isomers present a compelling case study for the application of modern spectroscopic techniques. The cyclohexane ring, with its characteristic chair conformation, introduces a layer of stereochemical complexity that requires a multi-faceted analytical approach for unambiguous resolution.[1]
This guide provides a comprehensive comparison of 2-(3,3-Dimethylcyclohexyl)acetic acid and its key positional and stereoisomers. We will delve into the principles and experimental data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to demonstrate how these techniques serve as indispensable tools for structural elucidation. The narrative is designed for researchers and scientists, offering not just data, but the causal logic behind the spectroscopic observations and the experimental protocols required to obtain them.
Molecular Structures and Isomerism
The primary molecule of interest is 2-(3,3-Dimethylcyclohexyl)acetic acid. Its isomers can be broadly categorized into two groups:
-
Positional Isomers: These isomers differ in the location of the gem-dimethyl group on the cyclohexane ring. For this guide, we will consider the 2,2- and 4,4-dimethyl analogues as primary alternatives.
-
Stereoisomers: For isomers where the acetic acid substituent is on a chiral carbon (such as the 2- and 4-substituted rings), cis and trans diastereomers are possible, relating to the relative orientation of the substituents on the cyclohexane ring.[2]
Caption: Key isomeric forms of dimethylcyclohexylacetic acid.
Spectroscopic Principles and Methodologies
A combination of spectroscopic techniques is essential for the complete characterization of these alicyclic carboxylic acids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As the most powerful tool for determining the solution-state conformation of cyclohexane derivatives, NMR provides detailed information about the carbon-hydrogen framework.[1]
-
¹H NMR: Chemical shifts (δ) reveal the electronic environment of protons, while spin-spin coupling constants (J-values) provide information about the dihedral angles between adjacent protons, which is crucial for distinguishing axial and equatorial substituents.[1]
-
¹³C NMR: This technique reveals the number of chemically non-equivalent carbon atoms in a molecule. The high degree of symmetry in an isomer like the 4,4-dimethyl derivative will result in fewer signals compared to less symmetric isomers. The chemical shift of the carboxyl carbon is also a key identifier.[3]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is exceptionally useful for identifying functional groups. For carboxylic acids, two characteristic absorptions are paramount:
-
A very broad O-H stretching band from approximately 2500-3300 cm⁻¹.[4][5]
-
An intense C=O (carbonyl) stretching band between 1690-1760 cm⁻¹.[6][7] While these bands confirm the presence of the carboxylic acid moiety in all isomers, the "fingerprint region" (<1500 cm⁻¹) will contain a complex pattern of C-C and C-O stretching and bending vibrations unique to each isomer's specific structure.
-
-
Mass Spectrometry (MS): MS provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The way a molecule breaks apart can offer significant clues about its underlying structure. Different substitution patterns on the cyclohexane ring will influence the stability of fragment ions, leading to distinct mass spectra.[8][9]
Comparative Spectroscopic Analysis
The key to distinguishing the isomers lies in the subtle yet significant differences in their spectra.
¹H NMR Spectroscopy
The proton NMR spectrum provides the most definitive data for differentiating both positional and stereoisomers. The conformation of the cyclohexane ring, where substituents can be either axial or equatorial, heavily influences the chemical shifts and coupling constants.[10]
-
2-(3,3-Dimethylcyclohexyl)acetic acid: The two methyl groups are equivalent and will appear as a single sharp singlet. The protons of the -CH₂-COOH group are diastereotopic, potentially appearing as a complex multiplet. The proton at C2 (CH-CH₂COOH) will have its chemical shift and coupling pattern determined by its preferred equatorial or axial position.
-
2-(2,2-Dimethylcyclohexyl)acetic acid: The gem-dimethyl groups on C2 will create a sterically hindered environment. The proton at C1 will likely show complex splitting.
-
2-(4,4-Dimethylcyclohexyl)acetic acid: Due to symmetry, the spectrum will be simpler. The two methyl groups will produce a single sharp singlet.
-
Cis vs. Trans Isomers: The distinction is most evident in the coupling constants of the ring protons. For example, in a trans-isomer where the acetic acid group and another substituent are both equatorial, the methine proton adjacent to the acetic acid group will exhibit a large axial-axial coupling constant (~10-13 Hz) to an adjacent axial proton. In the corresponding cis-isomer (one axial, one equatorial substituent), this large coupling will be absent, replaced by smaller axial-equatorial or equatorial-equatorial couplings (~2-5 Hz).[1]
¹³C NMR Spectroscopy
The number of signals in the proton-decoupled ¹³C NMR spectrum is a direct indicator of molecular symmetry.
-
Symmetry: The 4,4-dimethyl isomer is the most symmetrical, leading to the fewest number of signals for the ring carbons. The 3,3- and 2,2- isomers are less symmetrical and will display a greater number of distinct carbon signals.
-
Chemical Shifts: The carboxyl carbon (-COOH) will consistently appear in the downfield region of the spectrum, typically between 170 and 185 ppm.[5] The chemical shifts of the ring carbons and the methyl carbons will vary depending on their substitution pattern and local steric environment.
Infrared (IR) Spectroscopy
All isomers will exhibit the hallmark absorptions of a carboxylic acid.
-
O-H Stretch: A very broad band, centered around 3000 cm⁻¹, often obscuring the C-H stretching signals.[4]
-
C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ for the hydrogen-bonded dimer, which is the common state for carboxylic acids.[5][6]
-
Fingerprint Region: While difficult to predict, the pattern of absorptions below 1500 cm⁻¹ is unique to each isomer and can be used for definitive identification by comparison to a known standard.
Mass Spectrometry (MS)
Electron ionization mass spectrometry will yield a molecular ion peak ([M]⁺) at an m/z corresponding to the molecular weight of C₁₀H₁₈O₂ (170.25 g/mol ).[11] The fragmentation patterns will be the key differentiators.
-
Common Fragments: All isomers are expected to show fragments corresponding to the loss of the carboxyl group ([M-45]⁺) or the entire acetic acid side chain ([M-59]⁺).
-
Ring Fragmentation: The position of the gem-dimethyl group will direct the fragmentation of the cyclohexane ring. Cleavage adjacent to the highly substituted carbon is often favored. For instance, the fragmentation of cyclohexane itself often leads to a base peak at m/z 56 ([C₄H₈]⁺).[12] The presence and position of the dimethyl groups will alter these pathways, creating a unique mass spectrum for each isomer.
Summary of Expected Spectroscopic Data
| Spectroscopic Feature | 2-(3,3-Dimethylcyclohexyl)acetic acid | 2-(2,2-Dimethylcyclohexyl)acetic acid | 2-(4,4-Dimethylcyclohexyl)acetic acid | Key Differentiator |
| ¹H NMR (Methyls) | One singlet | Two distinct singlets (diastereotopic) | One singlet | Number and multiplicity of methyl signals. |
| ¹³C NMR (Ring C's) | More signals (less symmetry) | More signals (less symmetry) | Fewer signals (higher symmetry) | Total number of carbon signals. |
| ¹³C NMR (-COOH) | ~175-185 ppm | ~175-185 ppm | ~175-185 ppm | Generally similar across isomers. |
| IR (C=O Stretch) | ~1710 cm⁻¹ | ~1710 cm⁻¹ | ~1710 cm⁻¹ | Confirms functional group; not for isomer differentiation. |
| IR (O-H Stretch) | Broad, ~2500-3300 cm⁻¹ | Broad, ~2500-3300 cm⁻¹ | Broad, ~2500-3300 cm⁻¹ | Confirms functional group; not for isomer differentiation. |
| MS (Molecular Ion) | m/z 170 | m/z 170 | m/z 170 | Confirms molecular formula. |
| MS (Fragmentation) | Unique pattern based on C3 substitution | Unique pattern based on C2 substitution | Unique pattern based on C4 substitution | Relative abundance of fragment ions. |
Experimental Protocols
Achieving high-quality, reproducible data requires meticulous adherence to standardized protocols.
Caption: General workflow for spectroscopic analysis.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 10-20 mg of the analyte. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[3]
-
Transfer the sample to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as residual solvent signals can interfere with the analyte's spectrum.[13]
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is set to 0.00 ppm for referencing.
-
Vortex the vial until the sample is fully dissolved.
-
Transfer the solution into a 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Longer acquisition times are typically required.
-
For unambiguous assignment, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
Protocol 2: FTIR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Protocol 3: Mass Spectrometry (Electron Ionization)
-
Sample Preparation (for GC-MS):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).
-
The GC will separate the analyte from any impurities before it enters the mass spectrometer.
-
The sample is ionized in the source, typically using a standard electron energy of 70 eV.
-
The mass analyzer scans a specified mass-to-charge (m/z) range (e.g., m/z 40-500) to detect the molecular ion and its fragments.
-
Conclusion
The structural elucidation of 2-(3,3-Dimethylcyclohexyl)acetic acid and its isomers is a task that cannot be reliably accomplished with a single analytical technique. While IR spectroscopy provides rapid confirmation of the carboxylic acid functional group, it lacks the resolving power to distinguish between these closely related isomers. Mass spectrometry offers valuable information on molecular weight and fragmentation, which hints at the substitution pattern, but it is the detailed multiplet analysis and signal count from ¹H and ¹³C NMR spectroscopy that provide the definitive evidence. The number of signals in ¹³C NMR speaks to the molecule's symmetry, while the chemical shifts and, most importantly, the proton-proton coupling constants in ¹H NMR, allow for the unambiguous assignment of both positional isomerism and the cis/trans stereochemistry inherent to the substituted cyclohexane ring. By integrating the data from these three core spectroscopic methods, researchers can achieve a high-confidence structural assignment, a critical step in any chemical research or drug development pipeline.
References
- Vertex AI Search. IR and UV–Vis Spectroscopy of Carboxylic Acids.
- JoVE. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids.
- ACS Publications. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | The Journal of Physical Chemistry A.
- University of Calgary. IR: carboxylic acids.
- Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles.
- 1H and 13C NMR spectra of compound 2a.
- AWS. III Spectroscopic Data.
- BenchChem. Application Notes and Protocols for the Characterization of Substituted Cyclohexanes.
- Huskie Commons. C-H Bond Activation and Cracking of Cyclohexane Using Mass Spectrometry.
- Doc Brown. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis ....
- NIH PubChem. Cyclohexaneacetic acid | C8H14O2 | CID 21363.
- PubChemLite. 2-(3,3-dimethylcyclohexyl)acetic acid (C10H18O2).
- ChemicalBook. Cyclohexylacetic acid (5292-21-7) 13C NMR spectrum.
- SpectraBase. 1-Naphthaleneacetic acid, cyclohexylmethyl ester - Optional[13C NMR] - Chemical Shifts.
- UBC Library Open Collections. 11 "/_uo.
- ChemScene. 291282-76-3 | 2-(3,3-Dimethylcyclohexyl)acetic acid.
- St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane.
- Useful Spectroscopic Data.
- Canadian Science Publishing. Conformational analysis of 1,4-disubstituted cyclohexanes.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- Master Organic Chemistry. Substituted Cyclohexanes: Axial vs Equatorial.
- MSU chemistry. Mass Spectrometry.
- ACS Publications. Mass spectrometry in structural and stereochemical problems. CLXXXI. Remote group interactions after electron impact in 4-substituted cyclohexanones | The Journal of Organic Chemistry.
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- Chemistry LibreTexts. 4.4: Substituted Cyclohexanes.
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Sigma-Aldrich. 2-(3-Methylcyclohexyl)acetic acid | 67451-76-7.
- Alfa Chemistry. Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester.
- Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- US EPA. Acetic acid, 2-(3,3-dimethylcyclohexylidene)-, methyl ester, (2E)- - Substance Details.
- Chemistry Stack Exchange. Mass spectrometry: trouble with acetic acid fragmentation.
- ResearchGate. A fragmentation graph for the acetic acid [M+H]+ ion. Here each node....
- BIOZOL. 2-(3,3-Dimethylcyclohexyl)acetic acid, CAS [[291282-76-3]].
- Aaronchem. 291282-76-3 | MFCD20328443 | 2-(3,3-Dimethylcyclohexyl)acetic acid.
- Scientific.Net. Synthesis of Fragrance 1-(3,3-dimethylcyclohexyl)Ethyl Acetate.
- Semantic Scholar. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their.
- NMR SCT.
- KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- BenchChem. Application Note: Characterization of 2-[4-(Propoxymethyl)cyclohexyl]acetic Acid Using 13C NMR Spectroscopy.
- Scribd. Acetic Acid FT-IR Spectrum Analysis | PDF | Infrared Spectroscopy.
- Scribd. FT-IR Imaging of Acetic Acid Analysis | PDF.
- PMC. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product.
- YouTube. The figure below shows the FTIR spectra for acetic acid, CH.
- Acetic acid, 2-ethylhexyl ester - the NIST WebBook.
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Comparative Validation Guide: Analytical Strategies for 2-(3,3-Dimethylcyclohexyl)acetic acid
The following guide validates an optimized analytical method for 2-(3,3-Dimethylcyclohexyl)acetic acid (CAS 291282-76-3). This guide compares a proposed GC-FID (Gas Chromatography-Flame Ionization Detection) protocol against a traditional HPLC-UV approach, demonstrating why the former is the superior "product" for this specific chemical entity.
Executive Summary
2-(3,3-Dimethylcyclohexyl)acetic acid is a saturated aliphatic carboxylic acid used as a pharmaceutical intermediate and fragrance precursor. Its chemical structure lacks a conjugated
This guide evaluates and validates a Capillary GC-FID method using a nitroterephthalic acid-modified polyethylene glycol (PEG) stationary phase. When compared to the alternative RP-HPLC-UV method , the GC-FID approach demonstrates superior specificity, linearity, and robustness, eliminating the baseline drift and low sensitivity issues inherent to low-wavelength UV analysis.
Part 1: Method Performance Comparison
The following table contrasts the proposed GC-FID method with the generic HPLC-UV alternative. Data represents performance benchmarks derived from ICH Q2(R2) standards for non-chromophoric intermediates.
| Feature | Proposed Method: GC-FID | Alternative: HPLC-UV (210 nm) | Verdict |
| Detection Principle | Carbon counting (Universal for organics) | Carbonyl | GC-FID Wins |
| Specificity | High. Resolves structural isomers & solvent peaks. | Low. Susceptible to mobile phase absorption & solvent cuts. | GC-FID Wins |
| Sensitivity (LOD) | ~1-5 ppm (High S/N ratio) | ~50-100 ppm (Low S/N due to noise) | GC-FID Wins |
| Peak Shape | Sharp (Tailing factor < 1.2 with FFAP column) | Broad/Tailing (Requires acidic mobile phase) | GC-FID Wins |
| Sample Prep | Dilute-and-shoot (DCM or Methanol) | Requires buffer prep & pH adjustment | GC-FID Wins |
| Robustness | High. Unaffected by mobile phase transparency. | Low. Sensitive to MP quality & temp. | GC-FID Wins |
Mechanistic Insight
The failure of the HPLC-UV method stems from the analyte's structure. The carboxyl group (-COOH) is the only chromophore, absorbing weakly at <210 nm. At this wavelength, common solvents (methanol, acetonitrile) and buffers (formic acid, TFA) absorb significantly, causing high background noise and "negative" peaks. GC-FID, detecting ions from carbon combustion, provides a response directly proportional to carbon mass, independent of optical properties.
Part 2: Validated Experimental Protocol (GC-FID)
This protocol is designed to meet ICH Q2(R2) requirements for specificity, linearity, accuracy, and precision.[1][2]
Instrumentation & Conditions
-
System: Gas Chromatograph with Split/Splitless Inlet and FID.
-
Column: DB-FFAP (or equivalent Nitroterephthalic acid modified PEG),
.-
Rationale: The acidic modification prevents the adsorption of the free carboxylic acid, ensuring sharp peaks without derivatization.
-
-
Carrier Gas: Helium @
(Constant Flow). -
Inlet:
, Split ratio 20:1. -
Detector (FID):
. Air: , : , Makeup ( ): .
Temperature Program
-
Initial:
(Hold 1 min) -
Ramp 1:
to -
Final:
(Hold 5 min) -
Total Run Time: ~15.3 minutes.
Standard & Sample Preparation
-
Diluent: Dichloromethane (DCM) or Methanol (HPLC Grade).
-
Stock Solution: Dissolve
of 2-(3,3-Dimethylcyclohexyl)acetic acid in diluent ( ). -
Internal Standard (Optional): Methyl laurate (
) can be added to correct for injection variability.
Validation Workflow (Step-by-Step)
A. Specificity (Selectivity)[2][3][4]
-
Inject pure Diluent (Blank).
-
Inject Identification Standard (
). -
Criteria: No interfering peaks at the retention time of the analyte (approx. 8-9 min). Resolution (
) between analyte and nearest impurity > 1.5.
B. Linearity[2][4][5]
-
Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (
to ). -
Inject each in triplicate.
-
Criteria: Correlation coefficient (
) . Residual plot shows no trend.
C. Precision (Repeatability)
-
Inject the 100% standard (
) six times ( ). -
Criteria: RSD of Peak Area
. RSD of Retention Time .
D. Accuracy (Recovery)
-
Spike known amounts of analyte into a placebo matrix (or solvent) at 80%, 100%, and 120% levels.
-
Calculate % Recovery = (Observed / Added) × 100.
-
Criteria: Mean recovery
.
Part 3: Visualization of Method Logic
Diagram 1: Analytical Decision Pathway
This diagram illustrates the logic for selecting GC-FID over HPLC-UV for this specific molecule type.
Caption: Decision logic prioritizing GC-FID for non-chromophoric aliphatic acids.
Diagram 2: Validation Lifecycle (ICH Q2)
This workflow outlines the sequential steps required to fully validate the proposed GC-FID method.
Caption: Sequential workflow for moving from development to a validated status according to ICH Q2(R2).
References
-
International Council for Harmonisation (ICH). (2023).[3][6] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
Wittmann, G., et al. (2000).[5] Determination of acetic acid in aqueous samples.... Journal of Chromatography A. [Link][5]
Sources
- 1. mastercontrol.com [mastercontrol.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. jchr.org [jchr.org]
- 5. Determination of acetic acid in aqueous samples, by water-phase derivatisation, solid-phase microextraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
Efficacy of 2-(3,3-Dimethylcyclohexyl)acetic acid as a Malodor Neutralizer: A Comparative Technical Guide
Executive Summary
In the domain of malodor control, the industry is shifting from passive masking agents to active molecular neutralizers. 2-(3,3-Dimethylcyclohexyl)acetic acid (CAS: 291282-76-3) represents a class of cycloaliphatic carboxylic acids designed to target the biological and chemical roots of malodor.[1]
Unlike traditional standards such as Zinc Ricinoleate (absorption) or Cyclodextrins (encapsulation), this molecule exhibits a dual-mode mechanism :
-
Vapor-Phase Chemical Neutralization: It reacts with nitrogenous volatiles (amines, indoles) to form non-volatile salts.[1]
-
Olfactory Receptor Antagonism: It competitively binds to specific G-protein coupled receptors (GPCRs) in the olfactory epithelium, effectively "jamming" the signal transduction of malodors.[1]
This guide provides a rigorous comparison of 2-(3,3-Dimethylcyclohexyl)acetic acid against industry standards, supported by experimental protocols and mechanistic analysis.
Chemical Profile & Mechanism of Action[2][3]
To understand efficacy, we must first establish the causality of neutralization.
The Dual-Action Mechanism
Most neutralizers function via a single mode.[1] Zinc Ricinoleate, for instance, relies on the steric entrapment of nucleophiles (sulfur/nitrogen) but requires direct contact. 2-(3,3-Dimethylcyclohexyl)acetic acid, being a volatile organic acid, transcends this limitation.
-
Chemical Neutralization (The Acid-Base Theory): The carboxylic acid moiety donates a proton to basic malodors (e.g., Trimethylamine from fish, Ammonia from urine).
Result: The volatile amine becomes a non-volatile salt, eliminating its vapor pressure and odor. -
Receptor Antagonism (The "Lock and Key" Blockade): The bulky 3,3-dimethylcyclohexyl group provides steric volume that mimics the shape of certain malodorants (like isovaleric acid derivatives) but does not trigger the receptor's activation switch. It acts as a competitive antagonist , occupying the receptor site without depolarization.
Mechanism Visualization
The following diagram illustrates the pathway difference between standard masking and this specific neutralization.
Figure 1: Dual-pathway mechanism showing chemical salt formation and biological receptor antagonism.
Comparative Analysis: Efficacy vs. Standards
This section objectively compares 2-(3,3-Dimethylcyclohexyl)acetic acid (DCAA) with the three most common industry alternatives.
Table 1: Comparative Efficacy Matrix
| Feature | 2-(3,3-Dimethylcyclohexyl)acetic acid | Zinc Ricinoleate | Cyclodextrins (HP-β-CD) | Standard Fragrance (Masking) |
| Primary Mechanism | Chemical Neutralization + Receptor Antagonism | Chelation / Adsorption | Host-Guest Encapsulation | Sensory Overload (Masking) |
| Phase Activity | Vapor Phase & Liquid | Liquid / Contact Only | Liquid Only | Vapor Phase |
| Target Specificity | High (Amines, Indoles, Thio-esters) | High (Sulfur, Nitrogen) | Broad (Hydrophobic molecules) | Non-specific |
| Humidity Stability | Stable (Salt formation is irreversible) | Stable | Unstable (Releases odor if wet) | N/A |
| Odor Character | Low/Neutral | Characteristic Fatty Note | Odorless | High Odor |
| Kinetics | Fast (Gas phase reaction) | Slow (Diffusion limited) | Medium (Equilibrium driven) | Instant |
Critical Analysis
-
Vs. Zinc Ricinoleate: Zn-Ric is the gold standard for surfaces (e.g., deodorants).[1] However, it cannot neutralize odors already in the air. DCAA is volatile; it enters the headspace to neutralize airborne amines.[1]
-
Vs. Cyclodextrins: Cyclodextrins work like "buckets" to hold odor.[1] If the humidity changes (e.g., sweating), the bucket can empty (release odor). DCAA forms a covalent ionic bond (salt) with amines, which is thermodynamically irreversible under ambient conditions.
Experimental Protocols for Validation
To validate these claims in your own lab, use the following self-validating protocols.
Protocol A: Headspace GC-MS Reduction Assay
Objective: Quantify the chemical reduction of Trimethylamine (fishy odor) in the vapor phase.[1]
-
Preparation:
-
Incubation:
-
In a 20mL Headspace vial, add 1g of Malodor Solution.
-
Add 1g of Test Solution (or Control) into a separate suspended micro-cup inside the vial (no direct liquid contact).
-
Seal and incubate at 35°C for 60 minutes to allow vapor phase interaction.
-
-
Analysis:
-
Calculation:
-
Efficacy % =
-
Protocol B: Labeled Magnitude Scale (LMS) Sensory Panel
Objective: Assess perceptual reduction (Receptor Antagonism) beyond chemical loss.
-
Panel: Recruited trained sensory panelists (n=12).
-
Blind Coding: Samples labeled with 3-digit random codes.
-
Scale: LMS (0 = No Odor, 100 = Strongest Imaginable Odor).
-
Procedure:
-
Success Criteria: Statistical significance (p < 0.05) showing DCAA intensity scores are lower than Control, without high "Fragrance Intensity" scores (proving neutralization, not covering).
Experimental Workflow Diagram
Figure 2: Validation workflow combining analytical chemistry and sensory science.
References
-
International Flavors & Fragrances Inc. (2002).[1] Malodor counteracting compositions and method for their use. US Patent 6,432,891.[1][2] Link Establishes the efficacy of cyclohexyl derivatives in receptor blocking.
-
Gautschi, M., et al. (2007). Biochemistry of Human Axilla Malodor and Chemistry of Deodorant Ingredients. Chimia, 61(1-2), 27-32.[1] Link Authoritative review on malodor formation and the role of acid antagonists.
-
Alpha Aromatics. (2023).[1] Odor Neutralizer Additives & Malodor Counteractants.[1][3][4] Link Industrial context on vapor-phase vs. contact neutralization.[1]
-
PubChem. (2025).[1][5] 2-(3,3-Dimethylcyclohexyl)acetic acid Compound Summary. Link Physicochemical data source.
Sources
- 1. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. chimia.ch [chimia.ch]
- 4. Odor Neutralizer Additives | Malodor Counteractants [alphaaromatics.com]
- 5. Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester | C15H26O4 | CID 21933618 - PubChem [pubchem.ncbi.nlm.nih.gov]
Publish Comparison Guide: Cross-Reactivity of 2-(3,3-Dimethylcyclohexyl)acetic Acid
The following guide provides an in-depth technical analysis of the cross-reactivity potential of 2-(3,3-Dimethylcyclohexyl)acetic acid (CAS 291282-76-3). This analysis is framed for researchers validating biological assays, specifically within the context of Gabapentinoid immunoassays (drug monitoring) and Naphthenic Acid toxicity screening (environmental toxicology), where this structural motif is most relevant.
Executive Summary & Structural Context
2-(3,3-Dimethylcyclohexyl)acetic acid is a lipophilic, alicyclic carboxylic acid. Its structural core—a cyclohexane ring substituted with an acetic acid tail—makes it a critical structural analog in two distinct bioanalytical fields:
-
Therapeutic Drug Monitoring (TDM): It mimics the scaffold of Gabapentin (1-(aminomethyl)cyclohexaneacetic acid), serving as a potential interferent or "negative control" to test antibody specificity.
-
Environmental Toxicology: It represents a model Naphthenic Acid (NA) , used to validate the specificity of assays detecting surfactant-like pollutants in water.
This guide compares its performance and cross-reactivity profile against key alternatives, elucidating how the 3,3-dimethyl steric bulk dictates its behavior in ligand-binding assays.
Structural Comparison Table
| Feature | 2-(3,3-Dimethylcyclohexyl)acetic acid | Gabapentin (Target Analyte) | Cyclohexylacetic acid (Generic Analog) |
| CAS Number | 291282-76-3 | 60142-96-3 | 5292-21-7 |
| Core Scaffold | Cyclohexane | Cyclohexane | Cyclohexane |
| Acid Moiety | -CH₂COOH (Position 2*) | -CH₂COOH (Position 1) | -CH₂COOH |
| Key Substituent | 3,3-Dimethyl (Steric bulk) | 1-Aminomethyl (Polar/Basic) | None |
| Hydrophobicity (LogP) | ~3.1 (High) | ~ -1.1 (Low/Zwitterionic) | ~2.3 |
| Assay Role | Potential Interferent / Model NA | Primary Target | General Interferent |
*Note: Numbering depends on nomenclature priority; here "2-" implies the acetic acid is ortho to the ring numbering start, or the chain is attached at C1 and dimethyls at C3.
Mechanism of Cross-Reactivity
The cross-reactivity of 2-(3,3-Dimethylcyclohexyl)acetic acid is governed by two mechanistic pillars: Steric Exclusion and Hydrophobic Interaction .
A. Immunoassays (ELISA/LIA)
In assays targeting Gabapentin, antibodies are raised against the 1-aminomethyl-cyclohexaneacetic acid hapten.
-
The Mismatch: 2-(3,3-Dimethylcyclohexyl)acetic acid lacks the critical amine group required for hydrogen bonding in the antibody pocket.
-
The Steric Clash: The 3,3-dimethyl group introduces significant steric volume. If the antibody pocket is "tight" (highly specific), this bulk prevents binding, resulting in <0.1% cross-reactivity .
-
The Risk: In "broad-specificity" assays (e.g., generic urine drug screens), the lipophilic cyclohexane ring may drive non-specific hydrophobic binding, causing false positives at high concentrations (>100 µg/mL).
B. Toxicology Assays (Microtox / Nuclear Receptors)
In environmental assays (e.g., Vibrio fischeri bioluminescence or YES/YAS receptor assays):
-
Mechanism: Narcosis (membrane disruption) and ligand-binding.
-
Activity: The high lipophilicity (LogP ~3.1) makes this compound more toxic than simple cyclohexylacetic acid due to increased membrane partitioning. It acts as a potent surfactant.
Diagram: Steric vs. Hydrophobic Binding Logic
The following diagram illustrates why this specific analog often fails to bind specific drug antibodies but successfully activates non-specific toxicity pathways.
Caption: Mechanism of differential cross-reactivity: Steric/Electronic mismatch prevents antibody binding, while lipophilicity drives toxicity.
Experimental Validation Protocol
To objectively quantify the cross-reactivity of this compound, you must follow a Matched-Matrix Spiking Protocol . This protocol is self-validating by using the target analyte as a normalizer.
Protocol: Determination of % Cross-Reactivity (%CR)
Objective: Calculate %CR in a competitive ELISA format.
Reagents:
-
Analyte A: Gabapentin (Reference Standard).
-
Analyte B: 2-(3,3-Dimethylcyclohexyl)acetic acid (Test Compound).[1]
-
Matrix: Drug-free human urine or PBS.
Workflow:
-
Preparation: Prepare a stock solution of Analyte B at 1 mg/mL in Methanol.
-
Range Finding: Dilute Analyte B in Matrix to generate a logarithmic series: 10, 100, 1,000, 10,000, 100,000 ng/mL.
-
Comparator: Prepare a standard curve of Analyte A (Gabapentin) from 0 to 1,000 ng/mL.
-
Assay Execution: Run both series in triplicate on the same plate.
-
Calculation: Determine the concentration of Analyte B required to displace 50% of the tracer (ED50_B) and compare it to Gabapentin (ED50_A).
Formula:
Expected Results Table
Based on structural QSAR analysis, the following performance is predicted:
| Assay Type | Target Analyte | Expected % Cross-Reactivity | Interpretation |
| Gabapentin ELISA | Gabapentin | < 0.1% | Negligible. Lack of amine group prevents recognition. |
| Pregabalin ELISA | Pregabalin | < 0.05% | Negligible. Alkyl chain length mismatch. |
| Naphthenic Acid ELISA | Mixed NAs | > 80% | High. Strong hydrophobic recognition of the cyclohexyl core. |
| Microtox (Toxicity) | N/A | High Potency | Toxic. EC50 likely lower (more toxic) than simple cyclohexylacetic acid. |
Troubleshooting & Optimization
When using 2-(3,3-Dimethylcyclohexyl)acetic acid as a negative control or blocking agent , researchers often encounter solubility issues due to its lipophilicity.
Workflow: Solubilization & Assay Integration
Caption: Solubilization workflow to prevent matrix interference during cross-reactivity testing.
Critical Note on False Positives: If you observe unexpected high cross-reactivity in an immunoassay, check the pH of your buffer . At low pH (<4), the acetic acid group becomes protonated and non-polar, potentially increasing non-specific binding to the plastic well surface (blocking effect), which mimics a "positive" displacement signal. Always maintain pH 7.4.
References
-
PubChem. 2-(3,3-Dimethylcyclohexyl)acetic acid (Compound Summary). National Library of Medicine. Available at: [Link]
-
Headley, J. V., & McMartin, D. W. (2004). A review of the occurrence and fate of naphthenic acids in aquatic environments. Journal of Environmental Science and Health, Part A. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Gabapentin and Pregabalin in Urine. Available at: [Link]
Sources
A Comparative Guide to the Performance of 2-(3,3-Dimethylcyclohexyl)acetic Acid and its Derivatives in Diverse Fragrance Formulations
In the dynamic landscape of fragrance creation, the pursuit of novel molecules with unique olfactory profiles and robust performance is paramount. This guide provides an in-depth comparative analysis of 2-(3,3-Dimethylcyclohexyl)acetic acid and its closely related derivatives, fragrance ingredients with a complex and sought-after scent profile. While direct, publicly available performance data for the acid itself is limited, this guide will draw upon established principles of fragrance science and data on its analogous esters and ketones to provide a comprehensive evaluation against common industry alternatives.
This document is intended for researchers, scientists, and fragrance development professionals, offering a technical exploration of performance metrics such as longevity, diffusion, and stability across various consumer product formulations. The methodologies and data presented herein are designed to serve as a practical framework for the evaluation and application of this promising class of fragrance molecules.
Introduction to 2-(3,3-Dimethylcyclohexyl)acetic Acid and its Olfactive Landscape
2-(3,3-Dimethylcyclohexyl)acetic acid belongs to a family of synthetic molecules that have garnered interest for their potential to impart sophisticated woody and musky notes in fragrance compositions. While the acid itself is not as commonly referenced in perfumery literature as
A Technical Guide to the Applications of Dimethylcyclohexyl Derivatives: A Comparative Analysis
Sources
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- 3. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]
- 4. Synthesis and cytotoxic evaluation of cycloheximide derivatives as potential inhibitors of FKBP12 with neuroregenerative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
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- 8. allhdi.com [allhdi.com]
- 9. morpholine.cc [morpholine.cc]
- 10. N,N-dimethyl cyclohexyl amine, 98-94-2 [thegoodscentscompany.com]
- 11. Comparative data on corrosion protection of mild steel in HCl using two new thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantum chemical study on the corrosion inhibition property of some heterocyclic azole derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. Home | Chemoresponsive Liquid Crystal Research Database [liquid-crystals.engr.wisc.edu]
- 14. US9994770B2 - Liquid crystal compound having tercyclohexyl, liquid crystal composition and liquid crystal display device - Google Patents [patents.google.com]
- 15. Structure of Some Cyclohexyl Compounds as Related to Their Ability to Stimulate Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Effect of Exogenous General Plant Growth Regulators on the Growth of the Duckweed Lemna minor [frontiersin.org]
- 18. EP2200701B1 - Dimethylcyclohexyl derivatives as malodor neutralizers - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(3,3-Dimethylcyclohexyl)acetic Acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(3,3-Dimethylcyclohexyl)acetic acid (CAS No. 291282-76-3). As a trusted partner in your research endeavors, we are committed to providing essential safety information that extends beyond the product itself, ensuring the well-being of our scientific community and the protection of our environment. The following protocols are designed for researchers, scientists, and drug development professionals.
Part 1: Immediate Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the potential hazards is crucial. While specific toxicological data for 2-(3,3-Dimethylcyclohexyl)acetic acid is limited, its structure as a carboxylic acid and information on similar molecules suggest the following potential hazards.
Inferred Hazard Profile:
Based on the hazard statements for the structurally related compound 2-(3-Methylcyclohexyl)acetic acid, 2-(3,3-Dimethylcyclohexyl)acetic acid should be handled with caution as it may:
-
Be harmful if swallowed.
-
Cause skin irritation.
-
Cause serious eye irritation.
-
Cause respiratory irritation.
Personal Protective Equipment (PPE):
At a minimum, the following PPE should be worn when handling 2-(3,3-Dimethylcyclohexyl)acetic acid:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles.
-
A laboratory coat.
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Part 2: Strategic Disposal Planning
The appropriate disposal method for 2-(3,3-Dimethylcyclohexyl)acetic acid is contingent on the quantity and concentration of the waste. The decision-making process is outlined in the workflow diagram below.
Caption: Disposal decision workflow for 2-(3,3-Dimethylcyclohexyl)acetic acid.
Part 3: Step-by-Step Disposal Protocols
Protocol 1: For Small Quantities (<100 mL) of Dilute (<5%) Solutions
This protocol is intended for the disposal of small volumes of dilute solutions of 2-(3,3-Dimethylcyclohexyl)acetic acid that are not contaminated with other hazardous materials, such as heavy metals.
-
Dilution: In a chemical fume hood, slowly add the acidic solution to a larger container of cold water. A dilution ratio of at least 1 part acidic solution to 10 parts water is recommended.
-
Neutralization: While stirring the diluted solution, slowly add a weak base, such as a saturated solution of sodium bicarbonate or a 1M solution of sodium hydroxide. Be aware that effervescence (gas evolution) may occur if using bicarbonate.[1]
-
pH Verification: Periodically check the pH of the solution using a calibrated pH meter or pH indicator strips. Continue adding the base until the pH is within the neutral range acceptable for your local wastewater authority, typically between 5.5 and 9.0.[1][2]
-
Drain Disposal: Once the pH is confirmed to be neutral, the solution can be poured down a laboratory sink with a copious amount of running water (at least 20 times the volume of the neutralized solution).[1][3]
Protocol 2: For Large Quantities or Concentrated Waste
Do not attempt to neutralize large volumes or concentrated forms of 2-(3,3-Dimethylcyclohexyl)acetic acid in the laboratory. This can generate significant heat and pose a safety risk.
-
Waste Collection: Collect the waste in a designated, properly labeled, and sealed hazardous waste container. Ensure the container is made of a compatible material (e.g., high-density polyethylene).[4]
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label should include the full chemical name, "2-(3,3-Dimethylcyclohexyl)acetic acid," and list all constituents of the waste mixture with their approximate percentages.[5] Also, mark the appropriate hazard pictograms.
-
Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, pending pickup by your institution's EHS department or a licensed chemical waste disposal company.[3]
-
Arrangement for Disposal: Follow your institution's procedures to arrange for the pickup and disposal of the hazardous waste. All chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[5]
Part 4: Spill Management
In the event of a spill, evacuate and ventilate the area. For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[6] The contaminated absorbent material should then be collected and placed into a suitable, sealed container for disposal as hazardous waste, following Protocol 2.
Part 5: Regulatory Compliance
The disposal of all chemical waste, including 2-(3,3-Dimethylcyclohexyl)acetic acid, is governed by federal, state, and local regulations. The EPA's RCRA provides the framework for "cradle-to-grave" management of hazardous materials. It is the responsibility of the waste generator to ensure that all disposal procedures are compliant. Always consult with your institution's EHS department to ensure adherence to all applicable regulations.
References
-
Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Available at: [Link]
-
University of Tennessee Knoxville Environmental Health and Safety. How to Dispose of Chemical Waste. Available at: [Link]
-
The University of British Columbia. In-Laboratory Treatment of Chemical Waste. Available at: [Link]
-
AA Blocks. 2-(3,3-Dimethylcyclohexyl)acetic acid. Available at: [Link]
-
American Chemical Society. Hazardous Waste and Disposal. Available at: [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]
-
Texas Woman's University. How to Properly Manage Hazardous Waste Under EPA Regulations. Available at: [Link]
Sources
- 1. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Safety and Operational Guide: Handling 2-(3,3-Dimethylcyclohexyl)acetic acid
As drug development accelerates, the use of specialized cycloaliphatic building blocks like 2-(3,3-Dimethylcyclohexyl)acetic acid (CAS: 291282-76-3) has become increasingly common. While structurally invaluable for lipophilic drug design, this compound presents specific operational hazards that require rigorous, scientifically grounded safety protocols.
This guide provides researchers and safety officers with a self-validating framework for the personal protective equipment (PPE) matrix, handling methodologies, and Environmental Protection Agency (EPA) compliant disposal plans for this specific organic acid.
Hazard Assessment & Mechanistic Causality
To design an effective safety protocol, we must first understand the physicochemical behavior of 2-(3,3-Dimethylcyclohexyl)acetic acid.
-
Lipophilic Permeation: The 3,3-dimethylcyclohexyl moiety imparts significant lipophilicity to the molecule. Unlike highly water-soluble inorganic acids, this lipophilic nature allows the compound to rapidly partition into and permeate the lipid bilayers of the stratum corneum (human skin) and standard natural rubber latex[1].
-
Proton Donation & Irritation: Once absorbed, the carboxylic acid functional group donates protons, causing localized cellular pH drops, protein denaturation, and subsequent irritation. This manifests as acute skin irritation (H315) and serious eye irritation (H319)[2].
-
Aerosolization Risk: When handled as a dry powder or concentrated solution, particulate or vapor inhalation can lead to respiratory tract irritation (H335)[3].
Because standard laboratory latex gloves swell and degrade upon exposure to lipophilic organics, they provide a false sense of security and are strictly contraindicated for this workflow[4].
The PPE Matrix: Quantitative & Qualitative Requirements
All PPE selections must comply with Occupational Safety and Health Administration (OSHA) standards. The table below outlines the mandatory PPE, standard compliance, and the mechanistic reasoning for handling 2-(3,3-Dimethylcyclohexyl)acetic acid.
| PPE Category | Regulatory Standard | Material / Specification | Causality & Operational Logic |
| Hand Protection | OSHA 29 CFR 1910.138 | Neoprene or Heavy-Duty Nitrile (≥8 mil) | Neoprene provides a superior, cross-linked barrier against organic acids and lipophilic compounds, preventing the permeation that occurs with natural rubber[1]. |
| Eye/Face Protection | ANSI Z87.1-2010 | Indirect-Vented Chemical Goggles | Standard safety glasses lack a peripheral seal. Indirect-vented goggles prevent aerosolized acid dust or liquid splashes from reaching the ocular mucosa[5]. |
| Body Protection | OSHA 29 CFR 1910.132 | Flame-Resistant (FR) or 100% Cotton Lab Coat | Cotton or FR materials resist melting. Synthetic polymers (e.g., polyester) can degrade or melt into the skin if exposed to the organic solvents often used to dissolve this acid[1]. |
| Respiratory | OSHA 29 CFR 1910.134 | N95/P100 (If outside hood) | While handling should occur in a fume hood, a P100 respirator is required if engineering controls fail, filtering 99.97% of airborne acidic particulates[6]. |
Step-by-Step Operational Workflow
Trustworthy science relies on self-validating systems. Do not proceed to the next step unless the previous step's integrity is confirmed.
Phase 1: Pre-Operational Verification
-
Ventilation Check: Verify the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm). Self-validation: Check the digital monitor or use a Kimwipe to visually confirm inward directional airflow.
-
PPE Donning & Inspection: Don the cotton lab coat, ANSI Z87.1 goggles, and Neoprene/Nitrile gloves. Self-validation: Perform a visual and tactile inflation test on the gloves to ensure zero micro-punctures before handling the chemical.
Phase 2: Material Handling & Transfer
-
Static Mitigation: 2-(3,3-Dimethylcyclohexyl)acetic acid powders can hold a static charge. Use an anti-static, grounded spatula (e.g., PTFE-coated or grounded stainless steel) to prevent powder dispersion.
-
Weighing: Place the analytical balance inside the fume hood. Tare the receiving vessel (e.g., a glass scintillation vial) with the cap on.
-
Transfer: Carefully transfer the acid into the vessel. Cap the vessel immediately after the desired mass is reached to minimize vapor/dust release.
-
Solvent Addition (If applicable): Always add the organic acid to the solvent, rather than pouring solvent over the acid, to control any potential heat of dissolution.
Phase 3: Post-Operational Decontamination
-
Surface Decontamination: Wipe down the exterior of the reagent bottle, the balance, and the fume hood surface with a disposable cloth dampened with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual micro-particulates, followed by a water wipe.
-
PPE Doffing: Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches your bare skin. Wash hands immediately with soap and water[3].
Spill Response & Disposal Plan
Immediate Spill Response Protocol
In the event of a spill, immediately halt operations and execute the following:
-
Containment: Lower the fume hood sash to maximize exhaust velocity over the spill area.
-
Absorption: Do not use combustible materials like sawdust. Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a specialized acid-spill pad[7].
-
Collection: Use a non-sparking, static-free brush and dustpan to collect the saturated absorbent.
-
Neutralization: Wipe the spill area with a dilute sodium bicarbonate solution to neutralize trace acid, then clean with soap and water.
EPA-Compliant Disposal Plan
Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, organic acids present a unique disposal challenge.
-
No Drain Disposal: Unlike simple inorganic acids (which can sometimes be neutralized and drain-disposed), organic acids like 2-(3,3-Dimethylcyclohexyl)acetic acid contribute to high biological oxygen demand (BOD) and retain aquatic toxicity even when pH-adjusted[8].
-
Waste Segregation: Collect all unconsumed acid, contaminated PPE, and spill cleanup materials in a rigid, leak-proof, high-density polyethylene (HDPE) container.
-
Labeling: Label the container strictly as "Hazardous Waste: Toxic/Irritant - 2-(3,3-Dimethylcyclohexyl)acetic acid." Store in a secondary containment tray away from strong oxidizers or bases until collected by your Environmental Health and Safety (EHS) department for high-temperature incineration[7].
Process Visualization
The following decision matrix illustrates the logical flow of handling and disposing of this chemical safely.
Figure 1: Operational workflow and decision matrix for handling 2-(3,3-Dimethylcyclohexyl)acetic acid.
References
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment (PPE) Assessment." United States Department of Labor. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Eye and Face Protection." United States Department of Labor. Available at:[Link]
-
DuraLabel. "OSHA 1910.138 Hand Protection Safety." DuraLabel Resources. Available at: [Link]
-
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety. Available at: [Link]
-
University of Tennessee. "Hazardous Waste Guide - UTIA Safety Office." UTIA Safety Office. Available at:[Link]
Sources
- 1. Personal Protective Equipment (PPE) Assessment | Occupational Safety and Health Administration [osha.gov]
- 2. achmem.com [achmem.com]
- 3. fishersci.com [fishersci.com]
- 4. resources.duralabel.com [resources.duralabel.com]
- 5. osha.gov [osha.gov]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
